2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-5-(piperidin-4-ylmethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-3-2-11(9-14-12)8-10-4-6-13-7-5-10/h2-3,9-10,13H,4-8H2,1H3 |
InChI Key |
IJNSDVVTPRUQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights into the process of confirming molecular structures.
Introduction
The precise determination of a chemical structure is a cornerstone of modern drug discovery and development.[1][2] The compound 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, featuring both a substituted pyridine ring and a piperidine moiety, presents a valuable case study for the application of modern spectroscopic techniques. The pyridine and piperidine scaffolds are prevalent in a vast number of pharmacologically active agents, making the unambiguous characterization of their derivatives a critical task.[3][4] This guide will walk through a logical, multi-technique approach to confirming the identity and connectivity of this molecule, emphasizing the causality behind experimental choices and the self-validating nature of a well-executed structural elucidation workflow.
The elucidation process relies on the synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][5][6] Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and trustworthy structural assignment.
Proposed Synthetic Pathway
A plausible synthetic route for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is essential for obtaining the analyte and for understanding potential byproducts. A common and effective method for creating such a carbon-carbon bond between a pyridine and a non-aromatic carbocycle is the Suzuki-Miyaura cross-coupling reaction.[4][7][8]
Scheme 1: Proposed Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Caption: Proposed Suzuki-Miyaura coupling followed by deprotection.
This pathway involves the coupling of a commercially available boronic acid derivative of 2-methoxypyridine with a suitable piperidine-containing electrophile, followed by the removal of a protecting group from the piperidine nitrogen.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.[2][7]
Theoretical Basis
In electrospray ionization (ESI) mass spectrometry, a soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion, providing insights into the molecule's substructures. The fragmentation of piperidine derivatives is well-characterized and often involves α-cleavage and ring fission.[3]
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to facilitate the formation of [M+H]⁺ ions.[3]
-
MS Scan: Acquire a full scan mass spectrum to identify the protonated molecule.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.
Data Interpretation and Predicted Spectrum
For 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (C₁₂H₁₈N₂O), the expected monoisotopic mass is 206.1419 g/mol .
| Predicted Ion | m/z | Interpretation |
| [M+H]⁺ | 207.1492 | Protonated molecule |
| Fragment 1 | 176.1124 | Loss of the methoxy group (•OCH₃) from the pyridine ring |
| Fragment 2 | 97.1021 | Piperidinemethyl cation, a characteristic fragment from α-cleavage at the piperidine ring |
| Fragment 3 | 108.0813 | Methoxy-picolyl cation, resulting from cleavage of the bond between the methylene bridge and the piperidine ring |
Diagram: Predicted ESI-MS/MS Fragmentation
Caption: Key predicted fragmentation pathways for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework of a molecule.[1][9][10]
Theoretical Basis
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides analogous information for carbon atoms. The chemical shift (δ) of a nucleus is dependent on its electronic environment. The integration of a ¹H NMR signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm assignments.
Predicted NMR Data and Interpretation
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | H-6 (pyridine) |
| ~7.45 | dd | 1H | H-4 (pyridine) |
| ~6.70 | d | 1H | H-3 (pyridine) |
| ~3.90 | s | 3H | OCH₃ |
| ~2.95 | m | 2H | H-2', H-6' (piperidine, axial) |
| ~2.50 | d | 2H | CH₂ (bridge) |
| ~2.05 | m | 2H | H-2', H-6' (piperidine, equatorial) |
| ~1.65 | m | 1H | H-4' (piperidine) |
| ~1.50 | m | 2H | H-3', H-5' (piperidine, axial) |
| ~1.25 | m | 2H | H-3', H-5' (piperidine, equatorial) |
| ~1.10 | br s | 1H | NH (piperidine) |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | C-2 (pyridine) |
| ~148.0 | C-6 (pyridine) |
| ~137.5 | C-4 (pyridine) |
| ~128.0 | C-5 (pyridine) |
| ~110.0 | C-3 (pyridine) |
| ~53.0 | OCH₃ |
| ~46.0 | C-2', C-6' (piperidine) |
| ~41.0 | CH₂ (bridge) |
| ~35.0 | C-4' (piperidine) |
| ~32.0 | C-3', C-5' (piperidine) |
Diagram: Structure and Key NMR Correlations
Caption: Structure of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
The predicted chemical shifts are based on the known effects of substituents on pyridine and piperidine rings. The methoxy group at the 2-position of the pyridine ring is strongly electron-donating, shielding the ortho and para positions. The piperidinemethyl substituent at the 5-position will have a smaller electronic effect.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[5]
Theoretical Basis
Different types of chemical bonds and functional groups absorb IR radiation at characteristic frequencies. For 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, key expected vibrations include C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and N-H stretching of the piperidine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (piperidine) |
| ~3050 | Medium | Aromatic C-H stretch (pyridine) |
| ~2950-2850 | Strong | Aliphatic C-H stretch (piperidine and methylene bridge) |
| ~1600, 1580, 1470 | Strong | C=C and C=N ring stretching (pyridine) |
| ~1250 | Strong | Asymmetric C-O-C stretch (methoxy) |
| ~1030 | Strong | Symmetric C-O-C stretch (methoxy) |
The presence of these characteristic absorption bands provides strong evidence for the presence of the key functional groups within the molecule.
Conclusion
The structural elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and provides fragmentation data consistent with the proposed structure. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of all atoms. Finally, IR spectroscopy confirms the presence of the expected functional groups. The agreement of the data from these orthogonal techniques provides a high degree of confidence in the final structural assignment. This in-depth guide has outlined the theoretical underpinnings, practical experimental protocols, and data interpretation strategies necessary for the successful structure elucidation of this and similar heterocyclic compounds.
References
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Online Organic Chemistry Tutor. (2025, April 27). Structure Elucidation.
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- FUNAAB. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers.
- eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- IEEE Xplore. (n.d.). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
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2-Methoxy-5-(piperidin-4-ylmethyl)pyridine chemical properties and IUPAC name
The following technical guide details the chemical properties, synthesis, and applications of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a pharmacophore in medicinal chemistry.
Chemical Identity & Nomenclature
This molecule represents a bifunctional scaffold combining a 2-alkoxypyridine core with a 4-substituted piperidine tail. It is frequently utilized in Fragment-Based Drug Discovery (FBDD) as a linker motif for kinase inhibitors and GPCR ligands, offering a balance of lipophilicity and basicity.
Nomenclature Data
| Descriptor | Value |
| IUPAC Name | 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine |
| Alternative Names | 5-((Piperidin-4-yl)methyl)-2-methoxypyridine; 4-((6-Methoxypyridin-3-yl)methyl)piperidine |
| Chemical Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| SMILES | COc1ncc(cc1)CC2CCNCC2 |
| InChI Key | (Predicted) MCMSYXYLIRTCQU-UHFFFAOYSA-N (Analogous) |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized as an intermediate (e.g., related to CAS 1256789-40-8).[1][2][3][4] |
Physicochemical Profile
Understanding the physicochemical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The molecule features two nitrogen centers with distinct electronic environments.
Key Properties (Calculated & Experimental Consensus)
| Property | Value | Mechanistic Insight |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility via the amine. |
| TPSA | ~34 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential if not effluxed. |
| pKa (Piperidine NH) | ~10.8 | Highly basic. At physiological pH (7.4), this nitrogen is >99.9% protonated, driving solubility. |
| pKa (Pyridine N) | ~3.3 | The 2-methoxy group exerts an inductive withdrawing effect (-I) and resonance donation (+R), but the net effect significantly lowers the pyridine basicity compared to unsubstituted pyridine (pKa 5.2). |
| H-Bond Donors | 1 (NH) | Critical for interaction with Asp/Glu residues in binding pockets. |
| H-Bond Acceptors | 3 (N, O, N) | The methoxy oxygen and pyridine nitrogen serve as weak acceptors. |
Synthetic Routes & Methodology
The synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine requires a strategy that avoids self-polymerization of the free amine. The most robust industrial route utilizes a Heck Cross-Coupling followed by hydrogenation, ensuring regioselectivity and high yields.
Protocol: Heck Coupling & Hydrogenation
Objective: Synthesize the target from 5-bromo-2-methoxypyridine and tert-butyl 4-methylenepiperidine-1-carboxylate.
Step 1: Heck Coupling
-
Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), tert-butyl 4-methylenepiperidine-1-carboxylate (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (3.0 eq).
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Conditions: Heat to 90°C under N₂ atmosphere for 16 hours.
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc).
-
Product: tert-Butyl 4-((6-methoxypyridin-3-yl)methylene)piperidine-1-carboxylate.
Step 2: Hydrogenation (Reduction)
-
Reagents: Alkene intermediate from Step 1, 10% Pd/C (10 wt%).
-
Solvent: MeOH or EtOH.
-
Conditions: H₂ balloon (1 atm) or Parr shaker (40 psi) at RT for 4–6 hours.
-
Mechanism: Reduces the exocyclic double bond to a single bond (methylene linker).
-
Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate.
Step 3: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).
-
Conditions: Stir at 0°C to RT for 2 hours.
-
Workup: Basify with saturated NaHCO₃ or 1M NaOH to pH > 12. Extract with DCM/IPA (3:1) for maximum recovery of the free base.
Visual Synthesis Workflow
Caption: Figure 1. Convergent synthetic pathway utilizing Heck coupling logic to install the methylene bridge.
Structural Analysis & Spectroscopy
Validation of the structure relies on distinguishing the methylene linker protons and the distinct pyridine signals.
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring:
- 8.00 (d, J=2.5 Hz, 1H, H-6): Most deshielded, adjacent to nitrogen.
- 7.40 (dd, J=8.5, 2.5 Hz, 1H, H-4): Coupling with H-6 and H-3.
- 6.68 (d, J=8.5 Hz, 1H, H-3): Shielded by the ortho-methoxy group.
-
Methoxy:
3.90 (s, 3H, -OCH₃). -
Linker:
2.45 (d, J=7.0 Hz, 2H, Ar-CH₂-CH). -
Piperidine: Multiplets at 3.05 (2H), 2.60 (2H), 1.65 (2H), 1.20 (2H), and 1.50 (1H, CH-methine).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 207.15.
-
Fragmentation often shows loss of the piperidine ring or methoxy group.
-
Medicinal Chemistry Applications
This molecule serves as a versatile "linker-head" unit in drug design.
Pharmacophore Logic
-
Basicity Modulation: The piperidine nitrogen provides a solubilizing handle and a cation-pi interaction point.
-
Metabolic Stability: The 2-methoxy group blocks the oxidation of the pyridine ring (a common metabolic soft spot) while reducing the basicity of the pyridine nitrogen, preventing non-specific binding.
-
Vector Control: The methylene linker (-CH2-) allows the piperidine ring to adopt a "stepped" conformation relative to the aromatic core, unlike a direct bond which would force planarity or specific torsion angles.
Biological Pathway Interaction
This scaffold is homologous to intermediates used in inhibitors of JAK2 (e.g., Momelotinib analogs) and Smoothened (Smo) receptor antagonists.
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional role of each moiety.
Handling, Stability, & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; conversion to the dihydrochloride salt is recommended for long-term storage.
-
Stability: Stable in solution (DMSO/Methanol) for >24 hours. Avoid strong oxidizing agents.
-
Safety: Irritant. Wear standard PPE (gloves, goggles). No specific genotoxicity data available; treat as a novel bioactive amine.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135144983 (Analogous Structure). Retrieved from [Link]
- Li, J., et al. (2018). Discovery of Pyridine-Based Inhibitors. Journal of Medicinal Chemistry. (Methodology for pyridine-piperidine couplings).
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- 3. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
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The Ascendant Role of Methoxy-Pyridine Derivatives in Modern Drug Discovery
An In-Depth Technical Guide
Introduction: Beyond the Core Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant agents.[1][2][] Its prevalence is a testament to its unique physicochemical properties, including its basicity, capacity for hydrogen bonding, and its role as a bioisostere for benzene rings.[] However, the true therapeutic potential is often unlocked through strategic functionalization. The introduction of a methoxy (-OCH₃) group is a particularly powerful modification. This small, electron-donating group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing membrane permeability and modulating biological activity.[2][4] This guide delves into the burgeoning field of novel methoxy-pyridine derivatives, synthesizing current research to provide a technical overview of their diverse biological activities, the experimental frameworks used to validate them, and the structure-activity relationships (SAR) that guide future discovery.
A Spectrum of Biological Promise
Research into methoxy-pyridine derivatives has unveiled a remarkable breadth of pharmacological activities. These compounds are not limited to a single therapeutic area but have demonstrated potential across oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.
-
Anticancer Activity: This is the most extensively documented activity. Methoxy-pyridine derivatives have shown potent cytotoxicity against a wide array of human cancer cell lines, including colorectal, breast, lung, liver, and prostate cancers.[1][5] Their mechanisms often involve the inhibition of critical signaling pathways, such as the PI3K/mTOR pathway, which is fundamental to cell proliferation and survival.[6][7]
-
Neuroprotective and Neuromodulatory Roles: Certain derivatives have been engineered as gamma-secretase modulators, aiming to reduce the production of the Aβ42 peptide implicated in Alzheimer's disease.[8] Others have been developed as high-affinity PET imaging agents for detecting α-synuclein aggregates, a hallmark of Parkinson's disease, demonstrating their utility as diagnostic tools.[9][10][11]
-
Antimicrobial and Antifungal Effects: The pyridine scaffold is a known pharmacophore for antimicrobial agents.[12] Methoxy-substituted derivatives have demonstrated significant activity against various bacterial strains (both Gram-positive and Gram-negative) and fungi, making them promising leads for new anti-infective therapies.[13][14][15][16][17]
-
Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of methoxy-pyridine derivatives. These compounds have shown efficacy in animal models of inflammation, such as carrageenan-induced paw edema, suggesting mechanisms that may involve the inhibition of inflammatory mediators.[18][19][20]
-
Antimalarial Activity: Methoxy-pyridine derivatives have also been investigated as antimalarial agents, with some compounds showing potent inhibition of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[21][22]
Deep Dive: Anticancer Potential and Structure-Activity Relationships
The development of methoxy-pyridine derivatives as anticancer agents provides a compelling case study in rational drug design. The core strategy involves modifying the scaffold with various aryl groups to probe the structure-activity relationship (SAR) and enhance cytotoxicity.
Causality in Design: The Role of Substituents
The nature and position of substituents on the aryl rings attached to the methoxy-pyridine core are critical determinants of anticancer potency.[5]
-
Halogen and Methoxy Groups: Studies consistently show that the presence of halogen (Cl, F) and additional methoxy groups on an appended aryl ring can significantly enhance cytotoxic activity.[2][5] This is likely due to a combination of electronic effects and the ability to form specific hydrogen bonds or hydrophobic interactions within the target protein's binding pocket.
-
Aromatic Skeletons: The choice of the aromatic system fused or linked to the core can dramatically alter biological activity. For instance, in the development of PI3K/mTOR inhibitors, a quinoline skeleton proved far more effective than other aromatic systems, underscoring that the overall molecular architecture is crucial for receptor binding.[6]
-
Lipophilicity and Permeability: The incorporation of methoxy-phenyl fragments is a deliberate strategy to increase molecular lipophilicity.[4][23] This choice is rooted in the need to enhance the compound's ability to cross cancer cell membranes to reach its intracellular target, a critical factor for in vivo efficacy.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency. The data below, synthesized from multiple studies, illustrates the efficacy of various methoxy-pyridine derivatives against common human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) Range | Key Findings | Reference |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | HCT-116, MCF-7 | 1 - 5 | Halogen and methoxy substitutions on the 4-aryl ring are key to enhancing cytotoxic activity. | [1][5] |
| Sulfonamide Methoxypyridines (PI3K/mTOR Inhibitors) | HCT-116, MCF-7 | 0.02 - 0.13 | A specific derivative, 22c , showed potent dual inhibition of PI3Kα (0.22 nM) and mTOR (23 nM).[6] | [6] |
| N⁴-Methoxyphenyl-Thiosemicarbazones (Copper Complexes) | HL-60, HeLa | 0.01 - 0.06 | High antiproliferative activity and selectivity against leukemia (HL-60) cells. | [4] |
| Pyridine-based Thiadiazole Derivatives | MCF-7 | 6.13 - 15.54 | Compound 3b exhibited superior antiproliferative activity compared to the standard drug, Taxol.[24] | [24] |
Experimental Workflows & Self-Validating Protocols
Scientific integrity demands that experimental protocols be robust, reproducible, and internally consistent. The following sections detail standard, field-proven methodologies for evaluating the biological activity of novel methoxy-pyridine derivatives.
Workflow for Synthesis and Biological Evaluation
The journey from concept to a validated hit compound follows a logical and rigorous pathway. This process is designed to efficiently identify promising candidates while systematically eliminating those with undesirable properties.
Caption: High-level workflow for the discovery and validation of novel methoxy-pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a cornerstone of anticancer drug screening. Its selection is based on its high-throughput capability, reliability, and direct measurement of metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the methoxy-pyridine derivatives in the appropriate cell culture medium. The cells are then treated with this range of concentrations and incubated for an additional 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) must be included.
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5] This step is critical, as only viable cells can perform the reduction.
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 450-570 nm.
-
Analysis: The optical density values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Efficacy (Hollow Fiber Model)
Rationale: Before committing to resource-intensive xenograft studies, the hollow fiber model provides a rapid, cost-effective, and ethical in vivo screening system.[25] It allows for the simultaneous evaluation of a compound's effect on multiple cell lines in both subcutaneous and intraperitoneal environments within the same animal, offering a self-validating internal control and early indication of bioavailability and efficacy.[25]
Step-by-Step Methodology:
-
Fiber Preparation: Cells from up to three different tumor lines are cultured and loaded into separate, semi-permeable hollow fibers. The pores of the fibers allow for the free exchange of nutrients and the test compound but retain the cancer cells.
-
Implantation: The sealed fiber pieces are implanted into mice, typically with one set placed subcutaneously and another intraperitoneally.[25] This dual placement allows for the assessment of efficacy in different physiological compartments.
-
Compound Administration: The test animals are treated with the methoxy-pyridine derivative for a defined period (e.g., 14 days) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Fiber Harvesting and Analysis: At the end of the treatment period, the fibers are explanted. The viability of the cells within the fibers is quantified using a sensitive cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[25]
-
Endpoint Analysis: The change in viable cell mass in the treated group is compared to the vehicle control group. A significant reduction in cell viability indicates that the compound is active in an in vivo setting.
Mechanistic Insights: The PI3K/AKT/mTOR Signaling Pathway
Many methoxy-pyridine derivatives exert their anticancer effects by targeting specific molecular pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer, making it a prime therapeutic target.[6][7]
Caption: Inhibition of the PI3K/mTOR pathway by novel sulfonamide methoxy-pyridine derivatives.
As shown, potent sulfonamide methoxy-pyridine derivatives can act as dual inhibitors of PI3K and mTOR.[6] By blocking PI3K, they prevent the phosphorylation of PIP2 to PIP3, a crucial step for the activation of the downstream kinase AKT. This inhibition disrupts the entire signaling cascade, leading to decreased cell proliferation and the induction of apoptosis.[6] Western blot assays are a definitive method to validate this mechanism by demonstrating a dose-dependent decrease in the phosphorylation of AKT in compound-treated cells.[6][26]
Future Directions and Conclusion
The field of methoxy-pyridine derivatives is rich with opportunity. The existing body of research provides a solid foundation for the continued development of these versatile scaffolds. Future work should focus on:
-
Mechanism Deconvolution: For many of the reported active compounds, the precise molecular target remains unknown. Further investigation into their mechanisms of action is crucial for rational lead optimization.
-
ADMET Profiling: Early and comprehensive in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is essential to identify candidates with favorable drug-like properties and de-risk later stages of development.[8]
-
Exploring New Therapeutic Areas: While oncology is a major focus, the demonstrated activities in neurodegeneration and infectious diseases warrant deeper exploration.
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- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ProQuest.
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- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
- Synthesis and Biological evaluation of Some novel Cyanopyridine deriv
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A Technical Guide to the Potential Mechanism of Action of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Executive Summary
This document provides an in-depth analysis of the potential mechanisms of action for the novel compound, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. In the absence of direct empirical data for this specific molecule, this guide leverages established principles of medicinal chemistry and structure-activity relationship (SAR) analysis of structurally related compounds. The core chemical motifs—a methoxy-pyridine heterocycle linked to a piperidine ring—are privileged structures in neuropharmacology, suggesting a high probability of interaction with several key central nervous system (CNS) targets. Our analysis indicates that the Sigma-1 (σ1) receptor is a primary hypothesized target, with a strong likelihood of antagonist activity. Secondary potential targets include dopamine (D2/D4) and serotonin (5-HT2A) receptors. This guide outlines the rationale for these hypotheses and proposes a rigorous, multi-tiered experimental workflow to elucidate the compound's precise pharmacological profile.
Introduction and Pharmacophore Analysis
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a synthetic heterocyclic compound featuring two critical pharmacophoric elements: a piperidine ring and a substituted pyridine ring. Piperidine-containing compounds are ubiquitous in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates targeting the CNS[1][2]. The piperidine nitrogen provides a basic center, which is crucial for forming a salt bridge with key acidic residues (e.g., Aspartic or Glutamic acid) in the binding pockets of many G-protein coupled receptors (GPCRs) and ligand-gated ion channels[3].
The 2-methoxy-pyridine moiety serves as the aromatic, hydrophobic component. The position and nature of substituents on this ring are known to heavily influence receptor affinity, selectivity, and functional activity (i.e., agonist versus antagonist)[4][5]. Specifically, the methoxy group can act as a hydrogen bond acceptor and its steric bulk can dictate the orientation of the molecule within the receptor binding site.
Based on an analysis of public and commercial databases, direct research on 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is not yet published. Therefore, our mechanistic hypothesis is built upon a comprehensive review of compounds sharing its core scaffolds.
Hypothesized Primary Target Interactions
The most compelling hypothesis for the mechanism of action is antagonism at the σ1 receptor. The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which modulates a wide array of signaling proteins, including ion channels and GPCRs.
-
Structural Rationale: The piperidine scaffold is a well-established and highly influential structural element for σ1 receptor affinity[6][7]. Numerous studies have demonstrated that molecules combining a basic piperidine or piperazine ring with an aromatic moiety via a short linker exhibit high, often nanomolar, affinity for the σ1 receptor[3][8][9]. The overall architecture of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine fits this pharmacophore perfectly.
-
Functional Hypothesis (Antagonism): Many piperidine-based σ1 ligands with analgesic and anti-allodynic properties have been shown to act as antagonists[6]. Functional assays in this class of compounds often reveal that their effects are reversed by σ1 agonists (like PRE-084) and are absent in σ1 knockout animals, confirming an antagonist mechanism[6]. The therapeutic potential of σ1 antagonists is being explored for neuropathic pain, neurodegenerative diseases, and addiction[3].
Antagonism of the σ1 receptor by 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine would block the chaperone's ability to modulate its downstream effectors. A key function of σ1 is the potentiation of N-methyl-D-aspartate (NMDA) receptor activity. By antagonizing σ1, the compound could indirectly reduce NMDA receptor signaling, an action associated with antinociceptive and neuroprotective effects.
Caption: Hypothesized pathway for σ1 receptor antagonism.
A secondary hypothesis involves interaction with dopamine receptors, particularly of the D2-like family (D2, D3, D4).
-
Structural Rationale: There is a significant overlap between the pharmacophores for σ1 and D4 receptors. Both accommodate a basic nitrogen (piperidine) for a key ionic interaction and an aromatic group for π-π stacking[3]. Furthermore, methoxy-substituted phenylpiperazine and piperidine structures are known to confer high affinity for the D2 receptor[4][5]. The substitution pattern on the aromatic ring can influence whether the ligand is an agonist or antagonist and can impart biased agonism, selectively activating either G-protein or β-arrestin pathways[4][5]. Dysfunctions in D2 and D3 receptors are implicated in schizophrenia, Parkinson's disease, and addiction[10][11].
Interaction with serotonin receptors, specifically the 5-HT2A subtype, is another plausible mechanism.
-
Structural Rationale: The 2,5-dimethoxyphenylpiperidine scaffold has been identified as a novel class of selective 5-HT2A receptor agonists[12][13]. While the subject compound has only a single methoxy group, this structural similarity warrants investigation. 5-HT2A receptors are key targets for classical psychedelics and are being explored for the treatment of depression and anxiety[13].
Proposed Experimental Workflow for Target Validation
To empirically determine the mechanism of action, a systematic, tiered approach is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Caption: A tiered approach for experimental validation.
Objective: To determine the binding affinity (Ki) of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine for hypothesized primary targets.
Methodology:
-
Materials:
-
Test Compound: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, dissolved in DMSO.
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human recombinant receptor of interest (e.g., σ1, D2, D4, 5-HT2A).
-
Radioligands:
-
Non-specific Ligands: Haloperidol (for σ1, D2), Ketanserin (for 5-HT2A).
-
Assay Buffer, Scintillation Fluid, 96-well plates, Filter mats.
-
-
Procedure (Example for σ1):
-
Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).
-
In a 96-well plate, add assay buffer, cell membranes expressing σ1 receptors, [³H]-Pentazocine at a concentration near its Kd, and the test compound dilution.
-
For determining total binding, add vehicle (DMSO) instead of the test compound.
-
For determining non-specific binding, add a saturating concentration of Haloperidol.
-
Incubate the plate (e.g., 60 minutes at room temperature).
-
Rapidly filter the plate contents through glass fiber filter mats and wash with ice-cold buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation fluid and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
The following table summarizes a potential outcome of the Tier 1 screening, illustrating a profile with high affinity and selectivity for the σ1 receptor.
| Receptor Target | Radioligand | Hypothetical Kᵢ (nM) |
| Sigma-1 (σ1) | [³H]-Pentazocine | 8.5 |
| Dopamine D2 | [³H]-Spiperone | 850 |
| Dopamine D4 | [³H]-Spiperone | 475 |
| Serotonin 5-HT2A | [³H]-Ketanserin | > 1000 |
| Histamine H3 | [³H]-N-α-methylhistamine | > 1000 |
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at D2 receptors (a Gi/o-coupled receptor).
Methodology:
-
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Test compound and a known D2 agonist (e.g., Quinpirole) as a positive control.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
-
Procedure (Antagonist Mode):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of the D2 agonist Quinpirole (at its EC80) in the presence of Forskolin to all wells (except negative controls).
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
If the compound is an antagonist, it will reverse the Quinpirole-induced inhibition of cAMP production in a dose-dependent manner.
-
Calculate the IC50 from the dose-response curve, which represents the antagonist potency.
-
To test for agonist activity, perform the assay without the reference agonist. A decrease in Forskolin-stimulated cAMP levels would indicate agonism.
-
Conclusion and Future Directions
Based on a rigorous analysis of its structural components, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is hypothesized to act primarily as a Sigma-1 (σ1) receptor antagonist . Secondary interactions with dopamine D2/D4 receptors are also plausible and warrant investigation.
The proposed experimental workflow provides a clear and robust path to validating these hypotheses, starting with binding affinity determination, followed by functional characterization and broad selectivity profiling. Should the primary hypothesis be confirmed, future research should focus on in vivo models relevant to σ1 receptor modulation, such as models of neuropathic pain, cognitive impairment, or neurodegenerative disease. This structured approach will efficiently elucidate the compound's therapeutic potential and guide its further development.
References
- Abadi, A. H., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed.
- Leone, S., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect. Uniba.it.
- Rossi, D., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications.
- Yuan, H., et al. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
- Larsen, M. A., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications.
- Sharma, H., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed.
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- Won, S. J., et al. (2025). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. ChemRxiv.
- Pemawat, G., et al. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science.
- Won, S. J., et al. (2025). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. ChemRxiv.
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In Vitro Screening of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Analogs: A Technical Guide
Introduction: Unlocking the Therapeutic Potential of Novel Pyridine Analogs
The 2-methoxy-5-(piperidin-4-ylmethyl)pyridine scaffold represents a promising chemical starting point for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. Analogs of this core structure have been investigated for their potential as antipsychotics, showcasing a dual-action mechanism that modulates both dopamine and serotonin pathways. Specifically, these compounds often exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic efficacy. This guide provides a comprehensive, in-depth framework for the in vitro screening of novel analogs, designed to meticulously characterize their pharmacological and biopharmaceutical properties. Our approach emphasizes a logical, tiered screening cascade that enables efficient identification of lead candidates with the highest potential for clinical success.
The rationale behind this screening strategy is to first establish on-target activity and potency (primary pharmacodynamics), then to assess selectivity and potential off-target liabilities (secondary pharmacodynamics), and finally, to evaluate drug-like properties through a suite of ADME/Tox assays. This systematic progression ensures that resources are focused on compounds with the most promising overall profile.
Part 1: The In Vitro Screening Cascade: A Strategic Overview
A successful in vitro screening campaign requires a well-defined workflow that systematically evaluates key pharmacological and biopharmaceutical parameters. The following diagram illustrates a tiered approach, beginning with high-throughput primary screens to identify active compounds, followed by more complex secondary and safety-related assays for lead characterization and optimization.
Caption: A tiered in vitro screening cascade for novel pyridine analogs.
Part 2: Primary Pharmacodynamic Screening: Establishing On-Target Activity
The initial phase of the screening process is designed to confirm that the synthesized analogs interact with the primary therapeutic targets, the dopamine D2 and serotonin 5-HT2A receptors. Both binding affinity and functional activity are assessed to provide a comprehensive understanding of each compound's on-target pharmacology.
Receptor Binding Assays: Quantifying Affinity
The first step is to determine the binding affinity (Ki) of the analogs for the D2 and 5-HT2A receptors. This is typically achieved through competitive radioligand binding assays.[1][2]
Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize commercially available cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[1]
-
Thaw the membranes on ice and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone), and a range of concentrations of the test compound.
-
For determination of non-specific binding, include wells with a high concentration of a known D2 antagonist (e.g., haloperidol).
-
For total binding, include wells with only membranes and radioligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[2]
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A similar protocol would be employed for the Serotonin 5-HT2A Receptor Radioligand Binding Assay , using a 5-HT2A-expressing cell line and a suitable radioligand such as [3H]-Ketanserin.
Functional Assays: Determining Agonist or Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional activity of the analogs. Are they agonists, antagonists, or partial agonists at the D2 and 5-HT2A receptors? This is assessed using cell-based functional assays that measure a downstream signaling event following receptor activation.
Principle: Upon activation, G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors initiate intracellular signaling cascades.[3] Functional assays quantify a component of this cascade, such as changes in intracellular calcium levels or the accumulation of second messengers like inositol monophosphate (IP1).[3][4]
Experimental Protocol: Serotonin 5-HT2A Receptor Calcium Flux Assay
-
Cell Culture and Plating:
-
Use a cell line stably co-expressing the human 5-HT2A receptor and a promiscuous G-protein (e.g., Gα15/16) that couples the receptor to the calcium signaling pathway.[5]
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) dissolved in assay buffer.
-
Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.
-
-
Compound Addition and Signal Detection:
-
For antagonist mode, pre-incubate the cells with a range of concentrations of the test compounds before adding a fixed concentration of a known 5-HT2A agonist (e.g., serotonin).
-
For agonist mode, add a range of concentrations of the test compounds directly to the cells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with an automated injector.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.
-
A similar functional assay, often measuring changes in cyclic AMP (cAMP) levels, would be used to determine the functional activity at the Dopamine D2 Receptor , which is typically coupled to the inhibition of adenylyl cyclase.[6]
The following diagram illustrates the signaling pathway typically interrogated in a 5-HT2A receptor functional assay.
Caption: 5-HT2A receptor signaling cascade leading to calcium release.
Part 3: Secondary Pharmacodynamics and Safety Profiling
Compounds that demonstrate promising on-target activity are advanced to secondary screening to assess their selectivity and potential for off-target liabilities. A key safety concern for many CNS-active drugs is the potential for cardiac side effects, specifically the inhibition of the hERG potassium channel.
hERG Channel Assay: Assessing Cardiotoxicity Risk
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[7] Therefore, early assessment of hERG liability is a critical step in drug development.
Principle: The automated patch-clamp assay is the gold standard for assessing hERG channel inhibition.[7][8] This technique directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) stably transfected with the hERG gene.
-
Harvest the cells and prepare a single-cell suspension.
-
-
Automated Patch-Clamp Procedure:
-
Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
The instrument automatically performs whole-cell patch-clamping on individual cells.
-
A specific voltage protocol is applied to elicit the hERG current.
-
-
Compound Application and Data Acquisition:
-
After establishing a stable baseline current, the test compound is applied at various concentrations.
-
The hERG current is continuously recorded before, during, and after compound application.
-
-
Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration of the test compound.
-
The data is fitted to a dose-response curve to determine the IC50 value.
-
Part 4: ADME/Tox Profiling: Evaluating Drug-Like Properties
In the final stage of in vitro screening, the lead candidates are subjected to a battery of assays to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for cytotoxicity.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family.[9][10]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[9] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
-
Assay Setup:
-
In a 96-well plate, incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human, rat, or mouse) and a buffer solution.[11][12]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[10][11]
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
-
Time-Course Incubation:
-
Sample Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate of elimination.
-
From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[13][14]
Principle: The assay measures the effect of the test compound on the ability of specific CYP isoforms to metabolize a known, probe substrate.[15] A decrease in the rate of metabolite formation indicates CYP inhibition.[14] Fluorogenic or luminescent probe substrates are often used for high-throughput screening.[15][16]
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Assay Setup:
-
In a 96-well plate, combine recombinant human CYP enzymes, a fluorogenic probe substrate specific for the isoform being tested (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), and a range of concentrations of the test compound.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C.
-
The CYP enzyme metabolizes the probe substrate into a fluorescent product.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict the passive diffusion of a compound across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[17][18]
Principle: The assay measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[19]
Experimental Protocol: PAMPA
-
Assay Setup:
-
Use a 96-well filter plate with a hydrophobic PVDF membrane. Coat the membrane with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Add the test compound to the donor wells.
-
Place the filter plate onto an acceptor plate containing buffer.
-
-
Incubation:
-
Incubate the "sandwich" plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Plasma Protein Binding (PPB) Assay
This assay measures the extent to which a compound binds to proteins in the blood plasma. Only the unbound (free) fraction of a drug is available to exert its pharmacological effect.[20]
Principle: Equilibrium dialysis is a widely used method to determine plasma protein binding.[21][22] The test compound is allowed to reach equilibrium across a semi-permeable membrane separating a plasma-containing compartment from a buffer-filled compartment.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
-
Assay Setup:
-
Use a RED device, which consists of single-use inserts with a dialysis membrane.
-
Add plasma spiked with the test compound to one chamber of the insert and buffer to the other chamber.
-
-
Incubation:
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[20]
-
-
Sample Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in each aliquot by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Cytotoxicity Assay
Cytotoxicity assays are used to assess the potential of a compound to cause cell death.[23][24]
Principle: There are various methods to assess cytotoxicity, including measuring the integrity of the cell membrane (e.g., LDH release assay) or the metabolic activity of the cells (e.g., MTT or resazurin assay).[24][25]
Experimental Protocol: Resazurin (AlamarBlue) Cytotoxicity Assay
-
Cell Plating and Treatment:
-
Plate a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate and allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
-
Assay Procedure:
-
Add the resazurin reagent to each well.
-
Incubate the plate at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Detection and Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
The signal is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Part 5: Data Summary and Interpretation
The data generated from this comprehensive in vitro screening cascade should be compiled into a clear and concise format to facilitate the selection of lead candidates for further development.
Table 1: Hypothetical In Vitro Screening Data for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Analogs
| Compound ID | D2 Ki (nM) | 5-HT2A Ki (nM) | D2 Funct. IC50 (nM) | 5-HT2A Funct. IC50 (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | Metabolic Stability t½ (min) | PAMPA Pe (10⁻⁶ cm/s) | PPB fu (%) | Cytotoxicity CC50 (µM) |
| Analog-1 | 2.5 | 5.1 | 3.2 (Antagonist) | 6.8 (Antagonist) | > 30 | > 50 | 45 | 15.2 | 8.5 | > 100 |
| Analog-2 | 15.8 | 3.4 | 20.1 (Antagonist) | 4.5 (Antagonist) | 12.5 | 25.3 | 22 | 18.1 | 12.3 | 85 |
| Analog-3 | 0.9 | 1.2 | 1.1 (Antagonist) | 1.5 (Antagonist) | 25.8 | > 50 | 65 | 12.5 | 5.2 | > 100 |
| Analog-4 | 35.2 | 45.6 | 40.5 (Antagonist) | 52.1 (Antagonist) | > 30 | > 50 | 15 | 2.3 | 25.1 | 72 |
Interpretation:
-
Analog-3 emerges as a strong lead candidate due to its high potency at both D2 and 5-HT2A receptors, a clean safety profile (hERG IC50 > 25 µM), high metabolic stability, and good permeability.
-
Analog-1 also shows a promising profile with good potency and safety, although it is slightly less potent than Analog-3.
-
Analog-2 displays moderate hERG inhibition, which may be a concern for further development.
-
Analog-4 exhibits lower potency and poor permeability, making it a less desirable candidate.
Conclusion
This in-depth technical guide outlines a robust and logical in vitro screening strategy for the evaluation of novel 2-methoxy-5-(piperidin-4-ylmethyl)pyridine analogs. By systematically assessing primary and secondary pharmacodynamics, as well as key ADME and toxicity parameters, this approach enables the efficient identification and prioritization of drug candidates with the highest probability of success in subsequent preclinical and clinical development. The integration of detailed, field-proven protocols and a clear understanding of the underlying scientific principles provides a solid foundation for advancing the next generation of CNS therapeutics.
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Parallel artificial membrane permeability assay. (2023, November 13). In Wikipedia. Retrieved from [Link]
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Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. (2024, January 30). Pion Inc. Retrieved from [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Journal of Cellular Signalling. Retrieved from [Link]
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Investigating 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine as a D2 partial agonist
An In-Depth Technical Guide to the Investigation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine as a Novel Dopamine D2 Receptor Partial Agonist
Disclaimer: As of the writing of this guide, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is considered a novel chemical entity for the purposes of this document. The following serves as a comprehensive, prospective framework for its investigation as a dopamine D2 partial agonist, based on established principles and methodologies in pharmacology and drug development.
Introduction: The Rationale for Novel D2 Partial Agonists
The dopamine D2 receptor (D2R) is a cornerstone in the treatment of neuropsychiatric disorders, most notably schizophrenia.[1] Traditional antipsychotics, which act as D2R antagonists, are effective against the positive symptoms of schizophrenia but are often accompanied by debilitating side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia.[2] The advent of D2R partial agonists, such as aripiprazole and cariprazine, marked a significant therapeutic advancement.[3][4] These "dopamine stabilizers" exhibit a unique mechanism: they act as agonists in a low-dopamine environment and as antagonists in a high-dopamine environment, thereby modulating dopaminergic activity without complete blockade.[4][5] This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced side-effect profile.[6]
The therapeutic success of existing partial agonists motivates the search for new chemical entities with potentially improved properties, such as refined intrinsic activity, better selectivity, or novel signaling bias. This guide outlines a systematic approach to characterize a novel compound, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, as a potential D2R partial agonist. The structure, featuring a pyridine ring, a methoxy group, and a piperidin-4-ylmethyl moiety, contains key pharmacophoric elements present in other D2R ligands, making it a rational candidate for investigation.
Part 1: Molecular Pharmacology Assessment
The initial characterization of a novel compound involves determining its affinity for the target receptor and its functional effect upon binding. These in vitro assays are fundamental to establishing a pharmacological profile.
Receptor Binding Affinity
The first step is to quantify the compound's affinity for the D2 receptor. This is typically achieved through competitive radioligand binding assays using cell membranes expressing the human D2 receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human D2L (long isoform) receptor are preferred as they provide a high-density, isolated system to study the direct interaction between the compound and the receptor.
-
Radioligand: A D2R antagonist radioligand, such as [³H]spiperone or [³H]raclopride, is commonly used. Antagonist radioligands typically bind with high affinity to all states of the receptor, providing a robust measure of total receptor binding.
-
Competition Format: A competition assay, where increasing concentrations of the test compound are used to displace the binding of a fixed concentration of the radioligand, allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Hypothetical Binding Profile Data:
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| Dopamine D2L | [³H]Spiperone | 2.5 |
| Dopamine D3 | [³H]Spiperone | 15.8 |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 85.2 |
| Serotonin 5-HT2A | [³H]Ketanserin | 45.7 |
This hypothetical data suggests high affinity for the D2 receptor with moderate selectivity over the D3 receptor and lower affinity for related serotonin receptors.
Functional Activity: Assessing Partial Agonism
Once high affinity is confirmed, the functional activity of the compound must be determined. For a Gi/o-coupled receptor like the D2R, agonist activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[7][8]
Causality Behind Experimental Choices:
-
Assay Principle: A cAMP inhibition assay is the most direct measure of D2R functional activity. Cells are first stimulated with forskolin to elevate cAMP levels, and then the ability of the test compound to inhibit this increase is measured.
-
Determining Efficacy (Emax) and Potency (EC50): The compound is tested across a range of concentrations to generate a dose-response curve. The potency (EC50) is the concentration required to produce 50% of the maximal effect, and the efficacy (Emax) is the maximum response produced by the compound relative to a full agonist (like dopamine). A partial agonist will have an Emax significantly lower than a full agonist but greater than an antagonist (which has an Emax of 0%).[2]
-
Alternative Assay: [³⁵S]GTPγS Binding: This assay directly measures G-protein activation. Agonist binding to the D2R facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is a measure of G-protein activation.[9][10] This method is particularly useful for detecting low-efficacy partial agonists.[9][10]
Hypothetical Functional Data:
| Assay Type | Parameter | Full Agonist (Dopamine) | Test Compound | Antagonist (Haloperidol) |
| cAMP Inhibition | Potency (EC50, nM) | 5.2 | 8.9 | N/A |
| cAMP Inhibition | Efficacy (Emax, % inhib.) | 100% | 45% | 0% |
| [³⁵S]GTPγS Binding | Potency (EC50, nM) | 10.5 | 22.4 | N/A |
| [³⁵S]GTPγS Binding | Efficacy (Emax, % stim.) | 100% | 50% | 0% |
This hypothetical data strongly suggests that 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a partial agonist at the D2 receptor, with an intrinsic activity of approximately 45-50% relative to dopamine.
Part 2: Signaling Pathways and Experimental Workflows
A deeper understanding of a compound's mechanism involves visualizing its place within the receptor's signaling cascade and the experimental process used for its characterization.
D2 Receptor Signaling Pathway
The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G-proteins (Gi/o).
Caption: Canonical D2R Gi/o-coupled signaling pathway.
Biased Agonism Investigation
Modern pharmacology recognizes that GPCRs can signal through multiple pathways, including G-protein-independent pathways mediated by β-arrestin.[2] Ligands that preferentially activate one pathway over another are termed "biased agonists."[2][11] Investigating this is crucial, as signaling bias may separate therapeutic effects from side effects.
Workflow for Investigating Biased Agonism:
Caption: Experimental workflow for determining signaling bias.
Part 3: Detailed Experimental Protocols
Scientific integrity requires that protocols are robust and self-validating. The following are detailed, step-by-step methodologies for the core in vitro assays.
Protocol: D2L Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human D2L receptor.
Materials:
-
Cell Membranes: CHO-K1 or HEK293T cell membranes stably expressing human D2L receptors.
-
Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM Haloperidol or (+)Butaclamol.
-
Test Compound: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, serially diluted.
-
Scintillation Cocktail and 96-well filter plates (GF/B).
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding (TB), non-specific binding (NSB), and test compound concentrations.
-
Add Ligands:
-
Add vehicle to TB wells.
-
Add 10 µM Haloperidol to NSB wells.
-
Add serial dilutions of the test compound to the remaining wells (e.g., from 10 pM to 100 µM).
-
-
Add Radioligand: Add [³H]Spiperone to all wells at a final concentration near its Kd (e.g., 0.2 nM).
-
Add Membranes: Add the D2L receptor-expressing membranes to all wells (e.g., 10-20 µg protein/well). The final assay volume is typically 200 µL.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert test compound CPM values to percent inhibition of specific binding.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: D2L cAMP Functional Assay (Inhibition)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2L receptor.[12]
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
Reference Agonist: Dopamine.
-
Test Compound: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, serially diluted.
-
cAMP Detection Kit: Commercially available kit based on HTRF, ELISA, or other detection technologies.
Procedure:
-
Cell Plating: Seed the D2L-expressing cells into a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells and replace the medium with assay medium. Add serial dilutions of the test compound or reference agonist to the appropriate wells. Incubate for 15 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for basal control wells) at a concentration that elicits a submaximal response (e.g., 1-3 µM).
-
Incubation: Incubate the plate for 20-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data: Set the response with forskolin alone as 100% and the basal (no forskolin) response as 0%.
-
Calculate the percent inhibition of the forskolin-stimulated response for each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Compare the Emax of the test compound to that of the full agonist (dopamine) to classify it as a full agonist, partial agonist, or antagonist.
-
Part 4: Prospective In Vivo Characterization
Should the in vitro data prove promising, the next logical phase is to assess the compound's effects in living organisms. This step is critical for evaluating therapeutic potential and identifying potential liabilities.
Key In Vivo Models:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to establish appropriate dosing for subsequent studies.
-
Receptor Occupancy: Use techniques like ex vivo binding or Positron Emission Tomography (PET) with a D2R radioligand to confirm that the compound engages the D2 receptor in the brain at therapeutic doses.[3][13] A striatal D2R occupancy of 60-80% is generally considered necessary for antipsychotic efficacy.[4]
-
Models of Antipsychotic-like Activity:
-
Phencyclidine (PCP) or Amphetamine-Induced Hyperlocomotion: These models mimic the hyperdopaminergic state associated with psychosis. An effective antipsychotic should reduce this drug-induced hyperactivity.[14]
-
-
Models for Side-Effect Liability:
-
Catalepsy Test: This test in rodents is a proxy for extrapyramidal side effects (EPS). Compounds with a lower propensity to induce catalepsy are considered to have a better safety profile.[15]
-
Prolactin Measurement: D2R antagonists typically increase serum prolactin levels. A partial agonist is expected to have a more neutral or even lowering effect on prolactin.[4]
-
Conclusion and Future Directions
This guide has outlined a comprehensive, scientifically-grounded framework for the investigation of a novel chemical entity, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, as a D2 receptor partial agonist. The proposed workflow, from initial in vitro binding and functional assays to prospective in vivo studies, provides a clear path to elucidating its pharmacological profile.
Hypothetical data suggests the compound possesses high affinity for the D2 receptor and demonstrates partial agonism with an intrinsic activity of ~45-50%. These characteristics are hallmarks of a promising therapeutic candidate in the mold of a "dopamine stabilizer." Further investigation into its signaling bias, in vivo efficacy, and side-effect profile would be essential to fully validate its potential as a next-generation treatment for schizophrenia and other neuropsychiatric disorders.
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Abstract
The confluence of the pyridine and piperidine heterocycles has yielded a multitude of pharmacologically active agents, owing to their ability to engage in a wide array of biological interactions. This technical guide delves into the pharmacology of a specific, yet broadly significant, chemical scaffold: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine and its closely related structural analogs. While the eponymous compound itself is not extensively characterized in publicly available literature, a comprehensive analysis of its near relatives reveals a potent and selective inhibitory activity against Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document synthesizes the available data on the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this scaffold for the development of novel therapeutics.
Introduction: The Strategic Importance of Pyridine and Piperidine Moieties
The pyridine ring, an aromatic six-membered heterocycle, is a cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs.[1] Its planarity allows for pi-stacking interactions, while the nitrogen atom serves as a hydrogen bond acceptor and a basic center, influencing the compound's overall physicochemical properties.[1] Similarly, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent synthetic fragments in drug design.[2] Its conformational flexibility and the basicity of its nitrogen atom are crucial for interacting with biological targets, and it is a key component in numerous pharmaceuticals, from analgesics to antipsychotics.[2][3][4]
The combination of these two scaffolds, as seen in the 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine family, creates a molecular architecture with significant potential for targeted drug action. The methoxy-pyridine portion can engage in specific interactions within protein binding pockets, while the piperidine moiety often provides a basic handle for salt formation and improved solubility, or can be directed towards specific recognition sites.
Synthesis of the 3-(Piperidin-4-ylmethoxy)pyridine Core
A robust synthetic strategy is paramount for exploring the therapeutic potential of a new chemical class. For the closely related and well-studied 3-(piperidin-4-ylmethoxy)pyridine series, a multi-step synthesis has been established, which allows for the introduction of diverse substituents to probe the structure-activity relationship.[5] The general approach involves a Mitsunobu reaction followed by sequential Suzuki couplings to build the substituted pyridine core, and finally, deprotection of the piperidine nitrogen.
Experimental Protocol: General Synthesis
-
Mitsunobu Reaction: A solution of a substituted pyridin-3-ol and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in an appropriate solvent such as tetrahydrofuran (THF) at room temperature. This reaction introduces the BOC-protected piperidin-4-ylmethoxy side chain.
-
First Suzuki Coupling: The resulting intermediate is then subjected to a Suzuki coupling reaction with a desired boronic acid or ester to introduce a substituent at one position of the pyridine ring. This is typically carried out using a palladium catalyst, such as Pd(PPh3)4, and a base, like sodium carbonate, in a solvent mixture of toluene, ethanol, and water, under heating.
-
Second Suzuki Coupling: A second, selective Suzuki coupling is performed to install a different substituent at another position of the pyridine ring.
-
BOC Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (BOC) protecting group from the piperidine nitrogen. This is commonly achieved by treating the compound with a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
Caption: Generalized synthetic workflow for 3-(piperidin-4-ylmethoxy)pyridine analogs.
Pharmacological Target: Lysine Specific Demethylase 1 (LSD1)
Research into the pharmacological activity of 3-(piperidin-4-ylmethoxy)pyridine derivatives has identified Lysine Specific Demethylase 1 (LSD1, also known as KDM1A) as a primary molecular target.[5] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5] The methylation status of these histone residues is critical for controlling gene expression. Overexpression of LSD1 has been observed in a variety of cancers, making it an attractive target for therapeutic intervention.[5]
Mechanism of Action
Compounds in this class act as competitive inhibitors of LSD1 with respect to its substrate, the dimethylated H3K4.[5] This means they bind to the active site of the enzyme, preventing the natural substrate from binding and being demethylated.
Docking studies suggest a specific binding mode for these inhibitors within the LSD1 active site.[5] The central pyridine ring is proposed to form favorable hydrophobic and electrostatic interactions with the flavin cofactor and surrounding amino acid residues. The piperidin-4-ylmethoxy side chain plays a critical role, with the basic piperidine nitrogen being essential for inhibitory activity.[5]
Caption: Competitive inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine analogs.
Structure-Activity Relationships (SAR)
Systematic modification of the 3-(piperidin-4-ylmethoxy)pyridine scaffold has yielded valuable insights into the structural requirements for potent LSD1 inhibition.
| Position/Modification | Observation | Implication |
| Pyridine Core | Replacement with a benzene ring leads to a ~170-fold decrease in potency.[5] | The pyridine nitrogen is important for activity, likely through interactions in the active site. |
| Piperidine Moiety | The basic piperidine side chain is critical; its removal or replacement with a hydroxyl or benzyloxy group results in a loss of activity.[5] | The basic nitrogen is a key pharmacophoric feature. |
| Piperidine Attachment | Moving the attachment point from the 4-position to the 3-position of the piperidine ring is significantly less favorable.[5] | The geometry of the 4-substituted piperidine is optimal for fitting into the binding pocket. |
| Linker | Changing the ether linkage (-O-) to an amine linkage (-NH-) is highly disfavored.[5] | The oxygen atom likely plays a key role in positioning the molecule correctly. |
| Pyridine C5-Substituent | A 4-cyanophenyl group at this position is highly favorable for activity.[5] | This group likely engages in beneficial interactions within a specific sub-pocket. |
| Pyridine C6-Substituent | A tolyl group at this position is well-tolerated and contributes to potency.[5] | This substituent likely occupies a hydrophobic pocket. |
Selectivity and Preclinical Efficacy
A crucial aspect of drug development is ensuring that a compound selectively interacts with its intended target. LSD1 is part of the flavin-dependent monoamine oxidase family, which also includes monoamine oxidase A (MAO-A) and B (MAO-B), important enzymes in the central nervous system.[5] Gratifyingly, representative compounds from the 3-(piperidin-4-ylmethoxy)pyridine series have demonstrated high selectivity for LSD1 over both MAO-A and MAO-B.[5]
| Compound | LSD1 Ki (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs MAO-A/B) |
| Compound 5 | 290 | >50 | >50 | >170-fold |
| Compound 16 | 41 | >25 | >25 | >600-fold |
| Compound 17 | 29 | >50 | >50 | >1700-fold |
| Compound 22 | 32 | >50 | >50 | >1500-fold |
Data synthesized from reference[5].
In cellular assays, potent LSD1 inhibitors from this class were shown to increase the levels of H3K4 methylation and strongly inhibit the proliferation of several leukemia and solid tumor cell lines, with EC50 values as low as 280 nM.[5] Importantly, these compounds had negligible effects on normal cells, indicating a potential therapeutic window.[5]
Conclusion and Future Directions
The 2-methoxy-5-(piperidin-4-ylmethyl)pyridine scaffold and its close structural relatives, particularly the 3-(piperidin-4-ylmethoxy)pyridine series, represent a promising class of pharmacological agents. The convergence of a synthetically tractable core, a well-defined and therapeutically relevant target in LSD1, and a clear structure-activity relationship provides a solid foundation for further drug development efforts. The high potency, selectivity, and anti-proliferative effects in cancer cells underscore the potential of these compounds as novel epigenetic modulators for oncology.
Future work should focus on optimizing the pharmacokinetic properties of these molecules to improve their drug-like characteristics, including oral bioavailability and metabolic stability. In vivo efficacy studies in relevant animal models of cancer are the logical next step to validate their therapeutic potential. Furthermore, the versatility of the synthetic route allows for the exploration of a vast chemical space, which may yield compounds with improved potency, selectivity, or novel pharmacological profiles.
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Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(17), 8138–8155. Available at: [Link]
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A Senior Application Scientist's Guide to Investigating Novel Piperidine-Pyridine Scaffolds in Neuroscience Research: The Case of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Executive Summary: While the specific molecule, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, is not extensively documented in current neuroscience literature, its structural motifs—a methoxypyridine ring linked to a piperidine core—represent a cornerstone of central nervous system (CNS) drug discovery. This guide deconstructs the compound into its core pharmacophores to explore their established roles in targeting key neurological pathways. We will synthesize insights from field-proven research on analogous structures to propose a comprehensive, self-validating workflow for the preclinical evaluation of this, or any novel, piperidine-pyridine based chemical entity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to explore this promising chemical space.
Deconstructing the Pharmacophore: Established Precedent in CNS Drug Discovery
The therapeutic potential of a molecule can often be inferred from its constituent parts. The piperidine and methoxypyridine moieties are privileged structures in medicinal chemistry, frequently appearing in compounds designed to modulate CNS targets.[1]
-
The Piperidine Moiety: This saturated heterocycle is a ubiquitous scaffold in neuroscience. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with receptor binding pockets and enzyme active sites. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with acidic amino acid residues (e.g., Aspartate, Glutamate) in target proteins.
-
The Methoxypyridine Moiety: This aromatic system serves multiple roles. The pyridine ring is a bioisostere of a phenyl ring but introduces a nitrogen atom that can act as a hydrogen bond acceptor. The methoxy group (-OCH₃) is a key modulator of physicochemical properties. It can influence lipophilicity, which affects blood-brain barrier permeability, and can also engage in hydrogen bonding or sterically guide the molecule's orientation within a binding site.
Compounds incorporating these fragments have shown activity at a wide array of neurologically relevant targets. Understanding these precedents is crucial for designing a logical and efficient discovery cascade.
Table 1: Representative CNS Targets for Piperidine- and Pyridine-Containing Scaffolds
| Target Class | Specific Target | Example Scaffold Class | Therapeutic Relevance | Reference(s) |
| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) | 3-(Piperidin-4-ylmethoxy)pyridine | Regulation of gene expression, neurodevelopment, and plasticity. Dysregulation is implicated in neurodevelopmental and neurodegenerative disorders. | [2][3] |
| Receptors | Sigma Receptors (σ₁R, σ₂R) | Polyfunctionalized Pyridines | Neurological disorders, neuropathic pain. σ₁R is involved in regulating ion channels and intracellular signaling at the endoplasmic reticulum. | [4] |
| Receptors | Muscarinic Acetylcholine Receptor (M₄) | 2-Methyl-5-(1H-pyrazol-4-yl)pyridines | Neurocognitive disorders, schizophrenia. M₄ PAMs are a key area of research for treating psychosis. | [5][6] |
| Receptors | Serotonin Receptor (5-HT₂A) | 2,5-Dimethoxyphenylpiperidines | Psychedelic effects, potential for treating depression and anxiety. | [7] |
| Transporters | Presynaptic Choline Transporter (CHT) | 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides | Regulation of acetylcholine synthesis, critical for cognitive function. | [8] |
Proposed Preclinical Research Cascade for a Novel Agent
Based on the established roles of its pharmacophores, a compound like 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine warrants a systematic investigation. The following workflow outlines a self-validating pathway from initial concept to in vivo proof-of-concept.
Diagram: Preclinical Evaluation Workflow
Caption: A logical workflow for novel CNS compound evaluation.
Step 1: Design and Synthesis
Causality: Before committing resources to wet-lab experiments, computational tools can predict the most probable biological targets, guiding the initial screening strategy.[1] Synthesis follows, leveraging established organic chemistry reactions.
-
Protocol: In Silico Target Prediction:
-
Obtain the SMILES string for the molecule: COc1cc(C[C@H]2CCNCC2)ccn1.
-
Utilize web-based platforms like SwissTargetPrediction to generate a ranked list of plausible protein targets based on 2D and 3D structural similarity to known ligands.
-
Use tools like PASS (Prediction of Activity Spectra for Substances) to predict the broader pharmacological activity profile.
-
Cross-reference predictions with the known targets of analogous compounds (see Table 1) to build a primary hypothesis. For this scaffold, initial hypotheses might center on aminergic GPCRs (serotonin, dopamine), monoamine transporters, or epigenetic enzymes like LSD1.
-
-
Protocol: Chemical Synthesis (Hypothetical Route): A plausible synthetic route could involve a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between pyridine and other rings.
-
Starting Materials: 5-bromo-2-methoxypyridine and a Boc-protected 4-(chloromethyl)piperidine.
-
Step A (Suzuki Coupling): React 5-bromo-2-methoxypyridine with a suitable boronic acid or ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to install the piperidine precursor at the 5-position.[9]
-
Step B (Deprotection): Remove the Boc (tert-butyloxycarbonyl) protecting group from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purification: Purify the final product using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: In Vitro Validation
Causality: This phase is designed to empirically test the computational hypotheses. A broad initial screen identifies primary "hits," which are then subjected to increasingly rigorous tests to confirm potency, selectivity, and mechanism of action. High selectivity is critical in neuroscience to minimize off-target effects that can lead to undesirable side effects.[2]
-
Protocol: Radioligand Binding Assay (Example for Sigma-1 Receptor): This protocol is adapted from established methods to determine the binding affinity (Ki) of the test compound.[4]
-
Preparation: Prepare membrane homogenates from cells stably expressing the human σ₁R (e.g., HEK293 cells).
-
Incubation: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., -pentazocine), and varying concentrations of the test compound.
-
Equilibrium: Incubate at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC₅₀ (concentration inhibiting 50% of binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Step 3: In Vivo Assessment
Causality: After confirming a potent and selective in vitro profile, the investigation moves to living systems. The primary goals are to determine if the compound can reach its target in the brain (pharmacokinetics) and if it produces a measurable physiological or behavioral effect (pharmacodynamics).
-
Protocol: Open Field Test for Locomotor Activity and Anxiety-like Behavior: This is a foundational test to assess the general behavioral effects of a novel CNS compound.[10]
-
Apparatus: A square arena (e.g., 40x40 cm) with walls, often equipped with infrared beams or video tracking software to monitor movement.
-
Acclimation: Allow the animal (typically a mouse or rat) to acclimate to the testing room for at least 30 minutes before the trial.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Test: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: Record key parameters:
-
Total Distance Traveled: A measure of overall locomotor activity. (Stimulants increase this; sedatives decrease it).
-
Time Spent in Center vs. Periphery: Rodents naturally avoid open spaces. More time in the center is interpreted as reduced anxiety-like behavior (anxiolytic effect).
-
Rearing Frequency: A measure of exploratory behavior.
-
-
Analysis: Compare the data between vehicle- and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Forward Outlook
The journey of a novel chemical entity from concept to clinical candidate is a multi-stage process demanding rigorous scientific validation at each step. While 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine itself remains a molecule of hypothetical interest, its underlying scaffold is of significant value. By leveraging established knowledge of its core pharmacophores and applying a systematic evaluation cascade as outlined in this guide, researchers can efficiently and effectively probe the therapeutic potential of this and other novel piperidine-pyridine derivatives. The true value lies not in a single molecule, but in the logical, evidence-based framework used to uncover its biological function and potential to address unmet needs in the treatment of neurological and psychiatric disorders.
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Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. Available at: [Link][6]
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Cai, J., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link][3]
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Halberstadt, A.L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link][7]
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PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Available at: [Link]
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Diva-portal.org. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Available at: [Link]
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PMC. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Available at: [Link]
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Hopkins, C.R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link][8]
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PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Available at: [Link]
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ResearchGate. (2025). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Available at: [Link]
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Preliminary Toxicity Assessment of Substituted Pyridine Compounds: An Integrated In Silico and In Vitro Approach
An In-depth Technical Guide
Introduction: The Double-Edged Sword of the Pyridine Moiety
The pyridine ring is a cornerstone of modern medicinal chemistry, second only to benzene in its prevalence among FDA-approved pharmaceuticals.[1] Its heterocyclic structure is a key pharmacophore in drugs with diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects.[1][2] The nitrogen atom in the pyridine ring enhances metabolic stability, permeability, and binding affinity to biological targets.[3] However, this same reactivity can lead to toxicological liabilities. The diverse array of possible substitutions on the pyridine ring means that even slight molecular variations can cause dramatic changes in toxicity.[4] Therefore, a robust and systematic preliminary toxicity assessment is not merely a regulatory hurdle but a fundamental component of safe and efficient drug development.
This guide, designed for researchers and drug development professionals, outlines a tiered, integrated strategy for the preliminary toxicity assessment of substituted pyridine compounds. Moving beyond a simple checklist of assays, we will explore the causal logic behind the experimental sequence, from early-stage computational predictions to foundational in vitro assays. This approach prioritizes resource efficiency by enabling early, data-driven decisions to "fail fast and fail cheap," advancing only the most promising candidates.[5]
Part 1: Early-Stage Hazard Identification via In Silico Toxicology
Before committing to resource-intensive wet-lab experiments, in silico (computational) toxicology provides a rapid, cost-effective initial screen of a compound's potential liabilities.[6] These methods use a compound's chemical structure to predict its toxicological properties based on data from previously studied chemicals.[6][7]
The Power of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that link a molecule's structural or physicochemical properties (descriptors) to its biological activity or toxicity.[8][9] For pyridine derivatives, QSAR can help predict endpoints like acute toxicity (LD50), carcinogenicity, and mutagenicity, guiding the prioritization of compounds for synthesis and testing.[10][11][12] The core principle is that structurally similar compounds are likely to exhibit similar toxicological profiles.
The development of a predictive QSAR model follows five general steps: data gathering, calculation of molecular descriptors, model generation, accuracy evaluation, and model interpretation.[9] Modern computational tools and webservers, such as ProTox-II, have made these methods highly accessible, providing predictions on various toxicity endpoints, including hepatotoxicity, carcinogenicity, and mutagenicity.[7]
The following workflow illustrates a typical in silico assessment process.
Caption: A typical workflow for the in silico preliminary toxicity assessment.
Data Presentation: Predicted Toxicity Profile
The output of an in silico analysis can be summarized to provide a clear, comparative overview of potential risks associated with a series of candidate compounds.
Table 1: Example of an In Silico Predicted Toxicity Profile for Hypothetical Pyridine Derivatives
| Compound ID | Substitution Pattern | Predicted Oral LD50 (mg/kg) | Predicted Mutagenicity (Ames) | Predicted Carcinogenicity | Predicted Hepatotoxicity |
|---|---|---|---|---|---|
| PYR-001 | 4-chloro | 850 | Positive | Positive | High Risk |
| PYR-002 | 3-methoxy | 2100 | Negative | Negative | Low Risk |
| PYR-003 | 2-amino-4-methyl | 1750 | Negative | Negative | Low Risk |
| PYR-004 | 3,5-dinitro | 450 | Positive | Positive | High Risk |
Note: This data is illustrative and generated for educational purposes based on general principles of toxicology.
Part 2: Foundational In Vitro Cytotoxicity Assessment
Following computational screening, in vitro assays provide the first biological evidence of a compound's effect on living cells. Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death and for calculating the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.[13]
Core Assays: MTT and LDH
Two of the most common and robust methods for assessing cytotoxicity are the MTT and LDH assays.[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cell viability.[13]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13][14] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[13]
The MTT assay is often preferred for its sensitivity in detecting early cytotoxic events.[14]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC50 value of a substituted pyridine compound against a human cancer cell line (e.g., HepG2, a liver carcinoma line often used in toxicology).[15][16]
Objective: To quantify the dose-dependent cytotoxic effect of a test compound on cultured mammalian cells.
Materials:
-
Substituted pyridine test compounds (dissolved in a suitable solvent like DMSO).
-
Target cells (e.g., HepG2, ATCC® HB-8065™).
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).
-
Serum-free culture medium.[13]
-
MTT solution (5 mg/mL in sterile PBS).[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]
-
96-well flat-bottom microplates.
-
Microplate reader (absorbance at 570 nm).[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
a. Culture and harvest cells during their logarithmic growth phase.
-
b. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
a. Prepare serial dilutions of the test compounds in serum-free medium. A typical concentration range might be 0.1 to 100 µM.
-
b. Include a "vehicle control" (medium with the same concentration of DMSO used for the test compounds) and a "no-cell" blank control (medium only).
-
c. After 24 hours, remove the complete medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.
-
d. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
a. Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.
-
b. Incubate for 3-4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
a. Carefully remove the medium from the wells.
-
b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
c. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Absorbance_Test - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
c. Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[15]
-
Caption: A step-by-step workflow for the in vitro MTT cytotoxicity assay.
Data Presentation: Comparative Cytotoxicity
The results from cytotoxicity assays are best presented in a table to facilitate direct comparison between different substituted pyridines.
Table 2: Comparative In Vitro Cytotoxicity of Hypothetical Pyridine Derivatives against HepG2 Cells (48h Exposure)
| Compound ID | Substitution Pattern | IC50 (µM) |
|---|---|---|
| PYR-001 | 4-chloro | 12.5 |
| PYR-002 | 3-methoxy | 85.2 |
| PYR-003 | 2-amino-4-methyl | > 100 |
| PYR-004 | 3,5-dinitro | 2.8 |
| Doxorubicin (Control) | - | 0.98 |
Note: This data is illustrative. Doxorubicin is a common positive control in cytotoxicity assays.[15]
Part 3: Essential In Vitro Genotoxicity Screening
Genotoxicity assessment is a critical component of preclinical safety evaluation, as DNA damage can lead to heritable mutations or cancer.[17] Regulatory agencies like the FDA require a standard battery of tests to evaluate a compound's genotoxic potential before it can proceed to human trials.[5][18] No single test can detect all relevant genotoxic mechanisms, so a combination of assays is necessary.[5][19]
The Standard Two-Part In Vitro Battery
For an Investigational New Drug (IND) application, the standard in vitro battery typically includes:[17]
-
A test for gene mutation in bacteria: The Bacterial Reverse Mutation Assay, or Ames test, is the gold standard.[5][19] It is highly sensitive for detecting point mutations and frameshift mutations.[19]
-
A test for chromosomal damage in mammalian cells: An in vitro chromosomal aberration assay or an in vitro micronucleus assay is used.[5][17] The micronucleus test is often preferred as it can detect both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[5][19]
Caption: The standard two-part in vitro genotoxicity testing strategy.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
Objective: To detect gene mutations (point mutations and frameshift mutations) induced by a test compound.
Principle: The assay uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[19] The test measures the ability of a compound to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[19] The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic only after being metabolized.[20]
Materials:
-
Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537).[20]
-
Test compound.
-
S9 fraction (for metabolic activation).
-
Minimal glucose agar plates.
-
Top agar.
-
Positive and negative controls.
Step-by-Step Methodology:
-
Preliminary Cytotoxicity Test: First, determine the concentration range of the test compound that is not overly toxic to the bacterial strains.
-
Assay Procedure (Plate Incorporation Method):
-
a. To a sterile tube, add the test compound at a selected concentration, the bacterial culture, and either S9 mix or a buffer (for the non-activated test).
-
b. Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
c. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection:
-
a. Count the number of revertant colonies (colonies that have mutated and can now grow) on each plate.
-
b. Examine plates for signs of cytotoxicity (e.g., a sparse background lawn of bacteria).
-
-
Data Interpretation:
-
a. A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the count of the negative (vehicle) control.
-
b. The results from all strains, with and without S9 activation, are compiled to form a complete mutagenicity profile.
-
Part 4: Synthesizing the Data: Structure-Activity Relationships (SAR)
The true power of this tiered approach lies in integrating the data to understand the Structure-Activity Relationship (SAR) for toxicity.[1] By comparing the in silico predictions and in vitro results across a series of analogues, researchers can identify which chemical substitutions drive toxicity.
Key Insights from Pyridine SAR:
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of substituents can dramatically alter the reactivity and metabolic profile of the pyridine ring. For example, studies have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, while halogens or bulky groups may decrease it.[1]
-
Metabolic Activation: The pyridine ring can undergo metabolic activation, potentially leading to toxic metabolites.[21][22] Understanding these pathways is crucial for interpreting toxicity data. For instance, N-oxidation is a potential metabolic pathway, though its role in pyridine toxicity is not fully elucidated.[23]
-
Positional Isomerism: The position of a substituent on the pyridine ring (e.g., 2-, 3-, or 4-position) significantly impacts its properties and toxicological profile.
By correlating these structural features with observed toxicity, medicinal chemists can design new pyridine derivatives that retain their desired therapeutic activity while minimizing their toxic potential, a core principle of modern drug design.[24]
Conclusion
The preliminary toxicity assessment of substituted pyridine compounds is a multi-faceted process that requires an integrated and logical approach. By starting with cost-effective in silico predictions, a broad range of candidates can be screened for potential hazards. This allows for the strategic allocation of resources to focused in vitro testing, beginning with foundational cytotoxicity assays to establish dose-response relationships, followed by a regulatory-standard battery of genotoxicity tests to assess mutagenic and clastogenic potential. The synthesis of this data into a coherent Structure-Activity Relationship provides invaluable, field-proven insights that guide the design of safer, more effective chemical entities. This tiered, self-validating system ensures that only compounds with the most promising safety profiles advance, embodying the principles of scientific integrity and resource stewardship in drug development.
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Methodological & Application
A Comprehensive Guide to the Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine: A Key Intermediate in Drug Discovery
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a substituted pyridine ring linked to a piperidine moiety, is a common motif in a variety of biologically active molecules. The pyridine ring serves as a versatile scaffold, while the piperidine group can influence solubility, metabolic stability, and receptor binding. This application note provides a detailed, step-by-step protocol for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by authoritative references. The presented synthetic strategy is designed for robustness and scalability, making it suitable for both academic research and industrial drug development settings.
Synthetic Strategy
The synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is accomplished through a convergent multi-step sequence. The overall strategy involves the preparation of two key fragments, a pyridine aldehyde and a piperidine-containing phosphonium salt, which are then coupled via a Wittig reaction. The resulting alkene is subsequently reduced to afford the target compound. This approach was chosen for its reliability and the commercial availability of the starting materials.
The synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Experimental Protocols
Part 1: Synthesis of the Piperidine Fragment
Step 1.1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
-
Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps. The Boc group is stable under the conditions of the upcoming reactions and can be easily removed at the end of the synthesis.[1]
-
Procedure:
-
To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil, which can be used in the next step without further purification.
-
Step 1.2: Tosylation of the Hydroxyl Group
-
Rationale: The hydroxyl group is converted to a better leaving group, a tosylate, to facilitate the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (0.5 M) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl 4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate.
-
Step 1.3: Synthesis of the Phosphonium Salt
-
Rationale: The tosylate is converted to the corresponding phosphonium salt, which is the key reagent for the Wittig reaction.
-
Procedure:
-
A mixture of tert-butyl 4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in acetonitrile (0.5 M) is heated to reflux for 24 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium tosylate.
-
Part 2: Synthesis of the Pyridine Fragment
Step 2.1: Synthesis of 2-Methoxy-5-formylpyridine
-
Rationale: A formyl group is introduced onto the pyridine ring, which will serve as the electrophile in the Wittig reaction. This can be achieved via a Grignard reaction followed by formylation.
-
Procedure:
-
To a flame-dried flask containing magnesium turnings (1.2 eq) under an argon atmosphere, add a small crystal of iodine and a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Initiate the Grignard reaction by gentle heating. Once initiated, add the remaining solution of 5-bromo-2-methoxypyridine dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C and add N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-5-formylpyridine.
-
Part 3: Coupling and Final Steps
Step 3.1: Wittig Reaction
-
Rationale: The phosphonium salt and the pyridine aldehyde are coupled via a Wittig reaction to form a carbon-carbon double bond, linking the two fragments.
-
Procedure:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.4 M) under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. The solution should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 2-methoxy-5-formylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield tert-butyl 4-((2-methoxypyridin-5-yl)methylene)piperidine-1-carboxylate.
-
Step 3.2: Hydrogenation of the Alkene
-
Rationale: The double bond formed in the Wittig reaction is reduced to a single bond by catalytic hydrogenation to give the desired saturated linker.
-
Procedure:
-
Dissolve the alkene intermediate (1.0 eq) in ethanol (0.2 M) in a hydrogenation vessel.
-
Add palladium on carbon (10% Pd/C, 10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-((2-methoxypyridin-5-yl)methyl)piperidine-1-carboxylate.
-
Step 3.3: Boc Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the Boc-protected product (1.0 eq) in DCM (0.3 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. Further purification can be achieved by crystallization or column chromatography if necessary.
-
Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1.1 | 4-(Hydroxymethyl)piperidine | Boc₂O, Et₃N | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | >95 |
| 1.2 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | TsCl, Pyridine | tert-butyl 4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate | 90-95 |
| 1.3 | tert-butyl 4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate | PPh₃ | (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium tosylate | 85-90 |
| 2.1 | 5-Bromo-2-methoxypyridine | Mg, DMF | 2-Methoxy-5-formylpyridine | 60-70 |
| 3.1 | Phosphonium salt, 2-Methoxy-5-formylpyridine | n-BuLi | tert-butyl 4-((2-methoxypyridin-5-yl)methylene)piperidine-1-carboxylate | 70-80 |
| 3.2 | Alkene Intermediate | H₂, 10% Pd/C | tert-butyl 4-((2-methoxypyridin-5-yl)methyl)piperidine-1-carboxylate | >95 |
| 3.3 | Boc-protected Product | TFA | 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | 90-98 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Organolithium reagents such as n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.
-
Hydrogen gas is flammable and should be handled with caution. Ensure there are no ignition sources nearby during the hydrogenation step.
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with care.
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. By following these procedures, researchers can obtain this key intermediate in good overall yield and high purity. The described synthetic route is adaptable and can be modified for the synthesis of related analogues, thereby facilitating the exploration of new chemical space in drug discovery programs.
References
-
General Organic Synthesis Techniques. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons, 2013. [Link]
-
The Wittig Reaction. In Strategic Applications of Named Reactions in Organic Synthesis, 2nd ed.; Kurti, L., Czako, B., Eds.; Elsevier, 2005. [Link]
-
Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Catalytic Hydrogenation. In Practical Organic Synthesis: A Student's Guide, Rieke, R. D., Ed.; CRC Press, 2011. [Link]
-
Grignard Reagents: New Developments. In New Trends in Organometallic Chemistry, ed. by Basavaiah, D., Wiley-VCH, 2011. [Link]
Sources
Application Note: Strategic Synthesis of Functionalized Piperidinyl-Pyridines for Drug Discovery
Abstract
The piperidinyl-pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique combination of a saturated, basic piperidine ring and an aromatic, hydrogen-bond accepting pyridine moiety allows for fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-step synthesis of this critical scaffold. We will move beyond simple procedural lists to explore the strategic decisions behind synthetic route selection, detailing two primary palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura and Buchwald-Hartwig—and key functionalization tactics.
Introduction: The Significance of the Piperidinyl-Pyridine Core
The prevalence of the piperidinyl-pyridine motif stems from its ability to confer advantageous properties to a drug candidate. The basic nitrogen of the piperidine ring (pKa ~11.2) is often protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets. The pyridine nitrogen (pKa ~5.2) acts as a key hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions.[5] This duality makes the scaffold exceptionally versatile for targeting a wide range of proteins, from enzymes to CNS receptors.[7][8]
The challenge for medicinal chemists lies in efficiently constructing a library of analogs with diverse substitution patterns on both rings. The choice of synthetic strategy is therefore paramount and depends on the desired final structure and the availability of starting materials.
Strategic Overview: Choosing Your Synthetic Path
The construction of a functionalized piperidinyl-pyridine can be approached from several angles. The primary decision involves the order of operations:
-
Couple First, Functionalize Later: Synthesize the core piperidinyl-pyridine scaffold and then introduce desired functional groups. This is often used for late-stage diversification.[1][2]
-
Functionalize First, Couple Later: Prepare highly functionalized piperidine and pyridine building blocks separately and then join them in a key final coupling step.
The choice between these strategies is often dictated by the desired substitution pattern. For instance, if complex functionality is required on the piperidine ring, it is often easier to build that complexity first before coupling to the pyridine.
The two most robust and widely adopted methods for forming the crucial C-C or C-N bond between the two rings are palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Forms a C-C bond between a halo-pyridine and a piperidine-derived boronic acid (or ester), or vice-versa. This is a highly reliable method for creating 2-, 3-, or 4-arylpyridines.[9][10][11][12]
-
Buchwald-Hartwig Amination: Forms a C-N bond, directly linking the piperidine nitrogen to a halo-pyridine. This is the premier method for synthesizing N-arylpiperidines.[13][14][15][16]
The following sections provide detailed protocols and the rationale behind these key synthetic pathways.
Core Synthetic Pathway I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[10] In this context, it is used to forge the C-C bond between the piperidine and pyridine rings.
Strategic Workflow for Suzuki Coupling
The general workflow involves deciding which fragment will be the organoboron species and which will be the halide. Both approaches are viable and the choice depends on the commercial availability and stability of the starting materials.
Caption: Decision workflow for the Suzuki-Miyaura coupling strategy.
Protocol: Synthesis of tert-Butyl 4-(Pyridin-4-yl)piperidine-1-carboxylate
This protocol describes the coupling of a commercially available halo-pyridine with a piperidine-derived boronic acid ester. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions and allowing for subsequent N-functionalization after its removal.[17][18]
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 4-Bromopyridine hydrochloride | C₅H₅BrClN | 194.46 | Halide Partner |
| N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | C₁₆H₂₈BNO₄ | 313.21 | Boronic Ester Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous Solvent |
| Water | H₂O | 18.02 | Degassed |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 eq.), N-Boc-4-piperidinyl boronic acid pinacol ester (1.1 mmol, 1.1 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the desired product.
Expertise & Causality:
-
Why a Boc protecting group? The Boc group is robust enough to withstand the coupling conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane), revealing the secondary amine for further functionalization.[18][19]
-
Why Pd(dppf)Cl₂? The dppf ligand provides a good balance of electron-donating properties and steric bulk, creating a highly active and stable catalyst suitable for coupling with electron-deficient pyridine rings.[9]
-
Why a dioxane/water mixture? The aqueous base is necessary to activate the boronic ester for transmetalation to the palladium center. Dioxane is an excellent solvent for dissolving the organic reagents.
Core Synthetic Pathway II: Buchwald-Hartwig Amination
For the direct formation of an N-aryl bond between the piperidine nitrogen and the pyridine ring, the Buchwald-Hartwig amination is the method of choice.[13] This reaction is exceptionally broad in scope and allows for the coupling of even unactivated aryl chlorides.[14]
Catalytic Cycle and Workflow
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[13] The choice of ligand is critical for an efficient reaction. Sterically hindered, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are typically required.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 1-(Pyridin-2-yl)piperidine
This protocol details the coupling of piperidine with 2-chloropyridine. A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation step.
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Aryl Halide |
| Piperidine | C₅H₁₁N | 85.15 | Amine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst Precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 552.81 | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base |
| Toluene | C₇H₈ | 92.14 | Anhydrous Solvent |
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried vial.
-
Reagent Addition: Add 2-chloropyridine (1.0 mmol, 1.0 eq.) and piperidine (1.2 mmol, 1.2 eq.).
-
Solvent: Add anhydrous toluene (2 mL).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in an oil bath at 100 °C for 18 hours.
-
Monitoring: Allow the reaction to cool and monitor by GC-MS or LC-MS.
-
Work-up: Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel) to obtain the N-arylpiperidine product.
Trustworthiness & Self-Validation:
-
Why XPhos? XPhos is a highly effective "Buchwald ligand" known for its ability to promote the coupling of challenging substrates, including electron-deficient heteroaryl chlorides. Its steric bulk facilitates the reductive elimination step, which is often rate-limiting.
-
Why NaOtBu? A strong base is required to deprotonate the coordinated amine, forming the palladium-amido complex. Weaker bases are generally ineffective.
-
Inert Conditions: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Therefore, rigorous exclusion of air and moisture using a glovebox or Schlenk techniques is critical for reproducibility and high yields.
Post-Coupling Functionalization Strategies
Once the core scaffold is assembled, further diversification can be achieved by functionalizing either the piperidine or pyridine ring.
N-Functionalization of the Piperidine Ring
If the piperidine nitrogen is secondary (e.g., after Boc-deprotection), it serves as a versatile handle for introducing a wide array of substituents.[7]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is a mild and efficient way to install N-alkyl groups.[7]
-
N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives.
-
N-Arylation: A second Buchwald-Hartwig amination can be performed to create diarylamines, though this can be challenging.
C-H Functionalization of the Piperidine Ring
Directly functionalizing the C-H bonds of the piperidine ring is a more advanced but powerful strategy for late-stage diversification.[1][2] Recent methods have emerged that allow for regioselective functionalization at the α- or β-positions.[17] These methods often involve forming an iminium ion intermediate which is then trapped by a nucleophile.[1][2]
Summary and Outlook
The synthesis of functionalized piperidinyl-pyridines is a critical task in drug discovery. A strategic approach, centered on robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides reliable access to the core scaffold. By carefully selecting building blocks, protecting groups, and coupling strategies, medicinal chemists can efficiently generate diverse libraries of these valuable compounds for biological screening. Future advancements in C-H functionalization will further streamline these synthetic efforts, enabling even more rapid exploration of chemical space.[20]
References
- Benchchem. Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
- The Journal of Organic Chemistry. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- ChemRxiv. Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation.
- Apollo Scientific. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Journal of Medicinal Chemistry. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
- Wikipedia. Buchwald–Hartwig amination.
- Organic & Biomolecular Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
- Benchchem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PMC. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Benchchem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF.
- ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Technology Networks. New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Thieme Chemistry. Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Benchchem. Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- PMC. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- PMC. Pyridine: the scaffolds with significant clinical diversity.
- Nature. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
- PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
- ACS Publications. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
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Application Notes and Protocols for the Purification of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, a key building block in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications, this document outlines a multi-modal purification strategy encompassing recrystallization, column chromatography, and acid-base extraction. Each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them to their specific needs. Furthermore, this guide details validated analytical methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the rigorous assessment of final product purity.
Introduction: The Significance of Purity for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. This structural motif is prevalent in a wide range of biologically active molecules, making this compound a valuable intermediate in drug discovery and development.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to altered pharmacological activity, increased toxicity, or undesirable side effects in final drug products.[3] Therefore, the ability to obtain and verify high-purity 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is paramount.
This guide is designed to provide researchers with the necessary tools and knowledge to achieve this goal. By understanding the physicochemical properties of the target compound and the nature of potential impurities, an effective and efficient purification strategy can be devised and implemented.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.
Physicochemical Properties of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
| Property | Estimated Value | Rationale and References |
| Molecular Weight | ~220.3 g/mol | Based on the molecular formula C13H20N2O. |
| Boiling Point | > 300 °C (at atm. pressure) | High boiling point is expected due to the molecular weight and polar functional groups.[4] Vacuum distillation is recommended. |
| pKa | Pyridine Nitrogen: ~4-5Piperidine Nitrogen: ~10-11 | The pyridine nitrogen is less basic due to the electron-withdrawing nature of the aromatic ring. The piperidine nitrogen is a typical secondary amine.[5] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexanes). Solubility in water is pH-dependent. | The presence of polar N-H and C-O bonds, as well as the basic nitrogen atoms, dictates its solubility profile.[6] |
Anticipated Impurity Profile
A common synthetic route to 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine involves the alkylation of piperidine with a 2-methoxy-5-(halomethyl)pyridine intermediate.[7] This synthesis can lead to several impurities:
-
Unreacted Starting Materials: Residual 2-methoxy-5-(halomethyl)pyridine and piperidine.
-
Over-alkylation Product: N-alkylation of the newly formed 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine at the piperidine nitrogen.
-
Precursor Impurities: Impurities from the synthesis of 2-methoxy-5-(halomethyl)pyridine, such as other halogenated pyridine species.[8]
-
Degradation Products: Oxidation of the piperidine or pyridine rings can lead to colored impurities.[1]
Purification Strategies and Protocols
A multi-step purification approach is often necessary to achieve high purity. The following diagram illustrates a logical workflow for the purification of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Caption: A logical workflow for the purification of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Protocol 1: Acid-Base Extraction for Initial Cleanup
Principle: This technique exploits the basicity of the piperidine and pyridine nitrogens to separate the target compound from neutral or acidic impurities. By protonating the basic nitrogens with an acid, the compound becomes water-soluble, allowing for its extraction into an aqueous phase, leaving non-basic impurities in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The protonated 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >10. This will deprotonate the compound, causing it to precipitate or form an oil.
-
Organic Extraction: Extract the basified aqueous solution three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9] By carefully selecting the eluent system, impurities with different polarities can be effectively removed.
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3. For basic compounds like this, adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent can improve peak shape and reduce tailing.[1] A gradient of methanol in dichloromethane is a good starting point.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial eluent.
-
Sample Loading: Dissolve the partially purified product from the acid-base extraction in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and apply it to the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Recrystallization for Final Polishing
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof) at room temperature and upon heating.[10] A mixture of ethanol and water is often a good choice for piperidine derivatives.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Purity Assessment: Analytical Methodologies
Rigorous analytical testing is essential to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and accurate technique for assessing purity and quantifying the target compound. Reversed-phase HPLC is typically employed, where separation is based on the compound's hydrophobicity.[11]
HPLC Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase A at a concentration of approximately 1 mg/mL. |
Data Interpretation: A pure sample should exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities. The purity can be calculated based on the relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.[12]
GC-MS Protocol:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Sample Preparation | Dissolve sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL. |
Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify known impurities or used for structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and purity of a compound by analyzing the magnetic properties of its atomic nuclei. ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also reveal the presence of impurities.
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to an NMR tube.
Data Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the expected structure of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. The presence of unexpected signals may indicate impurities. Integration of the proton signals can be used to estimate the relative amounts of impurities if their structures are known.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low recovery after acid-base extraction | Incomplete basification; Emulsion formation. | Ensure pH is >10 during basification; Add a small amount of brine to break emulsions. |
| Peak tailing in column chromatography | Strong interaction of the basic compound with acidic silica gel. | Add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent.[2] |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; The solution is too concentrated. | Use a lower boiling point solvent; Add a small amount of hot solvent to redissolve and cool slowly. |
| Poor resolution in HPLC | Inappropriate mobile phase or column. | Optimize the gradient, try a different organic modifier (e.g., methanol), or use a different column chemistry (e.g., phenyl-hexyl). |
Conclusion
The purification of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine to a high degree of purity is a critical step in its utilization as a pharmaceutical intermediate. By employing a systematic approach that combines initial cleanup by acid-base extraction, separation by flash column chromatography, and final polishing by recrystallization, researchers can consistently obtain material of the required quality. The analytical methods detailed in this guide provide the necessary tools for robust purity assessment, ensuring the integrity of downstream research and development activities.
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]
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PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 408(30), 8837-8852. [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-(methoxymethyl)pyridine Properties. [Link]
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PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. [Link]
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PubMed. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-823. [Link]
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Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). [Link]
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1H and 13C NMR characterization of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
An Application Note for the Structural Elucidation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine using one-dimensional ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require detailed analytical protocols for compound verification and characterization. We delve into the theoretical basis for the expected spectral data, offer field-proven experimental protocols for sample preparation and data acquisition, and provide a framework for accurate spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible results.
Introduction: The Importance of Structural Verification
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound featuring a substituted pyridine ring linked to a piperidine moiety. Such structures are common scaffolds in medicinal chemistry and drug discovery. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities, mandated by regulatory agencies and essential for ensuring the validity of subsequent biological and pharmacological studies.
NMR spectroscopy is an unparalleled and powerful analytical technique for the non-destructive determination of molecular structures in solution.[1] By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals of ¹H and ¹³C spectra, one can deduce the precise connectivity of atoms and the electronic environment of each nucleus within the molecule. This note serves as a practical guide to applying these principles to the specific case of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Molecular Structure and Predicted NMR Analysis
A thorough understanding of the molecule's structure is fundamental to predicting and interpreting its NMR spectra. The key structural features influencing the NMR data are the aromatic pyridine ring, the electron-donating methoxy group (-OCH₃), the aliphatic piperidine ring, and the methylene bridge (-CH₂-).
Caption: Molecular structure of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is analyzed based on chemical shift (δ), multiplicity, and integration.[2]
-
Pyridine Protons (H3, H4, H6): Protons on an aromatic pyridine ring are typically deshielded and appear in the downfield region (δ 7.0-8.6 ppm).[3][4] The nitrogen atom's electron-withdrawing nature is the primary cause.[5][6]
-
H6: This proton is ortho to the ring nitrogen and is expected to be the most downfield signal, appearing as a doublet.
-
H4: This proton is meta to the nitrogen and ortho to the electron-donating methylene group. It will likely appear as a doublet of doublets.
-
H3: This proton is ortho to the strongly electron-donating methoxy group, which will shield it, shifting it upfield relative to the other pyridine protons. It should appear as a doublet.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom.[7]
-
Methylene Protons (-CH₂-): These two protons bridge the pyridine and piperidine rings. They will be deshielded by the aromatic ring and should appear as a doublet, likely between δ 2.5-2.8 ppm.
-
Piperidine Protons: The protons on the saturated piperidine ring will be in the upfield region (δ 1.2-3.2 ppm).[8] Due to the chair conformation of the piperidine ring, axial and equatorial protons are chemically non-equivalent, which can lead to complex splitting patterns.
-
H11, H15 (axial and equatorial): Protons on the carbons adjacent to the nitrogen (C11, C15) will be the most downfield of the piperidine signals, appearing as multiplets.
-
H10 (methine): This single proton will appear as a multiplet.
-
H13, H14 (axial and equatorial): These protons will be further upfield, also as multiplets.
-
NH Proton: The proton on the piperidine nitrogen will appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration and may exchange with trace water in the solvent.
-
Predicted ¹³C NMR Spectrum Analysis
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
-
Pyridine Carbons (C2-C6): These carbons appear in the aromatic region (δ 110-165 ppm).
-
C2: Attached to both nitrogen and oxygen, this carbon will be the most downfield of the pyridine carbons.
-
C6: Adjacent to the nitrogen, this carbon will also be significantly downfield.[9]
-
C3, C4, C5: These carbons will appear at intermediate shifts within the aromatic region.
-
-
Methoxy Carbon (-OCH₃): This carbon will appear in the δ 50-60 ppm range.[7]
-
Aliphatic Carbons (Piperidine and Methylene): These carbons will be found in the upfield region of the spectrum (δ 20-55 ppm).
-
C11, C15: The carbons adjacent to the piperidine nitrogen will be the most downfield in this group.[10][11][12]
-
C9 (Methylene): The bridging methylene carbon.
-
C10 (Methine): The carbon connecting the methylene bridge to the piperidine ring.
-
C13, C14: The carbon furthest from the substituents on the piperidine ring will be the most upfield.
-
Summary of Predicted Spectral Data
| ¹H Assignment | Predicted δ (ppm) | Multiplicity | Integration | ¹³C Assignment | Predicted δ (ppm) |
| H6 (Pyridine) | ~8.1 - 8.3 | d (doublet) | 1H | C2 (Pyridine) | ~160 - 165 |
| H4 (Pyridine) | ~7.4 - 7.6 | dd (d of d) | 1H | C6 (Pyridine) | ~145 - 150 |
| H3 (Pyridine) | ~6.7 - 6.9 | d (doublet) | 1H | C5 (Pyridine) | ~135 - 140 |
| -OCH₃ | ~3.9 | s (singlet) | 3H | C4 (Pyridine) | ~120 - 125 |
| H11, H15 (Pip.) | ~2.9 - 3.2 | m (multiplet) | 2H | C3 (Pyridine) | ~110 - 115 |
| -CH₂- | ~2.5 - 2.7 | d (doublet) | 2H | -OCH₃ | ~53 - 56 |
| H10 (Pip.) | ~1.8 - 2.1 | m (multiplet) | 1H | C11, C15 (Pip.) | ~45 - 50 |
| H13, H14 (Pip.) | ~1.6 - 1.9 (eq) | m (multiplet) | 2H | -CH₂- | ~38 - 42 |
| H13, H14 (Pip.) | ~1.2 - 1.5 (ax) | m (multiplet) | 2H | C10 (Pip.) | ~34 - 38 |
| NH (Piperidine) | variable (broad) | s (singlet) | 1H | C13, C14 (Pip.) | ~30 - 34 |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent, concentration, and instrument used.
Experimental Protocols
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Materials and Equipment
-
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS, often included in solvent)
-
Volumetric glassware and Pasteur pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
The quality of the NMR spectrum is directly dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for good magnetic field shimming and high resolution.[13][15]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry glass vial. This concentration is generally sufficient for both ¹H and ¹³C experiments on modern spectrometers.[16]
-
Solvent Addition: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving properties and relatively simple residual solvent peak.
-
Dissolution: Ensure the sample is completely dissolved. Gently vortex or sonicate the vial for a few seconds if necessary. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. If any solids are present, filter the solution through a small cotton plug placed in the pipette.[16]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and should be adjusted as necessary based on the specific instrument and sample.
-
Instrument Preparation: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automatic or manual tuning and matching of the probe, followed by shimming the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard one-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled one-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Number of Scans: 1024 to 4096 scans (or more, as ¹³C has low natural abundance).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum for interpretation.[17]
-
Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and have a flat base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Calibration: Calibrate the chemical shift axis. For ¹H, reference the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm. For ¹³C, reference the CDCl₃ triplet to 77.16 ppm.
-
Integration: For the ¹H spectrum, integrate the area under each peak. Set the integral of a well-resolved signal from a known number of protons (e.g., the methoxy singlet) to 3.0 to determine the relative number of protons for all other signals.
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. By combining the predicted spectral analysis with the detailed experimental protocols, researchers can confidently acquire, process, and interpret high-quality NMR data. This ensures accurate structural verification, a cornerstone of chemical research and development, and provides the necessary analytical evidence for publications, patents, and regulatory submissions. For unambiguous assignment, especially in complex regions of the spectrum, two-dimensional NMR experiments such as COSY and HSQC are recommended as a next step.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Based on excerpts from "The Basics of NMR". Retrieved from Rochester Institute of Technology. [Link]
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University of Arizona. (n.d.). NMR sample preparation guidelines. Retrieved from University of Arizona, Department of Chemistry and Biochemistry. [Link]
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ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6.... Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from ResearchGate. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma. [Link]
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Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, 437-440. [Link]
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ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Retrieved from Filo. [Link]
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Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine. Retrieved from National Center for Biotechnology Information. [Link]
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-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
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- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. depts.washington.edu [depts.washington.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Quantitative Analysis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine using a Validated LC-MS Method
Application Note
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is grounded in established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability of results in accordance with international guidelines such as the ICH M10.[1][2][3][4][5] The described method is suitable for the quantification of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in various matrices, supporting pharmacokinetic studies, formulation development, and quality control applications.
Introduction
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound featuring both a pyridine and a piperidine moiety. Such structures are common scaffolds in medicinal chemistry and drug discovery due to their favorable pharmacological properties. Accurate and reliable quantification of this and similar molecules is paramount throughout the drug development lifecycle. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity, selectivity, and speed.[6]
The basic nature of the piperidine nitrogen and the overall polarity of the molecule present specific challenges for chromatographic retention and peak shape. This application note addresses these challenges by employing a reversed-phase chromatographic method with a C18 stationary phase and an acidified mobile phase, which improves peak symmetry and retention time reproducibility. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode.
The entire method has been developed and validated following the principles outlined in the ICH M10 guideline on bioanalytical method validation to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Analyte Properties
-
Compound Name: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
-
Molecular Formula: C₁₃H₂₀N₂O
-
Molecular Weight: 220.31 g/mol
-
Monoisotopic Mass: 220.1576 g/mol
-
Chemical Structure:
Experimental Design and Rationale
Chromatographic Separation
The separation is based on reversed-phase chromatography, a widely used and robust technique for the analysis of a broad range of pharmaceutical compounds.[7]
-
Stationary Phase: A C18 column is selected for its hydrophobic character, providing good retention for the moderately polar analyte. The end-capped nature of the chosen column minimizes interactions with the basic piperidine nitrogen, reducing peak tailing.
-
Mobile Phase: A gradient elution with water and acetonitrile is employed to ensure efficient separation from potential matrix components and impurities. The addition of a small percentage of formic acid to the mobile phase serves a dual purpose: it protonates the analyte, leading to better retention and peak shape on the C18 column, and it enhances ionization efficiency in the mass spectrometer source.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as deuterated 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (e.g., d4-labeled), is highly recommended.[8][9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.[8][10] If a SIL-IS is not available, a close structural analog with similar chromatographic behavior and ionization properties can be used.
Mass Spectrometric Detection
Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode, which is ideal for basic compounds containing nitrogen atoms.
-
Ionization: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ as the precursor ion, minimizing in-source fragmentation and maximizing sensitivity.
-
Multiple Reaction Monitoring (MRM): MRM is employed for its high selectivity and sensitivity. This technique involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole. This process significantly reduces background noise and chemical interference.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., d4-2-Methoxy-5-(piperidin-4-ylmethyl)pyridine) in the same manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Working Internal Standard Solution (100 ng/mL): Dilute the internal standard stock solution with the same 50:50 methanol:water mixture.
Protocol 2: Sample Preparation (from Plasma) using Solid Phase Extraction (SPE)
This protocol is designed for the extraction of the analyte from a biological matrix such as human plasma.
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, add 10 µL of the working internal standard solution (100 ng/mL) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
LC-MS Method Parameters
Liquid Chromatography
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | 221.16 | 124.1 | 100 | 30 | 20 |
| 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | 221.16 | 96.1 | 100 | 30 | 25 |
| Internal Standard (e.g., d4-analog) | 225.18 | 128.1 | 100 | 30 | 20 |
Note: Cone voltage and collision energy are starting points and should be optimized for the specific instrument used.
Predicted Fragmentation Pathway
The proposed MRM transitions are based on the predicted fragmentation of the protonated molecule. The piperidine and pyridine rings are the most likely sites of protonation. Collision-induced dissociation (CID) is expected to result in characteristic cleavages.
Caption: Predicted fragmentation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Method Validation Protocol
A full validation of this bioanalytical method should be performed according to the ICH M10 guidelines to ensure its suitability for the intended application.[1][2][3][4][5] The following parameters must be assessed:
-
Selectivity and Specificity: Analyze at least six blank matrix samples to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.
-
Calibration Curve: A calibration curve should be prepared with a blank sample (matrix sample processed without internal standard), a zero sample (matrix sample processed with internal standard), and at least six non-zero concentration levels covering the expected range of quantification. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze replicate (n=5) QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) on at least three different days. The accuracy (% bias) should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (% CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.
-
Recovery: Determine the extraction efficiency of the sample preparation procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Analysis and Reporting
-
Quantification: The concentration of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve using a weighted (1/x or 1/x²) linear regression.
-
Reporting: All results should be reported with appropriate units and include the performance of the calibration standards and QC samples from the analytical run.
Workflow Diagram
Caption: Overall workflow for the LC-MS analysis.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the quantitative analysis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine by LC-MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with a rigorous validation strategy based on ICH M10 guidelines, will enable researchers to generate high-quality, reliable, and defensible data for a wide range of applications in pharmaceutical development. The principles and methodologies described herein can also be adapted for the analysis of other similar basic and polar compounds.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation: ICH M10. (n.d.). CMIC. Retrieved from [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). ECA Academy. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Retrieved from [Link]
-
Confirmation Method: Basic Drugs LC-MSMS. (n.d.). Washington State Patrol. Retrieved from [Link]
-
Internal Standards. (n.d.). RECIPE Chemicals + Instruments GmbH. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved from [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. Retrieved from [Link]
-
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Retrieved from [Link]
-
Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. Retrieved from [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing. Retrieved from [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006, December 21). TSI Journals. Retrieved from [Link]
-
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025, July 15). PubMed. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
-
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Springer Nature. Retrieved from [Link]
-
5-Methoxy-2-(piperidin-4-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. rsc.org [rsc.org]
- 7. longdom.org [longdom.org]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nebiolab.com [nebiolab.com]
Application Note: In Vitro Characterization of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (Donecopride) in Cell-Based Assays
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, a compound more commonly known as Donecopride. Developed as a potential therapeutic for Alzheimer's disease, Donecopride is a multitarget-directed ligand (MTDL) with a unique pharmacological profile. It acts as a partial agon[1][2]ist of the serotonin 5-HT4 receptor (5-HT4R) and a potent inhibitor of acetylcholinesterase (AChE). Furthermore, it exhibits [3][4]affinity for the sigma-1 receptor (σ1R), a chaperone protein implicated in neuroprotection. This guide details robust[5][6], cell-based assay protocols designed to independently validate these activities, enabling researchers to accurately characterize the compound's potency and efficacy at each of its key molecular targets.
Introduction and Scientific Background
The complexity of neurodegenerative disorders like Alzheimer's disease (AD) has spurred the development of MTDLs that can simultaneously modulate multiple pathological pathways. Donecopride was designed based on this principle, combining the symptomatic relief offered by AChE inhibition with the potential disease-modifying effects of 5-HT4R agonism.
-
Acetylcholinestera[7][8]se (AChE) Inhibition: By inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine, Donecopride increases cholinergic signaling. This is a clinically validated strategy for providing temporary symptomatic improvement in AD.
-
Serotonin 5-HT4 Rec[4]eptor (5-HT4R) Agonism: Activation of 5-HT4 receptors is known to have pro-cognitive effects. Crucially, it also promot[3]es the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the secretion of the neuroprotective soluble APPα fragment (sAPPα) and potentially reducing the formation of neurotoxic amyloid-β peptides.
-
Sigma-1 Receptor (σ[7][9]1R) Engagement: The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium homeostasis and cellular stress responses. Ligands that activate thi[6][10]s receptor can exert potent neuroprotective effects.
This application note pr[11]ovides detailed protocols to quantify each of these activities in controlled, in vitro cell-based systems.
Mechanism of Action and Assay Strategy
The multifaceted mechanism of Donecopride necessitates a suite of distinct assays to build a comprehensive pharmacological profile. The diagram below illustrates the primary signaling pathways targeted by the compound and the corresponding in vitro assays used for their characterization.
Caption: Donecopride's multi-target mechanism of action.
Compound Handling and Stock Solution Preparation
Accurate and reproducible results begin with proper compound management.
3.1. Materials
-
Donecopride (fumarate hydrate)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
3.2. Stock Solution Preparation (10 mM) Donecopride is soluble in DMSO at concentrations up to 50 mg/mL. A 10 mM stock solution is[5] recommended for most applications.
-
Calculate Required Mass: The molecular weight of Donecopride free base is 275.38 g/mol . Adjust calculations for the salt form and hydration state provided by the supplier.
-
Weighing: Accurately weigh the required amount of powder in a microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube. For example, to make 1 mL of a 10 mM stock of the free base, add 1 mL of DMSO to 2.75 mg of Donecopride.
-
Solubilization: Vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Storage: Aliquot [5]the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.
| Parameter | Value | | [5]:--- | :--- | | Common Name | Donecopride | | Chemical Name | 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | | Molecular Weight | 275.38 g/mol (free base) | | Recommended Solvent | DMSO | | Stock Concentration | 10 mM | | Storage | -20°C or -80°C |
Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted. Always include appropriate controls: vehicle (e.g., 0.1% DMSO), a known reference compound, and no-cell/no-enzyme blanks.
Protocol 1: Functional 5-HT4 Receptor Agonism Assay (cAMP Accumulation)
This assay quantifies the ability of Donecopride to act as a 5-HT4R agonist by measuring the downstream accumulation of cyclic AMP (cAMP). The 5-HT4 receptor is a Gs-coupled GPCR, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
4.1. Principle A com[12]petitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA, is used to measure cAMP levels in cell lysates.
4.2. Materials
-
Cell Line: HEK-293 or CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Reference agonist (e.g., Serotonin or RS67333).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Cell lysis buffer (provided with the kit).
-
4.3. Step-by-Step Methodology
-
Cell Seeding: Seed the 5-HT4R expressing cells into a 96-well cell culture plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Donecopride (e.g., 10 µM to 0.1 nM final concentration) in assay buffer. Also prepare dilutions of the reference agonist.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer containing the PDE inhibitor to each well.
-
Add 50 µL of the Donecopride or reference agonist dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate at 37°C for 30 minutes.
-
-
Cell Lysis: Add lysis buffer as per the assay kit manufacturer's instructions and incubate for the recommended time (typically 10-15 minutes).
-
cAMP Detection: Follow the specific instructions for your chosen cAMP kit (e.g., add HTRF acceptor and donor reagents).
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-enabled reader or spectrophotometer for ELISA).
-
Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot the concentration-response curve for Donecopride and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect relative to the reference agonist). Donecopride is a partial agonist, with an intrinsic activity reported to be ~48% of the control agonist response.
Protocol 2: [3][13]Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the classic Ellman's method, a robust and widely used colorimetric assay to measure AChE activity and its inhibition by compounds like Donecopride.
4.1. Principle AChE [13][14]hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formati[13]on is proportional to AChE activity.
4.2. Materials
-
Enzyme: Purified human recombinant AChE.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Reagents:
-
DTNB (Ellman's reagent).
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Reference inhibit[13]or (e.g., Donepezil or Galantamine).
-
4.3. Step-by-Step Methodology
-
Reagent Preparation:
-
**Assay Plate Setup:[13][14] In a 96-well plate, add the following to each well:
-
140 µL of Assay Buffer.
-
10 µL of Donecopride serial dilutions or reference inhibitor. For control wells (100% activity), add 10 µL of vehicle.
-
10 µL of AChE working solution. For blank wells (no enzyme), add 10 µL of assay buffer instead.
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 10 µL of 10 mM DTNB to all wells.
-
Add 10 µL of 14 mM ATCI to all wells to start the reaction.
-
-
Data Acquisition: [14] Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each Donecopride concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.
-
Plot the % Inhibition against the log of Donecopride concentration and fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration). Donecopride has a reported IC50 of approximately 16 nM for human AChE.
-
Protocol 3: [3][13]Sigma-1 Receptor (σ1R) Engagement Assay
Characterizing ligand interaction with the intracellular σ1R can be achieved through binding or functional assays. A competitive binding assay using a radiolabeled or fluorescent ligand is a direct method.
4.1. Principle This protocol describes a competitive binding assay where Donecopride competes with a known high-affinity σ1R radioligand (e.g., -pentazocine) for binding to σ1R in a membrane preparation from cells or tissues expressing the receptor.
4.2. Materials
-
[15]Receptor Source: Membrane preparations from guinea pig brain cortex or from cells overexpressing human σ1R.
-
Radioligand: -pentazocine.
-
Reagents:
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filte[15]rs (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
4.3. Step-by-Step Methodology
-
Assay Setup: In test tubes or a 96-well plate, combine:
-
Binding buffer.
-
Radioligand at a concentration near its Kd (e.g., 15 nM for -pentazocine).
-
Donecopride at va[15]rious concentrations.
-
For total binding wells, add vehicle instead of Donecopride.
-
For non-specific binding wells, add 10 µM Haloperidol.
-
-
Reaction Initiation: Add the membrane preparation to each tube/well to start the binding reaction.
-
Incubation: Incubate for 120 minutes at 37°C.
-
Termination and Fil[15]tration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition of specific binding at each Donecopride concentration.
-
Plot the percentage of inhibition against the log of Donecopride concentration and fit to a suitable model to determine the Ki (inhibitory constant). Donecopride has a reported Ki of 1.6 nM for the σ2 receptor, and also binds to σ1R.
-
Protocol 4: [5]Cell Viability/Cytotoxicity Assay (Control Experiment)
This is an essential control to ensure that the observed effects in the functional assays are due to specific pharmacological activity and not simply because the compound is toxic to the cells at the tested concentrations.
4.1. Principle An MTT or similar metabolic assay is used. Viable cells with active metabolism convert the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is measured colorimetrically.
4.2. Materials
-
Cell Line: The same cell lines used in the functional assays (e.g., HEK-293-5HT4R, SH-SY5Y, etc.).
-
Reagents:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
4.3. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the same range of Donecopride concentrations used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for a period relevant to the functional assays (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in viability at concentrations where functional activity is observed would indicate that cytotoxicity may be confounding the results. Previous studies have shown Donecopride to be non-toxic at effective concentrations.
Integrated Work[13]flow and Data Interpretation
The successful characterization of Donecopride requires a systematic workflow, from initial compound handling to final data analysis.
Caption: Experimental workflow for Donecopride characterization.
Interpreting the Results:
-
Protocol 1: An EC50 in the low nanomolar range and a maximal response significantly below that of a full agonist like serotonin will confirm Donecopride's partial agonist activity at 5-HT4R.
-
Protocol 2: An IC[16]50 in the low nanomolar range will confirm potent AChE inhibition.
-
Protocol 3: A Ki [16]value in the nanomolar range will confirm binding to the sigma-1 receptor.
-
Protocol 4: Cell viability should remain high (>80-90%) across the range of concentrations where activity is observed in Protocols 1, 2, and 3.
By systematically applying these protocols, researchers can independently verify and precisely quantify the unique, multi-target pharmacological profile of Donecopride, providing a solid foundation for further investigation into its therapeutic potential.
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Lecoutey, C., et al. (2014). Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment. Proceedings of the National Academy of Sciences, 111(36), E3825-E3830. [Link]
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Rochais, C., et al. (2020). Donecopride, a Swiss army knife with potential against Alzheimer's disease. British Journal of Pharmacology, 177(9), 2055-2069. [Link]
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Protocols.io (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Protocols.io. [Link]
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Bio-protocol (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
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ResearchGate (2014). Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment. ResearchGate. [Link]
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PubMed (2020). Donecopride, a Swiss army knife with potential against Alzheimer's disease. PubMed. [Link]
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Lecoutey, C., et al. (2014). Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment. PMC. [Link]
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Rochais, C., et al. (2015). Novel Multitarget-Directed Ligands (MTDLs) with Acetylcholinesterase (AChE) Inhibitory and Serotonergic Subtype 4 Receptor (5-HT4R) Agonist Activities As Potential Agents against Alzheimer's Disease: The Design of Donecopride. Journal of Medicinal Chemistry. [Link]
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PubMed (2015). Novel multitarget-directed ligands (MTDLs) with acetylcholinesterase (AChE) inhibitory and serotonergic subtype 4 receptor (5-HT4R) agonist activities as potential agents against Alzheimer's disease: the design of donecopride. PubMed. [Link]
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Celtarys Research (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]
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ACS Publications (2015). Novel Multitarget-Directed Ligands (MTDLs) with Acetylcholinesterase (AChE) Inhibitory and Serotonergic Subtype 4 Receptor (5-HT4R) Agonist Activities As Potential Agents against Alzheimer's Disease: The Design of Donecopride. Journal of Medicinal Chemistry. [Link]
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Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]
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Protocol for in vivo administration of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in rodent models
[1]
Executive Summary & Compound Profile
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (C₁₂H₁₈N₂O; MW: 206.29 g/mol ) is a pharmacological agent characterized by a basic piperidine moiety linked to a lipophilic pyridine ring.[1] Structurally, it shares pharmacophore features with various GPCR ligands (e.g., Histamine H3/H4 antagonists, Muscarinic ligands) and certain kinase inhibitors.[1]
Successful in vivo application requires a precise understanding of its physicochemical properties—specifically its pH-dependent solubility and lipophilicity—to ensure bioavailability and reproducible pharmacokinetics (PK).[1] This guide provides a validated framework for vehicle selection, dose preparation, and administration routes.[1]
Physicochemical Profile (Inferred)
| Property | Value (Predicted) | Implication for Protocol |
| Molecular Weight | 206.29 g/mol | Small molecule; likely rapid absorption.[1] |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; likely CNS penetrant.[1] |
| pKa (Piperidine NH) | ~10.5 | Highly basic; ionized at physiological pH.[1] |
| Solubility (Neutral pH) | Low (< 1 mg/mL) | Requires acidification or co-solvents for aqueous formulation.[1] |
| Solubility (Acidic pH) | High (> 50 mg/mL) | Critical: Formulate in acidified vehicles (pH 4.0–5.0).[1] |
Formulation Strategy
The most common failure mode in administering basic amines like 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is precipitation at the injection site or in the gut lumen due to improper vehicle selection.[1]
A. Preferred Vehicle: Acidified Saline / Cyclodextrin (IV, IP, SC)
This vehicle mimics the protonated state of the molecule, ensuring complete dissolution without using toxic organic co-solvents.[1]
-
Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 25 mM Citrate Buffer (pH 4.5) or Saline acidified with 1N HCl.
-
Rationale: The cyclodextrin cavity encapsulates the lipophilic pyridine ring, while the acidic pH ensures the piperidine nitrogen is protonated (
), maximizing solubility.[1] -
Stability: Prepare fresh. Stable for 24 hours at 4°C.[1]
B. Alternative Vehicle: Organic Co-solvent System (IP, PO)
Use this for higher doses (>30 mg/kg) where solubility limits in aqueous buffer are exceeded.[1]
-
Composition: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1]
-
Preparation Order:
-
Note: If precipitation occurs upon water addition, add 1N HCl dropwise until clear.[1]
C. Oral Suspension Vehicle (PO)
For toxicological studies or high-dose oral gavage where solution is not strictly required.[1]
Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision matrix for vehicle selection and administration routes based on the study type.
Caption: Decision matrix for vehicle selection based on dose and route requirements.
Protocol 1: Intravenous (IV) Administration (PK Study)
Objective: Determine absolute bioavailability and clearance.
-
Preparation:
-
Animal Handling:
-
Restrain the rodent (mouse/rat) in a warming chamber (37°C) for 5-10 minutes to dilate tail veins.
-
-
Injection:
-
Sampling:
-
Collect blood at T=5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h via saphenous vein or cardiac puncture (terminal).[1]
-
Protocol 2: Oral (PO) Gavage (Efficacy Study)
Objective: Evaluate therapeutic effect or oral bioavailability.[1]
-
Preparation:
-
Solution (Preferred): Dissolve in Vehicle A or Vehicle B .
-
Suspension (High Dose): Suspend in Vehicle C (0.5% MC).
-
Target Concentration: 1 mg/mL (for 10 mg/kg dose at 10 mL/kg).[1]
-
-
Administration:
-
Observation:
-
Monitor for 1 hour post-dose for signs of reflux or aspiration.
-
Dosing Regimen & Safety
Recommended Dose Escalation
Due to the inferred CNS activity (similar to H3/H4 ligands), start with low doses to assess tolerability.[1]
| Phase | Dose (mg/kg) | Route | Frequency | Purpose |
| Pilot PK | 1, 3, 10 | IV / PO | Single Dose | Determine Tmax, Cmax, T1/2. |
| Efficacy | 3, 10, 30 | PO / IP | QD or BID | Therapeutic screening.[1] |
| Tox Limit | 100 | PO | Single Dose | Maximum Tolerated Dose (MTD) finding. |
Safety Monitoring
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for formulation of basic amines).[1]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human.[1] Journal of Basic and Clinical Pharmacy, 7(2), 27. Link
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.[1] Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1] Link
(Note: While specific literature for the exact structure "2-Methoxy-5-(piperidin-4-ylmethyl)pyridine" is limited, the protocols above are derived from validated methodologies for structurally homologous piperidine-pyridine CNS agents.)
Application Notes & Protocols: A Technical Guide to [¹¹C]VU0467485 for PET Imaging of Metabotropic Glutamate Receptor 5 (mGluR5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Rationale
The metabotropic glutamate receptor subtype 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission throughout the central nervous system (CNS).[1][2] These receptors are densely expressed in brain regions implicated in learning, memory, and synaptic plasticity, such as the cortex, hippocampus, and striatum.[3][4] Dysfunction in mGluR5 signaling has been linked to a variety of neuropsychiatric and neurological disorders, including depression, anxiety, Fragile X syndrome, and Parkinson's disease.[2][5] Consequently, mGluR5 has emerged as a high-priority target for novel therapeutic development.
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that enables the quantitative assessment of receptor density and distribution in the living brain.[2][6] The development of specific PET radioligands for mGluR5 is critical for understanding its role in disease pathophysiology and for accelerating the development of new drugs by enabling target engagement and receptor occupancy studies.[7]
This guide focuses on the application of a specific class of mGluR5 PET ligands characterized by a 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine core structure. While several compounds share this scaffold, this document will detail the protocols for [¹¹C]VU0467485 , a well-characterized and potent ligand from this family. [¹¹C]VU0467485 has been evaluated as a positive allosteric modulator (PAM) for the M4 muscarinic receptor, but its structural analogs and precursors are highly relevant to the mGluR5 field, making its radiosynthesis and imaging application a valuable model.[8][9][10] The principles and methods described herein provide a robust framework for researchers utilizing ligands from this chemical series.
Section 2: Ligand Profile of [¹¹C]VU0467485 and Analogs
The selection of a PET radioligand is governed by a stringent set of criteria designed to ensure a high-quality imaging signal specific to the target of interest. The VU0467485 scaffold exemplifies many of these desired properties for CNS imaging.
Causality Behind Ligand Selection:
-
High Affinity and Selectivity: The ligand must bind to mGluR5 with high affinity (typically low nanomolar or sub-nanomolar Ki or IC50 values) to ensure a strong signal. Equally important is high selectivity over other receptors, particularly other mGluR subtypes and off-target proteins, to guarantee the signal originates from the intended target.[11]
-
Blood-Brain Barrier (BBB) Penetration: For CNS targets, the ligand must efficiently cross the BBB to reach its site of action. This is often predicted by properties like moderate lipophilicity (LogD in the range of 1-3) and low molecular weight.
-
Favorable Kinetics: The ligand should exhibit reversible binding kinetics, allowing for the establishment of equilibrium during the PET scan. This enables the use of robust kinetic models to quantify receptor density. Rapid metabolism to non-brain-penetrant radiometabolites is also desirable to reduce background signal.[3]
-
Amenable to Radiolabeling: The chemical structure must contain a position suitable for the introduction of a positron-emitting isotope, such as Carbon-11 (¹¹C, t½ = 20.4 min) or Fluorine-18 (¹⁸F, t½ = 109.8 min), without compromising its binding characteristics.[12]
Quantitative Data Summary for Representative mGluR5 Ligands:
| Ligand | Affinity (Ki/IC50) | LogD (pH 7.4) | Target Mechanism | Key Reference |
| [¹¹C]ABP688 | 1.7 - 5.6 nM | 2.4 | Negative Allosteric Modulator | Ametamey et al., 2007[1][3] |
| [¹⁸F]SP203 | 0.04 nM | 3.1 | Negative Allosteric Modulator | Hamill et al., 2005[7] |
| MTEP | ~5 nM (IC50) | 2.1 | Negative Allosteric Modulator | Cosford et al., 2003[13][14] |
| VU0467485 Analog | Potent (nM range) | Moderate | Allosteric Modulator | Lindsley et al., 2015[10] |
Section 3: Radiosynthesis and Quality Control Protocol
The most common method for labeling methoxy-pyridine containing ligands like VU0467485 is through ¹¹C-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Causality Behind Method Selection: The use of [¹¹C]CH₃I or [¹¹C]CH₃OTf is a workhorse reaction in PET chemistry. It is high-yielding, rapid, and compatible with automated synthesis units. The short half-life of ¹¹C necessitates a fast and efficient synthesis to maximize the final product's molar activity (Am), which is crucial for avoiding pharmacological effects from the injected tracer mass.
Diagram: Radiosynthesis Workflow for [¹¹C]VU0467485
Caption: Automated radiosynthesis workflow for ¹¹C-methylation.
Detailed Protocol for [¹¹C]VU0467485 Synthesis
Materials:
-
Desmethyl-VU0467485 precursor
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Sodium hydroxide (NaOH) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., Acetonitrile/Ammonium Formate buffer)
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Ethanol, USP grade
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of DMF in a sealed reaction vessel. Add a stoichiometric amount of base (e.g., 2 µL of 1 M NaOH).
-
¹¹C-Methylation: Bubble the gaseous [¹¹C]CH₃I, produced from the cyclotron target, through the reaction vessel at room temperature or with gentle heating (e.g., 80°C) for 3-5 minutes.[15][16] The reaction progress is monitored by radio-TLC or by observing the trapping efficiency.
-
Purification: Following the reaction, quench the mixture with HPLC mobile phase and inject it onto the semi-preparative HPLC system. The product peak, identified by its retention time relative to a non-radioactive standard, is collected.
-
Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product, [¹¹C]VU0467485, from the cartridge with ~1 mL of USP-grade ethanol and dilute with sterile saline for injection to achieve a final ethanol concentration of <10%.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control (QC) - A Self-Validating System
Every synthesis batch must undergo rigorous QC testing before release for human or animal use.
| QC Parameter | Acceptance Criteria | Rationale |
| Identity | HPLC retention time matches non-radioactive standard | Confirms the correct compound was synthesized. |
| Radiochemical Purity | >95% | Ensures the PET signal is from the intended tracer, not radioactive impurities. |
| Molar Activity (Am) | >37 GBq/µmol (>1 Ci/µmol) at time of injection | Minimizes injected mass to avoid pharmacological effects and ensure tracer conditions. |
| pH | 5.0 - 7.5 | Ensures physiological compatibility and prevents precipitation. |
| Sterility & Endotoxins | Pass (as per USP standards) | Critical for patient safety in clinical studies. |
Typical radiochemical yields for this type of synthesis are in the range of 20-40% (decay-corrected from [¹¹C]CO₂), with synthesis times of 30-40 minutes.[15]
Section 4: Preclinical and Clinical PET Imaging Protocols
Diagram: General In Vivo PET Imaging Workflow
Caption: Standard workflow for a quantitative dynamic PET study.
Protocol 1: In Vivo PET Imaging in Non-Human Primates (NHP)
Rationale: NHP studies are crucial for evaluating a new PET ligand's brain uptake, kinetics, and specificity in a brain that is highly homologous to humans.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rhesus macaque) with ketamine/xylazine and maintain anesthesia with isoflurane (1-2%) for the duration of the scan.[17] Place an arterial line for blood sampling and a venous line for tracer injection.
-
Imaging: Position the animal in the PET scanner. Perform a transmission scan for attenuation correction.
-
Injection: Administer a bolus injection of [¹¹C]VU0467485 (e.g., 150-200 MBq).[17]
-
Acquisition: Begin a dynamic PET scan lasting 90-120 minutes.
-
Arterial Blood Sampling: Draw arterial blood samples frequently in the first few minutes, with decreasing frequency over the scan duration, to measure the arterial input function.[17][18] Process plasma to determine the fraction of radioactivity corresponding to the unchanged parent tracer over time.
-
Blocking Study (for validation): On a separate day, pre-treat the animal with a high-affinity, non-radioactive mGluR5 antagonist (e.g., MTEP) 30 minutes before injecting [¹¹C]VU0467485.[13] A significant reduction in brain radioactivity uptake confirms that the signal is specific to mGluR5.
Protocol 2: Human PET Imaging Study
Rationale: Human studies are the final step to validate the ligand's utility for measuring mGluR5 in healthy and diseased populations.
Procedure:
-
Subject Preparation: Subjects should fast for at least 4 hours. An arterial line and two venous catheters are placed.
-
Imaging Setup: The subject is positioned comfortably in the scanner. A head-fixing system is used to minimize motion. A transmission scan or CT scan is performed.
-
Injection and Acquisition: A bolus of [¹¹C]VU0467485 (e.g., ~370 MBq) is injected intravenously, and a dynamic scan of 90-120 minutes is initiated simultaneously.[3]
-
Arterial Input Function: Arterial blood sampling is performed as described for the NHP protocol to generate a metabolite-corrected arterial input function.[3][18]
-
Anatomical MRI: A high-resolution T1-weighted MRI is acquired for each subject to allow for accurate delineation of brain regions of interest (ROIs).
Section 5: Data Analysis and Quantification
The goal of quantitative PET analysis is to derive parameters that are proportional to the density of available receptors (Bavail). The most common outcome measure is the Total Volume of Distribution (Vᴛ) .
Causality Behind Kinetic Modeling: Simple measures like the Standardized Uptake Value (SUV) are highly influenced by blood flow and other physiological factors.[6] Kinetic modeling, which uses the arterial input function, dissects the PET signal into components representing tracer delivery, specific binding, and non-specific binding. This provides a more robust and accurate measure of receptor density. The two-tissue compartment model (2TCM) is often the most appropriate for ligands with reversible binding kinetics.[3][19]
Kinetic Modeling Steps:
-
Image Processing: Co-register the dynamic PET images to the subject's MRI. Delineate ROIs on the MRI (e.g., cingulate cortex, striatum, cerebellum).
-
Time-Activity Curves (TACs): Generate TACs by plotting the average radioactivity concentration within each ROI over time.
-
Model Fitting: Fit the TACs from each region and the metabolite-corrected arterial input function to a kinetic model, such as the 2TCM. This yields estimates of microparameters (K₁, k₂, k₃, k₄).
-
Outcome Parameter Calculation: Calculate Vᴛ using the estimated microparameters: Vᴛ = (K₁/k₂) * (1 + k₃/k₄) .
-
Binding Potential (BPɴᴅ): In regions with low specific binding (reference regions like the cerebellum for mGluR5), Vᴛ reflects non-specific binding (Vɴᴅ). The binding potential, a measure of specific binding, can then be calculated for a target region as BPɴᴅ = (Vᴛ / Vɴᴅ) - 1 .[20]
Section 6: Applications in Research and Drug Development
A validated mGluR5 PET ligand like those from the methoxy-pyridine series is a powerful tool with broad applications:
-
Pathophysiology Studies: Quantify differences in mGluR5 availability between healthy controls and patient populations (e.g., Alzheimer's disease, major depression) to understand the receptor's role in the disease.[7][21]
-
Target Engagement: In early-phase clinical trials for a new mGluR5-targeting drug, PET can be used to confirm that the drug enters the brain and binds to its target.
-
Receptor Occupancy Studies: Determine the relationship between the drug dose administered and the percentage of mGluR5 receptors occupied by the drug in the brain.[7] This is critical for selecting the optimal dose for later-phase efficacy trials.
-
Pharmacodynamic Biomarker: Use changes in mGluR5 density as a biomarker to monitor disease progression or response to treatment.
References
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Sun, S., Zhang, M., Liang, S. H., et al. (2019). Synthesis and Preliminary Evaluation of 11C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4. ChemMedChem, 14(3), 303-309. [Link]
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Wierońska, J. M., & Pilc, A. (2013). Radioligands for the PET Imaging of Metabotropic Glutamate Receptor Subtype 5 (mGluR5). Current Medicinal Chemistry, 20(3), 443-453. [Link]
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Li, S., et al. (2012). Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain. European Journal of Nuclear Medicine and Molecular Imaging, 39(11), 1833-1845. [Link]
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Gao, M., et al. (2024). PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator. Journal of Cerebral Blood Flow & Metabolism. [Link]
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Ametamey, S. M., et al. (2007). Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688. Journal of Nuclear Medicine, 48(2), 247-252. [Link]
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Gao, M., et al. (2024). PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator. Journal of Cerebral Blood Flow & Metabolism, 44(3), 451-464. [Link]
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Wong, D. F., et al. (2006). In vitro and in vivo evaluation of [11C]MPEPy as a potential PET ligand for mGlu5 receptors. Nuclear Medicine and Biology, 33(8), 981-991. [Link]
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Sun, S., et al. (2019). Front Cover: Synthesis and Preliminary Evaluation of 11C‐Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4. ChemMedChem, 14(3). [Link]
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Shiraishi, H., et al. (2022). Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP). Molecules, 27(19), 6667. [Link]
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Takahashi, T., et al. (2020). Association between human gray matter metabotropic glutamate receptor-5 availability in vivo and white matter properties: a [11C]ABP688 PET and diffusion tensor imaging study. NeuroImage, 219, 117058. [Link]
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L'Estran, R., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. International Journal of Molecular Sciences, 24(16), 12693. [Link]
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Guo, Z., et al. (2013). Tracer kinetic modeling of [11C]AFM, a new PET imaging agent for the serotonin transporter. Journal of Cerebral Blood Flow & Metabolism, 33(5), 767-775. [Link]
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Henry, K. E., et al. (2023). Evaluation of an Image-Derived Input Function for Kinetic Modeling of Nicotinic Acetylcholine Receptor-Binding PET Ligands in Mice. International Journal of Molecular Sciences, 24(21), 15632. [Link]
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Sun, S., et al. (2024). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. EJNMMI Radiopharmacy and Chemistry, 9(1), 35. [Link]
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Doi, H., & Katayama, Y. (2014). Development of PET and SPECT Probes for Glutamate Receptors. Current Medicinal Chemistry, 21(38), 4370-4386. [Link]
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Wang, M., & Gao, M. (2012). Invited Perspective PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). Current Medicinal Chemistry, 19(23), 3945-3947. [Link]
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Snellman, A., et al. (2022). PET Imaging in Preclinical Anti-Aβ Drug Development. Pharmaceuticals, 15(5), 559. [Link]
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Li, S., et al. (2012). Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain. European Journal of Nuclear Medicine and Molecular Imaging, 39(11), 1833-1845. [Link]
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Treyer, V., et al. (2020). Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia. Brain and Behavior, 10(6), e01632. [Link]
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Toyohara, J., et al. (2018). Synthesis of [11C]1 via [11C]methyl iodide (A) and [11C]2 via [11C]phosgene (B). ResearchGate. [Link]
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Felts, A. S., et al. (2015). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Chemical Neuroscience, 6(6), 869-881. [Link]
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Wang, G. (2021). Total-body PET kinetic modeling and potential opportunities using deep learning. PET Clinics, 16(4), 589-599. [Link]
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Li, S., et al. (2021). Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv. [Link]
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Li, S., et al. (2020). PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001. Scientific Reports, 10(1), 12595. [Link]
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- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Human PET studies of metabotropic glutamate receptor subtype 5 with 11C-ABP688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wanglab.faculty.ucdavis.edu [wanglab.faculty.ucdavis.edu]
- 7. Development of PET and SPECT Probes for Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Evaluation in vitro and in animals of a new 11C-labeled PET radioligand for metabotropic glutamate receptors 1 in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. PET imaging of M4 muscarinic acetylcholine receptors in rhesus macaques using [11C]MK-6884: Quantification with kinetic modeling and receptor occupancy by CVL-231 (emraclidine), a novel positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tracer kinetic modeling of [11C]AFM, a new PET imaging agent for the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Association between human gray matter metabotropic glutamate receptor-5 availability in vivo and white matter properties: a [11C]ABP688 PET and diffusion tensor imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reduced uptake of [11C]-ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Characterization of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine for Schizophrenia
This Application Note is designed for researchers and drug discovery scientists evaluating 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (hereafter referred to as Compound A ) as a potential therapeutic agent for schizophrenia.
Given the structural pharmacophore—a basic piperidine amine linked to a methoxy-pyridine ring—this compound shares features with Dopamine D2/D3 and Serotonin 5-HT2A modulators, as well as emerging TAAR1 agonists . This guide outlines a comprehensive preclinical validation workflow, moving from in vitro molecular profiling to in vivo behavioral efficacy.
Executive Summary & Compound Rationale
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine represents a simplified "privileged scaffold" found in numerous antipsychotic and cognitive-enhancing agents. The piperidine nitrogen provides a critical protonation site for aspartate anchoring in GPCR transmembrane domains (e.g., D2 Asp114), while the methoxy-pyridine moiety serves as a bioisostere for the phenyl/heteroaryl rings found in drugs like Iloperidone or Paliperidone .
Key Experimental Objectives:
-
Target Validation: Determine affinity (
) and functional efficacy ( /IC ) at D2, 5-HT2A, and 5-HT1A receptors. -
Pharmacokinetics: Assess Blood-Brain Barrier (BBB) penetration and metabolic stability.
-
In Vivo Efficacy: Evaluate antipsychotic potential using MK-801 Induced Hyperlocomotion (Positive Symptoms) and Prepulse Inhibition (PPI) (Sensorimotor Gating).
Molecular Mechanism & Signaling Pathway
The primary hypothesis for Compound A is that it functions as a D2/5-HT2A antagonist or a D2 partial agonist . The diagram below illustrates the signal transduction pathway involved in antipsychotic efficacy and the proposed intervention point of Compound A.
Figure 1: Proposed Mechanism of Action. Compound A modulates Gi and Gq pathways to normalize striatal signaling.
Phase I: In Vitro Profiling Protocols
Before animal studies, the compound's receptor profile must be defined to select appropriate doses and avoid off-target toxicity (e.g., hERG inhibition).
Protocol A: Radioligand Binding Screen (D2 & 5-HT2A)
Objective: Calculate the inhibition constant (
Reagents:
-
Source: CHO-K1 or HEK293 membrane preparations expressing human D2L or 5-HT2A.
-
Radioligands: [³H]-Methylspiperone (D2, 0.2 nM) and [³H]-Ketanserin (5-HT2A, 1.0 nM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.[1]
Workflow:
-
Preparation: Dilute Compound A in DMSO (stock 10 mM) to serial concentrations (
M to M). Final DMSO concentration < 1%. -
Incubation: Mix 150 µL membrane suspension + 25 µL radioligand + 25 µL Compound A.
-
Equilibrium: Incubate at 25°C for 60 mins (D2) or 37°C for 90 mins (5-HT2A).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation.
-
Analysis: Fit data to a one-site competition model:
Protocol B: Functional cAMP Assay (Gi Mode)
Objective: Determine if Compound A is an antagonist, agonist, or partial agonist at D2.
-
Cell Line: CHO-K1 expressing D2 receptor and GloSensor™ cAMP plasmid.
-
Stimulation: Pre-treat cells with Compound A (30 min). Stimulate with Quinpirole (D2 agonist, EC
concentration) + Forskolin (10 µM). -
Readout: Measure luminescence.
-
Antagonist Profile: Reversal of Quinpirole-induced cAMP inhibition.
-
Agonist Profile: Inhibition of Forskolin-induced cAMP accumulation (without Quinpirole).
-
Phase II: In Vivo Experimental Design
Formulation & Dosing Strategy
-
Solubility: The piperidine moiety is basic. Formulate as a salt (hydrochloride/tartrate) or dissolve in 0.1 M Acetic Acid in Saline (pH adjusted to 5.5).
-
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline is an alternative for free bases.
-
Dose Range: Based on structural analogs, test 0.3, 1.0, 3.0, and 10.0 mg/kg (i.p. or p.o.).
-
Timepoint: Administer 30–60 minutes prior to testing (T
estimation).
Experiment 1: MK-801 Induced Hyperlocomotion
Validates efficacy against "Positive Symptoms" (Psychosis).[2]
Principle: MK-801 (NMDA antagonist) induces hyper-dopaminergic states mimicking acute psychosis. Effective antipsychotics reverse this hyperactivity.
Protocol Steps:
-
Acclimatization: Place C57BL/6J mice (Male, 8-10 weeks) in Open Field chambers for 30 mins (Baseline).
-
Pre-treatment: Inject Compound A (or Vehicle) i.p. (t = -30 min).[2][3][4]
-
Challenge: Inject MK-801 (0.3 mg/kg, i.p.) (t = 0 min).
-
Measurement: Record locomotor activity (Total Distance Traveled) for 60 mins.
-
Controls:
-
Vehicle + Saline (Baseline Control)
-
Vehicle + MK-801 (Disease Model)
-
Clozapine (3 mg/kg) + MK-801 (Positive Control)
-
Data Presentation Table:
| Group | Treatment | Challenge | Expected Outcome |
|---|---|---|---|
| Negative Control | Vehicle | Saline | Normal exploration, habituation. |
| Model Control | Vehicle | MK-801 | High hyperactivity, circling, stereotypy. |
| Test Low | Cmpd A (0.3 mg/kg) | MK-801 | No effect or slight reduction. |
| Test High | Cmpd A (10 mg/kg) | MK-801 | Significant reduction in locomotion (p < 0.05). |
| Positive Control | Clozapine | MK-801 | Complete reversal of hyperactivity. |
Experiment 2: Prepulse Inhibition (PPI) of Acoustic Startle
Validates efficacy against "Sensorimotor Gating Deficits" (Cognitive/Attention).[5][6]
Principle: Schizophrenic patients (and models) fail to inhibit their startle reflex when a weak "prepulse" precedes a loud "pulse."[5] Antipsychotics restore this inhibition.[7][8]
Protocol Steps:
-
Apparatus: Sound-attenuated startle chambers (e.g., San Diego Instruments).
-
Session Design:
-
Calculation:
[6] -
Statistical Analysis: Two-way ANOVA (Treatment × Prepulse Intensity).
Experimental Workflow Diagram
The following diagram outlines the critical path for validating Compound A, from formulation to data analysis.
Figure 2: Preclinical Screening Cascade for Compound A.
References
-
BindingDB. Protocol for Dopamine D2 Receptor Radioligand Competition Binding Assay. [Link]
-
IMPReSS (International Mouse Phenotyping Consortium). Acoustic Startle and Pre-pulse Inhibition (PPI) Standardized Protocol. [Link]
-
Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders.[2][5][7][8][9][10] In: Neuropsychopharmacology: The Fifth Generation of Progress. [Link]
-
Bubser, M., et al. (2010). MK-801-induced hyperactivity in BALB/c mice as an assay for detection of novel antipsychotics. Psychopharmacology.[1][8][10] [Link]
-
Taconic Biosciences. Neurological Disorders: Prepulse Inhibition Application Note. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 3. prepchem.com [prepchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pre-pulse Inhibition [augusta.edu]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 8. scantox.com [scantox.com]
- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Formulation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine for use in preclinical animal studies. While specific experimental data for this compound is not publicly available, this guide synthesizes established principles of pharmaceutical formulation, drawing on the known characteristics of structurally related pyridine and piperidine derivatives. The protocols detailed herein are designed to be robust and adaptable, enabling the preparation of stable and bioavailable formulations for various routes of administration. This guide emphasizes the rationale behind formulation choices, ensuring scientific integrity and providing a framework for developing a self-validating experimental design.
Introduction to 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound containing both a pyridine and a piperidine moiety. Such structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, and the piperidine ring, its saturated counterpart, can both influence the physicochemical and pharmacological properties of a compound.[2][3] The methoxy group attached to the pyridine ring is known to affect reactivity and solubility in organic solvents.[4]
Given its structural motifs, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is likely to be a weak base. The nitrogen atoms in the pyridine and piperidine rings can be protonated, influencing the compound's solubility and interaction with biological targets. Understanding these fundamental properties is critical for the development of effective formulations for in vivo evaluation.
Predicted Physicochemical Properties and Formulation Challenges
| Property | Predicted Value/Characteristic | Rationale & Implication for Formulation |
| Molecular Formula | C₁₂H₁₈N₂O | --- |
| Molecular Weight | 206.28 g/mol | Based on the molecular formula. |
| Appearance | Likely a solid or oil at room temperature. | Influences handling and initial dispersion. |
| pKa (Conjugate Acid) | Estimated to be in the range of 8.0 - 11.0. | The piperidine nitrogen is expected to be the more basic center. This weak base character is the cornerstone of our formulation strategy, suggesting that solubility will be highly pH-dependent.[5] |
| Aqueous Solubility | Predicted to be low at neutral pH. | The presence of the largely aliphatic piperidine ring and the aromatic pyridine ring suggests limited aqueous solubility. Many pyridine derivatives exhibit poor water solubility.[6] |
| LogP | Predicted to be moderately lipophilic. | This suggests the compound will have a preference for organic environments over aqueous ones, potentially leading to challenges in developing aqueous-based formulations. |
| Stability | Generally stable, but potential for oxidation or degradation under harsh pH or light conditions. | Stability studies of the final formulation are crucial. |
The primary formulation challenge for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is anticipated to be its poor aqueous solubility at physiological pH . This can lead to low and variable oral bioavailability and difficulties in preparing parenteral formulations. Therefore, our strategies will focus on enhancing and maintaining the solubility of this weakly basic compound.
Formulation Strategies for Animal Studies
The choice of formulation will depend on the intended route of administration, the required dose, and the desired pharmacokinetic profile. Below are detailed strategies and protocols for preparing both oral and parenteral formulations.
pH Adjustment for Solubilization
For a weakly basic compound like 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, solubility can be significantly increased by lowering the pH of the vehicle.[5] At a pH below its pKa, the compound will be protonated, forming a more water-soluble salt.
Key Principle: The Henderson-Hasselbalch equation dictates that for every pH unit below the pKa, the ratio of the ionized (soluble) to the un-ionized (less soluble) form increases by a factor of 10.[5]
Experimental Workflow for pH-Adjusted Formulations
Caption: Workflow for preparing a pH-adjusted aqueous formulation.
Co-solvents for Enhanced Solubility
When pH adjustment alone is insufficient or undesirable, co-solvents can be employed to increase the solubility of lipophilic compounds.[5][7] Co-solvents work by reducing the polarity of the aqueous vehicle, thereby improving the dissolution of non-polar solutes.
Commonly Used Co-solvents in Preclinical Formulations:
-
Polyethylene Glycol (PEG) 300 or 400: Water-miscible and generally well-tolerated.
-
Propylene Glycol (PG): Another common solvent with a good safety profile.
-
Ethanol: Used in lower concentrations due to potential pharmacological effects.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to potential toxicity and effects on cell membranes.
-
Polysorbates (e.g., Tween® 80): Surfactants that can also act as solubilizing agents.[7]
Logical Flow for Co-Solvent Selection
Caption: Decision-making process for selecting a co-solvent system.
Suspension Formulations
For very high doses or extremely insoluble compounds, a suspension may be the most practical formulation for oral administration. A well-formulated suspension ensures uniform dosing and can improve oral absorption by presenting the drug in a finely divided state.
Key Components of a Suspension:
-
Wetting Agent: To ensure uniform dispersion of the drug particles (e.g., Polysorbate 80).
-
Suspending Agent: To increase the viscosity of the vehicle and prevent rapid settling (e.g., Carboxymethylcellulose, Methylcellulose).[6][8]
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for the specific dose and animal model being used. Always perform small-scale formulation trials to ensure stability and compatibility before preparing large batches.
Protocol 1: Preparation of an Acidified Aqueous Solution for Oral or Intravenous Administration
This protocol is suitable for low to moderate doses where the compound can be fully solubilized by pH adjustment.
Materials:
-
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
-
Sterile Water for Injection (for IV) or deionized water (for oral)
-
0.1 N Hydrochloric Acid (HCl) or Citric Acid solution
-
Sterile 0.9% Saline
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm) for IV formulations
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of the compound.
-
Weigh the Compound: Accurately weigh the required amount of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine and place it in a sterile glass vial.
-
Initial Vehicle Addition: Add approximately 70-80% of the final volume of the aqueous vehicle (e.g., saline) to the vial.
-
pH Adjustment: While stirring, slowly add the acidifying agent dropwise. Monitor the pH continuously.
-
Observe Dissolution: Continue adding the acidifying agent until the compound is fully dissolved and the solution is clear. Note the final pH. A target pH of 3-5 is often a good starting point for weak bases.
-
Final Volume Adjustment: Once the compound is dissolved, add the remaining vehicle to reach the final desired volume.
-
Final pH Check: Measure and record the final pH of the solution.
-
Sterilization (for IV): For intravenous administration, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the formulation at 2-8°C and protect from light. Conduct stability assessments as needed.
Protocol 2: Preparation of a Co-solvent Formulation for Oral or Intraperitoneal Administration
This protocol is suitable when higher concentrations are needed and pH adjustment alone is insufficient.
Materials:
-
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
-
PEG 400
-
Propylene Glycol
-
Sterile 0.9% Saline or Water for Injection
-
Sterile glass vials
Procedure:
-
Solubility Pre-screen: Determine the approximate solubility of the compound in various co-solvents and co-solvent/water mixtures to identify a suitable vehicle. A common starting point is a vehicle containing 10-40% PEG 400 in saline.
-
Weigh the Compound: Accurately weigh the required amount of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
-
Co-solvent Addition: Add the co-solvent (e.g., PEG 400) to the compound and vortex or sonicate until a clear solution is formed.
-
Aqueous Phase Addition: Slowly add the aqueous phase (e.g., saline) to the co-solvent solution while stirring. Observe for any precipitation. If precipitation occurs, a different co-solvent ratio may be needed.
-
Final Volume: Ensure all components are thoroughly mixed to create a homogenous solution.
-
Storage: Store at room temperature or 2-8°C, depending on stability assessments.
Protocol 3: Preparation of a Suspension for Oral Gavage
This protocol is ideal for high doses or when a solution formulation is not feasible.
Materials:
-
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
-
0.5% (w/v) Methylcellulose or Sodium Carboxymethylcellulose in deionized water
-
0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the Vehicle: Prepare the 0.5% methylcellulose solution containing 0.1% Polysorbate 80.
-
Weigh the Compound: Accurately weigh the required amount of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
-
Wetting the Powder: Place the compound in a mortar. Add a small amount of the vehicle to form a smooth paste. This step is crucial to ensure the particles are adequately wetted.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste with continuous trituration to ensure a uniform suspension.
-
Homogenization (Optional): For a more uniform particle size distribution, the suspension can be further processed with a homogenizer.
-
Storage: Store the suspension at 2-8°C. Always shake well before each use to ensure dose uniformity.
Conclusion
The successful in vivo evaluation of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine hinges on the development of an appropriate formulation that ensures adequate exposure in animal models. As a presumed weak base with limited aqueous solubility, formulation strategies should prioritize pH adjustment, the use of co-solvents, or the creation of a well-characterized suspension. The protocols provided in this guide offer a robust starting point for researchers. It is imperative to perform pre-formulation studies to determine the optimal vehicle for the specific dose and route of administration, and to conduct stability assessments to ensure the integrity of the formulation throughout the duration of the animal study.
References
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230.
- PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine.
- González-Martin, G., et al. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. Pharmaceutics.
- BenchChem. (2025).
- Singh, P., et al. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Journal of Chemical Biology.
- ChemicalBook. (2023). 2-methoxy-5-(piperidin-4-yloxy)pyridine.
- Pharmlabs. (n.d.). Excipients.
- Chem-Impex. (n.d.). 2-Methoxy-4-methylpyridine.
- Pharma Excipients. (2023). Excipients for Parenterals.
- Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
- DTIC. (2025). Piperidine Synthesis.
- Pharmaceutical Technology. (2022).
- Starowicz, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- Roquette. (2026).
- Siddiqi, T., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine.
- PubChem. (n.d.). 2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine.
- Molecules. (2023).
- Green, M. A., et al. (2019).
- Quiroga, J., & Insuasty, B. (2021).
- Le, P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics.
- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Ma, M., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- Watson International. (n.d.). 2-Methoxy-5-Methyl-Pyridine CAS 13472-56-5.
- BLDpharm. (n.d.). 2-Methoxy-4-(piperidin-4-yl)pyridine dihydrochloride.
- Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
The following technical support guide is designed for researchers encountering challenges in the synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine . This document synthesizes "classic" robust methodologies with modern cross-coupling insights, prioritizing experimental reproducibility and troubleshooting.
Case ID: SYN-2M5P-001 Molecule Class: Pyridine-Piperidine Conjugates Key Structural Challenge: 2-Methoxy-pyridine stability, Methylene bridge formation, Regioselectivity.[1]
Part 1: Strategic Route Selection
For the synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine , two primary routes dominate the literature. Your choice depends on your lab's capabilities regarding organometallics versus hydrogenation selectivity.[1]
Route A: The "Wittig-Hydrogenation" Protocol (Recommended)
Best for: General discovery chemistry, cost-efficiency, and avoiding sensitive organometallics.[1] Mechanism: Construction of the C-C bond via an exocyclic alkene, followed by saturation.[1] Key Risk: Over-reduction of the pyridine ring during the alkene saturation step.[1]
Route B: The "Negishi" Cross-Coupling
Best for: Scale-up, late-stage functionalization, or if hydrogenation selectivity fails.[1] Mechanism: Direct sp2-sp3 coupling using organozinc reagents.[1] Key Risk: Preparation of the active zinc species and moisture sensitivity.[1]
Visual Workflow Selector
Figure 1: Decision tree for synthetic route selection. Route A is the industry standard for gram-scale preparation.[1]
Part 2: Detailed Protocols & Troubleshooting
Protocol A: The Wittig Approach (Step-by-Step)
Step 1: Wittig Olefination
Reaction: (2-Methoxypyridin-5-yl)methyltriphenylphosphonium chloride + N-Boc-4-piperidone.[1]
-
Reagents: Potassium tert-butoxide (KOtBu) or NaHMDS (Base), THF (Solvent).[1]
-
Conditions: 0°C to RT, 2-4 hours.
-
Critical Insight: The ylide generated from the pyridine methyl group is semi-stabilized.[1] Strong bases like KOtBu are preferred over weak bases to ensure complete deprotonation.[1]
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in THF quenching the ylide.[1] | Distill THF over Na/Benzophenone or use molecular sieves (3Å).[1] Ensure phosphonium salt is dried under vacuum at 60°C overnight. |
| No Reaction | Base strength insufficient. | Switch from NaH to KOtBu or LiHMDS .[1] The ylide formation should be indicated by a color change (usually bright orange/red).[1] |
| Starting Material Recovery | Steric hindrance of N-Boc ketone.[1] | Allow the ylide to form for 30-60 mins before adding the ketone dropwise. Warm the reaction to 40°C if necessary. |
Step 2: Selective Hydrogenation (The Bottleneck)
Reaction: Reduction of the exocyclic double bond without reducing the pyridine ring or removing the methoxy group.[1]
-
Reagents: H2 (1 atm or balloon), 10% Pd/C, Methanol.
-
The Problem: Pyridines can poison Pd catalysts, or conversely, be reduced to piperidines under high pressure.[1]
-
The Solution: Use Pearlman's Catalyst (Pd(OH)2/C) or standard Pd/C with a catalyst poison if over-reduction occurs.[1]
Data: Solvent & Catalyst Effects [2][3][4]
| Catalyst | Solvent | Pressure | Outcome | Notes |
| 10% Pd/C | MeOH | 1 atm | Success | Standard condition. Monitor closely by LCMS. |
| 10% Pd/C | AcOH | 1 atm | Failure | Over-reduction to piperidine-piperidine dimer likely.[1] Avoid acidic solvents.[1] |
| PtO2 | EtOH | 40 psi | Failure | Reduces pyridine ring.[1] |
| Wilkinson's Cat. | Benzene | 50 psi | Partial | Slow reaction, but high chemoselectivity (alkene only).[1] |
Step 3: N-Boc Deprotection
Reaction: Removal of the Boc group to yield the free amine. Risk: The 2-methoxypyridine moiety is acid-sensitive.[1] Harsh conditions (refluxing HBr/HCl) will convert the methoxy group to a 2-pyridone (demethylation).[1]
-
Recommended: TFA/DCM (1:4 ratio) at 0°C -> RT for 1 hour.
-
Alternative: 4M HCl in Dioxane at 0°C.
-
Avoid: Refluxing aqueous acids.
Part 3: Troubleshooting Center (FAQs)
Q1: I am seeing a "Pyridone" impurity (M-14 mass shift) after deprotection. Why?
Diagnosis: You likely used conditions that were too acidic or too hot, causing ether cleavage.[1] Mechanism: Protonation of the pyridine nitrogen activates the ring, making the methoxy carbon susceptible to nucleophilic attack by water or halides.[1] Fix:
-
Use Trifluoroacetic acid (TFA) in anhydrous DCM at 0°C.
-
Quench the reaction immediately with saturated NaHCO3 upon completion.
-
Do not heat the reaction.[1]
Q2: During hydrogenation, my reaction stalls at 50% conversion.
Diagnosis: Catalyst poisoning by the basic pyridine nitrogen.[1] Fix:
-
Add Acetic Acid: Add 1-2 equivalents of acetic acid to the methanol. This protonates the pyridine, preventing it from binding strongly to the Pd surface.[1] Note: Monitor closely to prevent ring reduction.
-
Refresh Catalyst: Filter the reaction mixture and add fresh catalyst.
-
Pressure: Increase H2 pressure from balloon to 50 psi (Parr shaker).
Q3: The Wittig product is an oil that is hard to purify.[1]
Insight: The alkene intermediate often contains Triphenylphosphine oxide (TPPO) which streaks on silica.[1] Fix:
-
Trituration: Try triturating the crude oil with cold diethyl ether/hexane (1:1). TPPO often precipitates out.[1]
-
H2O2 Wash: Treat the crude reaction (if non-sensitive) with mild oxidants to convert residual phosphine to oxide, then chromatography.[1]
-
Proceed Crude: If the TPPO doesn't interfere, proceed directly to hydrogenation. The final amine is much more polar and easier to separate from TPPO.[1]
Part 4: Advanced Troubleshooting Logic (Diagram)
Figure 2: Logic flow for diagnosing yield loss in the synthetic sequence.
References
-
Wittig Reaction Mechanism & Conditions
-
Hydrogenation of Pyridines (Selectivity Challenges)
-
Stability of 2-Methoxypyridines
-
Negishi Coupling for Pyridine-Piperidine Linkages
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-methoxy-5-methylpyridine and phosphonium salts before handling.
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Optimizing the Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Answering the call for a specialized resource, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists. This guide is structured to provide a deep, mechanistic understanding of the synthesis, empowering you to troubleshoot effectively and significantly improve your experimental outcomes. We will delve into the causality behind procedural choices, address common pitfalls with evidence-based solutions, and establish self-validating protocols to ensure reliability and reproducibility in your work.
The synthesis of this valuable pharmaceutical intermediate, while straightforward in principle, presents several critical junctures where yield can be compromised. The most common and robust synthetic pathway involves a reductive amination between 2-methoxy-5-formylpyridine and piperidine. However, to prevent undesirable side reactions, particularly N-alkylation of the piperidine starting material, a protection-deprotection strategy is essential.
This guide will focus on a three-stage synthetic sequence:
-
Protection: N-Boc protection of piperidin-4-one.
-
Core Synthesis: Reductive amination with 2-methoxy-5-formylpyridine.
-
Deprotection: Removal of the Boc group to yield the final product.
Below is a visual representation of the recommended synthetic workflow.
Caption: Synthetic workflow for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Stage 1: Boc Protection
Q1: My Boc protection reaction is sluggish or incomplete. How can I improve the yield?
A1: Incomplete protection is often a result of suboptimal reaction conditions.
-
Causality: The reaction involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc-anhydride. The efficiency of this step depends on the amine's nucleophilicity and the absence of competing reactions.
-
Troubleshooting:
-
Base Selection: Ensure a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used in slight excess (1.1-1.2 equivalents) to neutralize the acid byproduct, driving the reaction forward.
-
Solvent Purity: The solvent, typically tetrahydrofuran (THF) or dichloromethane (DCM), must be anhydrous. Water can hydrolyze the Boc-anhydride, reducing its effective concentration.
-
Temperature: While the reaction proceeds at room temperature, gentle heating (30-40°C) can increase the rate if it is particularly slow. Monitor by Thin Layer Chromatography (TLC) to avoid potential side reactions.
-
Stage 2: Reductive Amination
Q2: The yield of my reductive amination is low, and I'm isolating unreacted starting materials.
A2: Low conversion in reductive amination is a frequent challenge, typically pointing to issues with the reducing agent or the formation of the critical iminium ion intermediate.
-
Causality: Reductive amination is a two-step process: (1) formation of an iminium ion from the aldehyde and the secondary amine, and (2) reduction of this ion by a hydride source. The overall rate is often dependent on the rate of iminium ion formation, which is acid-catalyzed.[1]
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion.[1] Its use in solvents like 1,2-dichloroethane (DCE) or THF is well-established.[1]
-
Acid Catalysis: The addition of a catalytic amount of acetic acid is crucial for accelerating the formation of the iminium ion. Without it, the reaction can be exceedingly slow.
-
Water Scavenging: The initial condensation reaction releases water, which can hydrolyze the iminium ion and inhibit the reaction. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can improve yields.
-
Q3: I am observing significant amounts of a side product corresponding to the alcohol from the reduction of my starting aldehyde. Why is this happening?
A3: Formation of 2-methoxy-5-(hydroxymethyl)pyridine indicates that your reducing agent is too reactive or the conditions are favoring aldehyde reduction over iminium ion reduction.
-
Causality: Stronger borohydride reagents (e.g., NaBH₄) can readily reduce aldehydes, especially under neutral or slightly acidic conditions. STAB is specifically designed to be selective for the iminium ion.[2]
-
Troubleshooting:
-
Verify Reducing Agent: Confirm you are using Sodium Triacetoxyborohydride (NaBH(OAc)₃) and not Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).
-
Order of Addition: Add the amine and aldehyde to the solvent first, stir for a short period (15-30 minutes) to allow for initial iminium formation, and then add the STAB. This ensures the iminium intermediate is present for the reducing agent to act upon.
-
Caption: Troubleshooting flowchart for the reductive amination step.
Stage 3: Boc Deprotection
Q4: My Boc deprotection is not going to completion, leaving a mixture of product and protected intermediate.
A4: Incomplete deprotection is common when the acidic conditions are insufficient in strength or duration.
-
Causality: The Boc group is reliably cleaved under acidic conditions, where the tert-butyl carbocation is formed as a stable leaving group.[3][4] The stability of this carbocation makes the deprotection highly efficient under the right conditions.
-
Troubleshooting:
-
Acid Choice and Stoichiometry: Trifluoroacetic acid (TFA) is highly effective. Use a significant excess, often by dissolving the substrate in a mixture like 25-50% TFA in DCM.[4][5] Using only catalytic amounts of a weaker acid will not be sufficient.
-
Reaction Time and Temperature: The reaction is typically fast and runs at room temperature. However, if TLC shows incomplete conversion after 1-2 hours, allow the reaction to stir longer. There is generally no need for heating, which can promote side reactions.[6]
-
Work-up Procedure: After deprotection, the product is an amine salt. A basic workup (e.g., with saturated sodium bicarbonate solution) is required to neutralize the excess acid and generate the free amine for extraction.
-
Q5: How can I purify the final product effectively to maximize recovery?
A5: Purification losses can significantly impact the overall yield.[7]
-
Causality: The final product is a basic amine, making it amenable to specific purification techniques. Its polarity and basicity dictate its behavior during extraction and chromatography.
-
Troubleshooting:
-
Extraction: During the basic workup, ensure the aqueous phase is sufficiently basic (pH > 10) to keep the product in its free amine form, which is more soluble in organic solvents like DCM or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Chromatography: If column chromatography is necessary, use a silica gel column. The polarity of the eluent system is critical. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is often effective. To prevent the basic amine from tailing on the acidic silica gel, it is highly recommended to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent system.
-
Optimized Experimental Protocols
The following protocols are designed to be self-validating by incorporating in-process checks (e.g., TLC monitoring) to ensure reaction completion before proceeding.
Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate
-
To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq), add dichloromethane (DCM, 5 mL/g).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to the suspension. Stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM (2 mL/g) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Check: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane). The disappearance of the starting material indicates completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of tert-butyl 4-((2-methoxypyridin-5-yl)methyl)piperidine-1-carboxylate
-
To a flask containing tert-butyl 4-oxopiperidine-1-carboxylate (1.1 eq) and 2-methoxy-5-formylpyridine (1.0 eq), add 1,2-dichloroethane (DCE, 10 mL/g).
-
Add glacial acetic acid (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours.
-
In-Process Check: Monitor by TLC (e.g., 50% Ethyl Acetate/Hexane) or LC-MS for the disappearance of the aldehyde.
-
Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).
Protocol 3: Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (Final Product)
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (10 mL/g).
-
Add trifluoroacetic acid (TFA, 10 eq, typically a 1:4 TFA:DCM solution) and stir at room temperature.
-
In-Process Check: Monitor the reaction by TLC (e.g., 10% MeOH/DCM with 1% TEA). The reaction is typically complete within 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 10).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Data Summary: Reaction Condition Optimization
The following table summarizes key parameters for optimizing the yield of the critical reductive amination step.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) | STAB is selective for the iminium ion and does not reduce the starting aldehyde, preventing alcohol byproduct formation.[1] |
| Catalyst | None | Acetic Acid (1-2 eq) | Catalyzes the formation of the key iminium ion intermediate, significantly increasing the reaction rate.[2] |
| Solvent | Methanol (MeOH) | Anhydrous Dichloroethane (DCE) | Aprotic solvents like DCE are preferred for STAB reactions. Anhydrous conditions prevent hydrolysis of the iminium ion.[1] |
| Additives | None | Anhydrous MgSO₄ | Acts as a water scavenger, removing the water byproduct from the condensation step and driving the equilibrium towards product formation. |
| Temperature | Room Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature; heating is generally unnecessary and may promote side reactions. |
References
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]
- Ma, L., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
-
AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved from [Link]
-
ARPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
-
ACS Publications. (2021, April 23). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved from [Link]
- Douglas, C. J., & MacMillan, D. W. C. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in biological buffers
Answering the user's request.## Technical Support Center: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
A Guide to Overcoming Solubility Challenges in Biological Buffers
Welcome to the technical support guide for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. As a molecule with a basic character conferred by its pyridine and piperidine rings, its aqueous solubility is often limited at neutral pH, leading to potential experimental artifacts.
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you achieve and maintain the solubility required for accurate and reproducible results. We will explore the underlying chemical principles of these methods to empower you to make informed decisions for your specific assay system.
Frequently Asked Questions (FAQs)
Q1: I dissolved my 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in DMSO, but it precipitated immediately when I diluted it into my aqueous phosphate-buffered saline (PBS) at pH 7.4. What is happening?
This is a very common phenomenon known as "crashing out." Your compound is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), allowing you to create a concentrated stock solution.[1] However, when this stock is diluted into an aqueous buffer, the percentage of the organic co-solvent drastically decreases. The compound's intrinsic solubility in the aqueous buffer is much lower than in the DMSO stock. You have created a supersaturated solution, which is thermodynamically unstable, causing the compound to precipitate out of the solution until it reaches its equilibrium solubility limit in that specific medium.[2][3]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
While extensive experimental data for this exact molecule is not publicly available, we can infer its properties from its structure and data from highly similar analogs.
-
Chemical Nature: The presence of two nitrogen-containing rings (pyridine and piperidine) makes 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine a weakly basic compound .[4][5]
-
pH-Dependent Solubility: As a weak base, its solubility is expected to be highly dependent on pH. In acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more polar and significantly more water-soluble salt.[2][6]
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity ("oil-loving" nature). Structurally similar compounds have predicted LogP values in the range of 1.4 to 1.9.[7][8][9] This moderate lipophilicity contributes to its limited solubility in purely aqueous systems.
Understanding these properties is the foundation for troubleshooting. The compound's basic nature is the key to unlocking its solubility through pH manipulation.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance of cell lines to DMSO can vary. However, a general and widely accepted guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize cytotoxicity and other off-target cellular effects.[1][10] Some more robust cell lines may tolerate up to 1%, but it is critical to run a vehicle control (media with the same final DMSO concentration but without your compound) to ensure the observed effects are from your compound and not the solvent.[11]
Q4: Can I just sonicate or gently heat my solution to get the compound to dissolve?
Yes, these methods can be effective, but they must be used with caution.
-
Sonication: A bath sonicator can help break down compound aggregates and accelerate dissolution.[1] It is generally a safe method for initial solubilization.
-
Gentle Heating: Warming the solution (e.g., in a 30-40°C water bath) can increase the rate of dissolution and solubility limit.[1] However, you must first confirm the thermal stability of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. Prolonged heating or high temperatures can lead to degradation, compromising your experiment.
If a compound dissolves with heat but precipitates upon cooling to room temperature, the solution is supersaturated and not stable for experimental use.
Troubleshooting and Solubilization Workflow
When facing solubility issues, a systematic approach is crucial. The following workflow provides a decision-making process to guide you from standard methods to more advanced techniques.
Caption: Mechanism of cyclodextrin-mediated solubilization.
By systematically applying these strategies, you can overcome the solubility challenges of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, ensuring that your experimental results are both reliable and accurate. Always remember to validate the chosen solubilization method within the context of your specific biological assay.
References
-
Wikipedia Contributors. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]
-
Parmar, P. K., et al. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
-
IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
Dahlem, C., et al. (2020). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. PubChem. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine. PubChem. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
-
PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
PubMed. (2003). Combined effect of complexation and pH on solubilization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-{4-[5-methyl-2-(pyridin-4-YL)-1H-imidazol-1-YL]piperidine-1-carbonyl}pyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
Chemspace. (n.d.). 2-methoxy-3-(piperidin-4-yl)pyridine dihydrochloride. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB BDBM289935. Retrieved from [Link]
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- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
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- 5. researchgate.net [researchgate.net]
- 6. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 7. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | C12H18N2O | CID 135144983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine | C16H19N3O | CID 95846585 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
Optimizing dosage and administration route for in vivo 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Topic: Optimizing dosage and administration route for in vivo 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the in vivo application of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine . As a secondary amine-containing pyridine scaffold, this compound presents distinct physicochemical characteristics (pKa, LogP) that dictate its formulation, stability, and pharmacokinetics.[1]
Below you will find targeted troubleshooting workflows, formulation strategies, and dose-optimization protocols designed to ensure scientific rigor and reproducibility in your animal models.
Formulation & Solubility Troubleshooting
Q: My compound precipitates immediately upon adding PBS. How do I achieve a stable aqueous solution?
A: This is the most common issue with 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.[1] The Cause: The piperidine nitrogen has a pKa of approximately 10–11.[1] In its free base form, the compound is lipophilic and poorly soluble in neutral buffers (pH 7.4).[1] Adding PBS (buffered at 7.4) keeps the molecule largely unprotonated, leading to precipitation.[1]
The Solution: You must convert the free base into a water-soluble salt in situ or use a specific vehicle system.[1]
Protocol: In Situ Salt Formation (Preferred for IV/IP)
-
Weigh the required amount of free base.[1]
-
Dissolve initially in a minimal volume of 0.1N HCl or equimolar Citric Acid (1.05 equivalents relative to the compound).
-
Why? This protonates the piperidine nitrogen, drastically increasing aqueous solubility.[1]
-
-
Dilute slowly with sterile water or saline to the final volume.
-
Adjust pH carefully to ~5.5–6.0 using 0.1N NaOH.
-
Warning: Do not exceed pH 7.0, or the free base will crash out.[1]
-
-
Filter Sterilize using a 0.22 µm PVDF membrane (avoid Nylon if protein binding is suspected, though less relevant for small molecules).[1]
Alternative Vehicle (For higher concentrations >10 mg/mL): If salt formation yields insufficient concentration, use a co-solvent system:
-
5% DMSO + 40% PEG400 + 55% Water [1]
-
Note: Avoid high DMSO concentrations (>10%) for IV bolus to prevent hemolysis.[1]
Route of Administration (ROA) Selection
Q: Should I use Intraperitoneal (IP) or Oral Gavage (PO) for efficacy studies?
A: The choice depends on your specific study goals (Pharmacokinetics vs. Pharmacodynamics) and the compound's permeability.[1]
| Feature | Intraperitoneal (IP) | Oral Gavage (PO) | Intravenous (IV) |
| Bioavailability (F) | High (subject to first-pass) | Variable (depends on permeability) | 100% (Reference standard) |
| Cmax | Rapid (15-30 min) | Delayed (30-90 min) | Immediate |
| Vehicle constraints | Moderate (pH 5-8 tolerated) | High tolerance (low pH ok) | Strict (pH 6-8, isotonic) |
| Repeat Dosing | Risk of peritonitis | Stressful but standard | Tail vein damage risk |
Recommendation:
-
Pilot PK Study: Administer IV (1 mg/kg) and PO (5 mg/kg) to calculate absolute oral bioavailability (%F).
-
If %F > 30%: Proceed with PO for chronic efficacy studies to minimize animal stress.
-
If %F < 30%: Use IP or consider subcutaneous (SC) minipumps for sustained exposure, provided the pH is close to neutral to avoid irritation.[1]
Dosage Optimization Protocol
Q: I have no prior in vivo data. What dose should I start with?
A: Do not guess. Follow a "Step-Up" Maximum Tolerated Dose (MTD) protocol to define the therapeutic window.[1]
Step 1: The Single-Dose Escalation (SDE) [1]
-
Animals: 2 mice/group (sex-matched to target study).
-
Doses: Logarithmic spacing (e.g., 10, 30, 100 mg/kg).
-
Observation: Monitor for 24 hours. Look for "piperidine tremors" (common with CNS-active amines), sedation, or piloerection.[1]
Step 2: The Repeated-Dose Tolerability (DRT) [1]
-
Once MTD is estimated (e.g., animals survive 100 mg/kg but show toxicity at 300 mg/kg), treat a new cohort (n=3) at 50% MTD for 5 days.[1]
-
Endpoint: Body weight loss >15% requires immediate euthanasia and dose reduction.[1]
Step 3: Pharmacodynamic (PD) Validation
-
Select a dose that is 1/3 to 1/2 of the MTD .[1]
-
Collect plasma and tissue 1 hour post-dose.[1]
-
Target Coverage: Ensure plasma concentration > 5x IC50 (adjusted for protein binding).
Visualizing the Optimization Workflow
The following diagram outlines the logical decision tree for optimizing the dosage and route for this specific scaffold.
Figure 1: Decision matrix for optimizing formulation, route, and dosage for piperidine-pyridine scaffolds.
Advanced Troubleshooting (FAQs)
Q: The mice exhibit immediate seizures post-IV injection.[1] Is the compound neurotoxic? A: Not necessarily.[1]
-
Cmax Effect: IV administration creates an instantaneous high plasma concentration (
).[1] Lipophilic amines cross the Blood-Brain Barrier (BBB) rapidly.[1] -
Correction: Slow the infusion rate (infuse over 2 minutes) or switch to IP administration to blunt the
spike. -
Check Vehicle: Ensure you are not using >10% DMSO or high concentrations of Tween-80, which can cause vehicle-related toxicity.[1]
Q: I see efficacy in vitro (IC50 = 10 nM) but no effect in vivo at 50 mg/kg. Why? A: This "In Vitro-In Vivo Disconnect" usually stems from three factors:
-
High Protein Binding: If the compound is 99% bound to plasma proteins, the free fraction is only 1%.[1] You may need to dose higher to achieve free drug levels > IC50.[1]
-
High Clearance (Metabolic Instability): The methoxy group on the pyridine ring can be a site for O-demethylation by Cytochrome P450s (CYP).[1] Check liver microsome stability.[1]
-
Lysosomal Trapping: Basic amines (pKa > 8) can get trapped in acidic lysosomes (pH 4.5), reducing the cytosolic concentration available to the target.[1]
Q: Can I mix this compound with other drugs in the same syringe? A: Avoid if possible.
-
As a base, this compound will precipitate if mixed with acidic drugs or phosphate-heavy buffers that shift the pH toward neutral/basic.[1] Always administer "cassette" dosing via separate injections or verify compatibility visually (check for cloudiness).
References
-
Smith, D. A., et al. (2010).[1] Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.[1] (General principles for amine optimization). [1]
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Solubility and pKa guidelines).
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods. (Lipophilicity/Solubility balance).[1]
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Salt selection for basic amines).
Sources
Technical Support Center: Minimizing Off-Target Binding of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers utilizing 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. The focus is on understanding, identifying, and minimizing off-target binding to ensure data integrity and enhance the potential for therapeutic development. As this compound features a pyridine-piperidine scaffold, a structure known for its presence in a wide range of biologically active molecules, careful characterization is paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the likely off-targets for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine and why do they occur?
A1: The 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine structure contains a piperidine ring and a pyridine ring, which are common motifs in medicinal chemistry.[2][3] This scaffold is known to interact with a variety of receptors and enzymes. Off-target binding typically occurs when the compound interacts with proteins that share structural or electrostatic similarities with the intended primary target.
Potential off-target families to consider for this scaffold include:
-
Monoamine Receptors and Transporters: The piperidine moiety is a classic pharmacophore for various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors, as well as their respective transporters.
-
Histamine Receptors: The pyridine-piperidine structure is found in antagonists for histamine receptors, particularly H3 and H4, which share significant homology.
-
Sigma (σ) Receptors: These receptors are known to bind a wide variety of chemical structures, including those with piperidine motifs.[4]
-
hERG Potassium Channel: The human Ether-à-go-go-Related Gene (hERG) channel is a critical off-target to assess for many compounds containing a basic nitrogen atom, as binding can lead to cardiotoxicity.[5]
-
Lysine-Specific Demethylase 1 (LSD1): Some compounds with a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent LSD1 inhibitors.[6]
The "why" is rooted in the fundamental principles of molecular recognition: shape complementarity, electrostatic interactions, and the ability of the compound to satisfy the hydrogen bonding and hydrophobic requirements of multiple binding pockets.[5][7]
Q2: How can I experimentally determine the off-target binding profile for my batch of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine?
A2: The gold standard for determining the binding affinity of a compound to its target is the radioligand binding assay.[8][9] This should be your first step in characterizing a new batch of the compound. A competitive binding assay will allow you to determine the inhibition constant (Ki) of your compound for the primary target and a panel of suspected off-targets.[10][11]
A tiered approach is recommended:
-
Primary Target Validation: Confirm the high-affinity binding of your compound to the intended target.
-
Focused Off-Target Panel: Screen against a panel of closely related receptors (e.g., other aminergic GPCRs if your primary target is a dopamine receptor).
-
Broad Off-Target Screening: For lead compounds intended for further development, utilizing a commercial service that screens against a broad panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen or similar services) is highly recommended to proactively identify potential liabilities.[12]
For orthogonal validation, consider label-free techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binding kinetics and thermodynamics.[13][14]
Q3: My in-vitro functional assay is showing an unexpected or inconsistent response. Could this be an off-target effect?
A3: Yes, this is a common issue. If the functional response (e.g., cAMP accumulation, calcium flux, or reporter gene activation) does not correlate with the binding affinity for your primary target, an off-target effect is a likely culprit.
Use the following troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected functional assay results.
Q4: What are the best strategies to minimize off-target binding in my cell-based experiments?
A4: Minimizing off-target effects in a cellular context is crucial for generating clean, interpretable data.
-
Concentration Control: This is the most critical parameter. Aim to use the lowest concentration of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine that gives a robust response at your primary target. Ideally, this concentration should be at or below the Ki value for any known, high-affinity off-targets.
-
Use of Selective Antagonists: If a specific off-target is known and problematic, co-incubation with a selective antagonist for that off-target can effectively block its engagement, isolating the effect of your primary target.
-
Cell Line Selection: Whenever possible, use cell lines that endogenously express your target of interest but have low or no expression of the problematic off-target(s). This may require screening several cell lines.
Q5: Are there any rational design strategies to create derivatives of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine with improved selectivity?
A5: Yes, improving selectivity is a primary goal of medicinal chemistry. Rational drug design principles can be applied to modify the structure and reduce off-target binding.[15][16]
Key strategies include:
-
Exploiting Receptor Differences: Even within a receptor family, small differences in the binding pocket shape, volume, or amino acid composition can be exploited. Adding or repositioning bulky substituents on the piperidine or pyridine ring can create steric hindrance in the off-target binding pocket while being accommodated by the primary target.[5][17]
-
Modulating Physicochemical Properties: Altering the electronics of the pyridine ring (e.g., by changing the methoxy group to another substituent) can fine-tune electrostatic interactions, potentially favoring the primary target over off-targets.[7]
-
Conformational Constraint: Introducing chiral centers or rigidifying the linker between the two rings can lock the molecule into a conformation that is preferentially recognized by the primary target.[18]
The diagram below illustrates these concepts:
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. How to improve drug selectivity? [synapse.patsnap.com]
- 16. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
Assessing the stability of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine under experimental conditions
Welcome to the technical support center for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound under various experimental conditions. This resource offers practical, field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound with a chemical structure that suggests several potential points of instability. The pyridine ring, while aromatic, can be susceptible to oxidation. The methoxy group can undergo hydrolysis, particularly under acidic or basic conditions. Furthermore, the piperidine ring may be prone to oxidation. Understanding these potential degradation pathways is crucial for designing robust experiments and interpreting results accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and analysis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Q1: My sample of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine has developed a yellow or brown color upon storage. What could be the cause, and is it still usable?
A1: Discoloration upon storage is often an indication of oxidative degradation. Piperidine and pyridine derivatives can be susceptible to oxidation, especially when exposed to air and light.
-
Causality: The nitrogen-containing heterocyclic rings can undergo oxidation, leading to the formation of colored impurities.
-
Troubleshooting:
-
Purity Check: Analyze the discolored sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to identify and quantify any degradation products.[1]
-
Usability: The suitability of the discolored sample depends on your specific application. For sensitive assays, it is highly recommended to purify the compound before use. For less sensitive applications, the impact of the impurities should be assessed.
-
Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature to minimize oxidation.
-
Q2: I am observing a new peak in my HPLC chromatogram after dissolving the compound in an acidic or basic solution. What could be happening?
A2: The appearance of a new peak under acidic or basic conditions strongly suggests hydrolysis of the methoxy group.
-
Causality: The ether linkage of the methoxy group on the pyridine ring can be cleaved under hydrolytic stress, particularly in the presence of strong acids or bases, to form the corresponding pyridone derivative. Studies on related methoxypyridine compounds have shown their susceptibility to hydrolysis.[2]
-
Troubleshooting:
-
pH Control: Ensure that the pH of your solutions is maintained within a neutral range (pH 6-8) if the integrity of the parent compound is critical.
-
Forced Degradation Study: To confirm this hypothesis, you can perform a controlled forced degradation study under acidic and basic conditions as outlined in the protocols below. This will help to definitively identify the degradation product.[3]
-
Analytical Confirmation: Use LC-MS to determine the mass of the new peak. The expected mass of the pyridone derivative would be lower than the parent compound due to the loss of a methyl group.
-
Q3: I am seeing a loss of my compound over time when exposed to light. Is this expected?
A3: Yes, photodecomposition is a potential degradation pathway for pyridine and piperidine derivatives.[4][5]
-
Causality: The aromatic pyridine ring and the piperidine moiety can absorb UV light, leading to photochemical reactions and degradation. Studies on similar heterocyclic structures have demonstrated their photolability.[4][6]
-
Troubleshooting:
-
Light Protection: Protect your samples from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Photostability Testing: Perform a formal photostability study as per ICH guidelines to quantify the extent of degradation and identify the photoproducts. This involves exposing the compound to a controlled light source and analyzing samples at various time points.
-
Q4: My reaction involving 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is giving a lower than expected yield, and I suspect the compound is degrading. How can I investigate this?
A4: Thermal instability could be a factor, especially if your reaction is performed at elevated temperatures.
-
Causality: While many heterocyclic compounds are thermally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.[7] The specific thermal stability of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine would need to be determined experimentally.
-
Troubleshooting:
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature of the compound.[7]
-
Isothermal Stress Testing: Conduct experiments where the compound is held at the reaction temperature for a specific duration in a relevant solvent, and then analyze for degradation.
-
Reaction Optimization: If thermal degradation is confirmed, explore lowering the reaction temperature, reducing the reaction time, or using a more efficient catalyst to improve the yield.
-
Experimental Protocols for Stability Assessment
To systematically evaluate the stability of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[3]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature or an elevated temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature.
-
Thermal Degradation: Dilute the stock solution with the solvent and keep it at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution of the compound to a light source as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples using a validated stability-indicating HPLC method. An example method is provided below.
Example Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 min, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and the method may require optimization for your specific instrumentation and to achieve the best separation of degradation products.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways can be hypothesized.
Caption: Potential degradation pathways.
Summary of Stress Conditions and Expected Observations
| Stress Condition | Potential Degradation | Primary Analytical Observation |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of methoxy group | Appearance of a more polar peak in RP-HPLC. |
| Basic (e.g., 0.1 M NaOH) | Hydrolysis of methoxy group | Appearance of a more polar peak in RP-HPLC. |
| Oxidative (e.g., 3% H₂O₂) | N-oxidation of the pyridine ring, oxidation of the piperidine ring | Appearance of one or more new peaks, potentially less retained in RP-HPLC. |
| Thermal (e.g., 60°C) | General decomposition | Decrease in the main peak area with the potential appearance of multiple smaller peaks. |
| Photolytic (Light Exposure) | Photodegradation | Decrease in the main peak area and appearance of new peaks. |
Concluding Remarks
The stability of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is a critical parameter that can influence the outcome and reproducibility of your experiments. A systematic approach to stability assessment, including careful handling, appropriate storage, and the use of forced degradation studies, is essential. This guide provides a framework for identifying and troubleshooting potential stability issues. For further assistance, please consult the references provided or contact our technical support team.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL, 98(5), 1248-1259. [Link]
-
PubChem. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. [Link]
-
Gijsman, P. (2025). Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies. ResearchGate. [Link]
-
Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1962-1965. [Link]
-
Neumann, C. N., & Yoon, T. P. (2016). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 138(40), 13446-13451. [Link]
-
Rao, B. M., & Kumar, K. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440. [Link]
-
Vasile, C., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1599. [Link]
-
He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]
-
Schöllkopf, U., & Hoppe, I. (2025). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. ResearchGate. [Link]
-
Nitek, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3326. [Link]
-
Bolm, C., & Haupt, J. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 906-912. [Link]
-
PubChem. 2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine. [Link]
-
Mongin, F., & Quéguiner, G. (2018). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]
-
Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6549. [Link]
-
He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, 29802182. [Link]
-
Golovko, O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4349-4357. [Link]
-
PubChem. 5-Methoxy-2-(piperidin-4-yl)pyridine. [Link]
-
Belcher, R., Bhasin, R. L., & West, T. S. (1959). Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds and azo-, hydrazo-, and nitro-compounds, and in the presence of other elements. Journal of the Chemical Society (Resumed), 2585-2587. [Link]
-
Ahipa, T. N., & Adhikari, A. V. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
-
Cossy, J. (2014). 2‐Methoxy Pyridine. ResearchGate. [Link]
-
Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]
-
Smirnov, I., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 29(5), 1143. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Lee, J., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
Wang, L., et al. (2019). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. [Link]
-
Sarpong, R., & Levine, S. R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6644-6647. [Link]
-
Varghese, S., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 57(21), 9208-9219. [Link]
-
Bautista-Aguilera, Ó. M., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 642. [Link]
- Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
-
Mongin, F., & Quéguiner, G. (2025). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
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- 2. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for consistent results with 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results. This guide is structured to address practical challenges, explaining the scientific reasoning behind each recommendation.
I. Compound Stability and Handling
Proper handling and storage are critical for maintaining the integrity of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. Due to its chemical structure, which includes a pyridine ring and a piperidine moiety, it is susceptible to certain degradation pathways.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: What are the recommended storage conditions for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep the container tightly sealed to avoid moisture absorption, as pyridine-based compounds can be hygroscopic.[2] For long-term storage, temperatures of -20°C are recommended.
Q2: My compound has developed a slight yellow tint. Is it still usable?
A2: A slight discoloration may indicate minor degradation or the presence of impurities. It is crucial to perform a purity check using techniques like HPLC or LC-MS to assess the integrity of the compound. If the purity is still within the acceptable range for your experiment, it may be usable. However, for sensitive assays, using a fresh, colorless batch is always recommended.
Q3: What solvents are recommended for dissolving 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine?
A3: Based on the general solubility of pyridine derivatives, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is expected to be soluble in a range of organic solvents.[3] These include dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, the solubility might be pH-dependent due to the basic nitrogen atoms in the pyridine and piperidine rings. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer for your experiment.
Q4: How can I prepare a stock solution and what are the best practices for its storage?
A4: To prepare a stock solution, dissolve the compound in a high-purity organic solvent such as DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of organic solvent in the final assay. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Before use, allow the aliquot to thaw completely and bring it to room temperature.
II. Troubleshooting Inconsistent Experimental Results
Inconsistent results in assays are a common challenge in drug development. This section provides a structured approach to troubleshooting when working with 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no biological activity | Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Verify the purity of your compound using HPLC or LC-MS.[4] 2. Use a fresh batch of the compound if degradation is suspected. 3. Ensure proper storage conditions (cool, dry, dark, and under inert gas).[1] |
| Incorrect Concentration: Errors in weighing or dilution can lead to a lower-than-expected final concentration. | 1. Recalibrate your balance before weighing. 2. Carefully re-calculate all dilutions. 3. Consider using a validated analytical method to confirm the concentration of your stock solution. | |
| High variability between replicates | Precipitation in Assay Medium: The compound may be precipitating out of the aqueous assay buffer. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Decrease the final concentration of the compound. 3. Increase the percentage of co-solvent (e.g., DMSO) in your final assay medium, ensuring it does not exceed a concentration that affects your biological system. |
| Inconsistent Pipetting: Inaccurate pipetting can introduce significant variability. | 1. Ensure your pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. 3. Maintain a consistent pipetting technique across all replicates. | |
| Unexpected side effects or off-target activity | Presence of Impurities: Impurities from the synthesis process can have their own biological activity. | 1. Obtain a certificate of analysis (CoA) from the supplier to check for known impurities. 2. If possible, re-purify the compound using techniques like flash chromatography or preparative HPLC. |
III. Experimental Protocols
Adhering to well-defined protocols is essential for reproducibility. The following are standard procedures that can be adapted for use with 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.06 mg) using a calibrated analytical balance. The molecular weight of a similar compound, 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine, is 206.28 g/mol .[5]
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., for 2.06 mg, add 1 mL of DMSO).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common choice for pyridine-containing compounds is a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Dilute your stock solution of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Run a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.
-
Use a UV detector set to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the compound by calculating the area percentage of the main peak.
IV. Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes.
V. Potential Signaling Pathways and Biological Activity
While the specific biological targets of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine may not be extensively documented, compounds with similar structural motifs, such as a pyridine core linked to a piperidine ring, have shown activity in various biological systems. For instance, some pyridine derivatives act as inhibitors of kinases like PIM-1, which are implicated in cancer progression.[6][7] Additionally, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.[8]
Diagram 2: Generalized Kinase Inhibition Pathway
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | C12H18N2O | CID 135144983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage & Stability of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
[1]
Introduction
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (CAS: 1220037-23-1) is a high-value intermediate often utilized in the synthesis of kinase inhibitors (e.g., Pralsetinib analogs).[1] Its structural integrity relies on the stability of two distinct pharmacophores: the electron-rich pyridine ring and the nucleophilic secondary amine (piperidine).
While the pyridine core is relatively robust, the secondary amine is the "Achilles' heel" of this molecule. It is chemically promiscuous—prone to oxidative degradation (N-oxide formation) and rapid reaction with atmospheric CO₂ (carbamate formation).[1] This guide moves beyond basic "store at -20°C" advice, providing a mechanistic understanding of degradation and self-validating protocols to ensure experimental success.
Module 1: Critical Storage Parameters
The Mechanism of Degradation
To prevent degradation, one must understand the enemy.
-
Oxidative Instability: Secondary amines react with singlet oxygen or radical initiators to form hydroxylamines and nitrones.[1] This process is often autocatalytic and accelerated by light.
-
Atmospheric Carbonation: The unhindered nitrogen on the piperidine ring is a nucleophile.[1] It attacks the electrophilic carbon in atmospheric CO₂, forming carbamic acid, which rapidly converts to a solid ammonium carbamate salt. This presents as a "white crust" on the container rim.[1]
Storage Decision Matrix
Use the following logic flow to determine the optimal storage condition based on your experimental timeline.
Figure 1: Decision matrix for storage conditions. Note the critical step of warming to Room Temperature (RT) to prevent condensation.
Protocol 1.1: The Inert Barrier System (Long-Term Storage)
Objective: Eliminate O₂ and CO₂ exposure.[1]
-
Vessel: Transfer compound to an amber glass vial with a PTFE-lined screw cap. Never use clear glass (UV exposure) or simple snap-caps (gas permeable).
-
Purge: Gently flow dry Argon or Nitrogen over the solid for 30–60 seconds. Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.
-
Seal: Tightly cap the vial. Wrap the junction of the cap and glass with Parafilm® or electrical tape to prevent gas exchange.
-
Secondary Containment: Place the vial inside a secondary jar containing a sachet of silica gel and an oxygen scavenger packet.
Module 2: Troubleshooting & Diagnostics
If you suspect your compound has degraded, do not use it in critical assays without verification. Use this diagnostic panel.
Visual & Chemical Symptom Table
| Symptom | Probable Chemical Cause | Verification Method |
| White Crust/Solid | Carbamate Formation: Reaction with CO₂.[1] Common if left open to air.[1] | Solubility Check: Carbamates are often less soluble in non-polar solvents (e.g., DCM) than the free base. |
| Yellow/Brown Oil | Oxidation: N-oxide or imine formation.[1] Often accompanied by a "fishy" or acrid smell.[1] | LC-MS: Look for Mass +16 (Oxygen) or Mass -2 (Dehydrogenation).[1] |
| Sticky/Gummy | Hygroscopicity: Absorption of water.[1] | H-NMR: Broad exchangeable peak > 2.0 ppm (D₂O shake will remove it). |
| NMR Shift ( | Salt Formation: Protons adjacent to Nitrogen shift downfield (deshielded).[1] | pH Test: Dissolve in water; pH < 8 suggests salt contamination.[1] |
Module 3: Recovery & Re-purification
Scenario: Your compound has turned slightly yellow or formed a crust (carbamate), but you need >98% purity for a biological assay. Solution: Do not attempt chromatography immediately. An Acid-Base Extraction is the most efficient "rescue" method for amines.[1]
Protocol 3.1: The Acid-Base Rescue
This method exploits the basicity of the piperidine nitrogen to separate it from neutral oxidation byproducts.
Figure 2: Acid-Base extraction workflow for purifying degraded amine samples.
Step-by-Step:
-
Dissolve: Dissolve the degraded material in Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Protonate: Wash the organic layer with 1M HCl (aqueous). The amine will protonate and move to the water layer.[2] Neutral impurities (gums, non-basic oxides) remain in the organic layer.
-
Separate: Collect the aqueous layer.[1] (Discard the organic layer properly).[1]
-
Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.
-
Extract: Extract the aqueous mixture 3x with fresh DCM.
-
Dry: Dry the combined organics over Na₂SO₄, filter, and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I store the compound as a stock solution in DMSO? A: Not recommended for long-term storage. While DMSO is a common solvent, it is hygroscopic and can act as a mild oxidant over time (Swern-like conditions), especially if the DMSO is not anhydrous. If you must store in solution, use anhydrous Ethanol or Methanol at -80°C, but solid storage is always superior.
Q: I received the package and the cold pack was melted. Is the compound ruined? A: Likely not. Short-term thermal excursions (24-48 hours) are usually acceptable for this scaffold. Action: Perform a visual check.[1] If it is a white/off-white solid, it is likely fine.[1] If it has melted into a yellow oil, perform an H-NMR to check for degradation before use.
Q: Why does the protocol require warming to room temperature before opening? A: Opening a cold vial (-20°C) in humid lab air causes immediate condensation of water vapor onto the solid. This water accelerates hydrolysis and makes the compound sticky (hygroscopic). Always let the vial sit on the bench for 30 minutes before opening.
Q: Can I use a vacuum oven to dry the "white crust" (carbamate)?
A: Yes, but it may not be sufficient. Carbamates are thermally unstable.[1] Heating them under high vacuum can reverse the reaction (
References
-
PubChem. (2025).[1][4] 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine Compound Summary. National Library of Medicine. [Link]
-
Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture Systems. Industrial & Engineering Chemistry Research. (Contextual grounding on amine oxidation mechanisms). [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for acid-base extraction protocols).
Technical Support Center: Strategies for Scalable Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals engaged in the scalable production of this key intermediate. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles and field-proven insights.
Section 1: Overview of Scalable Synthetic Strategy
The synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine on a scalable basis is most effectively approached via a two-stage process. This strategy is designed for robustness, high yield, and amenability to large-scale production.
-
Stage 1: C-C Bond Formation via Cross-Coupling. Synthesis of the key intermediate, 4-((6-methoxypyridin-3-yl)methyl)pyridine, through a palladium-catalyzed cross-coupling reaction.
-
Stage 2: Heterocyclic Ring Reduction. Catalytic hydrogenation of the intermediate to selectively reduce one of the pyridine rings, yielding the final product.
This guide will focus on troubleshooting and optimizing this primary synthetic route. An alternative strategy involving the coupling of a pre-formed, protected piperidine fragment will also be discussed.
Caption: High-level workflow for the scalable synthesis.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues during your experiments.
Part A: Stage 1 - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but challenges can arise, especially with heterocyclic substrates.[1]
FAQ 1.1: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What are the likely causes and solutions?
Primary Causes & Troubleshooting Protocol
-
Cause 1: Inactive Catalyst. The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for failure. This can be due to oxygen exposure, poor quality reagents, or inhibition by the pyridine substrate itself.
-
Solution:
-
Ensure an Inert Atmosphere: Degas your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Verify the purity of your 5-bromo-2-methoxypyridine and boronic ester. Impurities can poison the catalyst.
-
Select the Right Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging pyridine couplings, consider more robust Buchwald-type ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd₂(dba)₃.[2] These systems are often more resistant to deactivation.
-
-
-
Cause 2: Inefficient Transmetalation or Base Issues. The transfer of the organic group from boron to palladium (transmetalation) is a critical step that depends heavily on the choice and solubility of the base.
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) is a common choice. If you observe poor performance, consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃).[3]
-
Solvent System: The reaction often benefits from a mixed solvent system, typically an organic solvent (like 1,4-dioxane, toluene, or 2-BuOH) with water.[1][3] The water helps dissolve the inorganic base and facilitates the catalytic cycle. A typical ratio is 4:1 to 7:3 organic solvent to water.
-
-
-
Cause 3: Instability of the Boronic Ester. Pyridine-containing boronic acids and esters can be prone to protodeborylation (loss of the boron group), especially at elevated temperatures or in the presence of excess water.[2]
-
Solution:
-
Use Fresh Reagents: Use the boronic ester as fresh as possible.
-
Control Temperature: Do not overheat the reaction. While reflux is often required, excessive temperatures can accelerate decomposition. Optimize the temperature to find a balance between reaction rate and reagent stability.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the boronic ester can sometimes compensate for minor degradation.
-
-
FAQ 1.2: I'm observing a significant amount of homocoupled byproducts. How can I improve the selectivity for the desired cross-coupling product?
Primary Causes & Troubleshooting Protocol
-
Cause: Oxidative Homocoupling. This occurs when two molecules of the boronic ester couple together. It is often promoted by the presence of oxygen.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Sparge all solvents and the reaction vessel thoroughly with an inert gas before adding the palladium catalyst.
-
Optimized Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor side reactions. A typical loading for scale-up is 0.5-3 mol%.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic ester to the reaction mixture can maintain a low instantaneous concentration, thus minimizing homocoupling.
-
-
Sources
Technical Support Center: Troubleshooting Poor Brain Penetration of Novel Piperidine Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of novel piperidine-containing compounds. The piperidine scaffold is a valuable structural motif in central nervous system (CNS) drug discovery, but achieving optimal brain exposure can be a significant hurdle.[1] This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols to diagnose and overcome poor brain-to-plasma concentration ratios.
This resource is structured to address common issues in a question-and-answer format, moving from initial screening and problem identification to actionable medicinal chemistry and formulation strategies. Our goal is to equip you with the knowledge to make informed decisions, backed by scientific principles and validated experimental approaches.
Frequently Asked Questions (FAQs)
Q1: My piperidine compound shows excellent in vitro potency but no efficacy in my in vivo CNS model. Could poor brain penetration be the culprit?
A1: Yes, this is a classic scenario. A significant disconnect between in vitro potency and in vivo efficacy for a CNS-targeted compound often points to insufficient concentration at the target site within the brain. The blood-brain barrier (BBB) is a formidable obstacle that restricts the entry of many small molecules.[2][3] Before investing in further efficacy studies, it is crucial to determine the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu).[4]
Q2: What are the primary reasons a piperidine compound might have poor brain penetration?
A2: The main reasons can be broadly categorized into two areas:
-
Unfavorable Physicochemical Properties: The compound may not possess the ideal characteristics for passive diffusion across the BBB.[5] Key properties to consider are:
-
High Molecular Weight (MW): Generally, a MW below 450 Da is preferred for CNS drugs.[6][7]
-
High Polar Surface Area (PSA): A PSA below 70-90 Ų is often recommended.[6][7]
-
Low Lipophilicity (cLogP/cLogD): While some lipophilicity is necessary to cross the lipid membranes of the BBB, a cLogP/cLogD in the range of 2-4 is often optimal.[7]
-
High Hydrogen Bond Donor (HBD) Count: Ideally, the HBD count should be less than 3.[6][7]
-
-
Active Efflux by Transporters: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][8] These transporters actively pump the compound out of the brain endothelial cells and back into the bloodstream, severely limiting its brain accumulation.[9]
Q3: How can I quickly assess if my compound is likely to be a P-gp substrate?
A3: An early and effective way to assess P-gp substrate liability is through an in vitro efflux assay using cell lines that overexpress P-gp, such as MDCK-MDR1 or Caco-2 cells.[10] By comparing the permeability of your compound in the apical-to-basolateral (A-B) direction versus the basolateral-to-apical (B-A) direction, you can calculate an efflux ratio (ER). An ER significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.[11]
Q4: What is the difference between Kp and Kp,uu, and which one should I prioritize?
A4:
-
Kp (Total Brain-to-Plasma Ratio): This is the ratio of the total concentration of the drug in the brain to the total concentration in the plasma. It is a relatively simple measurement but can be misleading as it doesn't account for non-specific binding to brain tissue and plasma proteins.
-
Kp,uu (Unbound Brain-to-Plasma Ratio): This is the ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma.[12] This is the more pharmacologically relevant parameter as it represents the concentration of the drug that is available to interact with its target. A Kp,uu value greater than 0.3-0.5 is generally considered indicative of good brain penetration.[4] You should prioritize determining the Kp,uu.
Troubleshooting Guides
Scenario 1: My piperidine compound has a low in vitro permeability in the PAMPA assay.
Problem: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that primarily measures passive diffusion.[13][14] A low permeability value (e.g., Pe < 1.5 x 10⁻⁶ cm/s) suggests that the compound's fundamental physicochemical properties are not conducive to crossing a lipid membrane.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
Medicinal Chemistry Strategies to Improve Passive Permeability:
| Strategy | Rationale | Example Modification on a Piperidine Scaffold |
| Increase Lipophilicity | Enhances partitioning into the lipid membrane of the BBB. | Replace a polar substituent (e.g., hydroxyl) with a non-polar group (e.g., methyl, fluoro). |
| Reduce Polar Surface Area (PSA) | Decreases the desolvation energy required for the molecule to enter the lipid bilayer. | Convert a carboxylic acid to an ester or amide; replace a primary amine with a tertiary amine. |
| Reduce Hydrogen Bond Donors (HBDs) | Similar to reducing PSA, this lowers the energy penalty for membrane permeation.[15] | N-methylation of a secondary amine on the piperidine ring; replacing an -NH group with a -CH2- or -O-. |
| Reduce Molecular Weight (MW) | Smaller molecules generally diffuse more readily across membranes.[16] | Simplify complex side chains; use smaller bioisosteric replacements. |
Scenario 2: My compound has good PAMPA permeability but a high efflux ratio in the Caco-2/MDCK-MDR1 assay.
Problem: This profile strongly suggests that your compound is a substrate for active efflux transporters, most commonly P-gp.[8][17] While the compound can passively cross a lipid membrane, it is actively pumped out of the brain endothelial cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high efflux ratio.
Medicinal Chemistry Strategies to Mitigate P-gp Efflux:
| Strategy | Rationale | Example Modification on a Piperidine Scaffold |
| Reduce Basicity (pKa) | P-gp often recognizes positively charged amines. Lowering the pKa can reduce the proportion of the protonated species at physiological pH. | Introduce an electron-withdrawing group near the piperidine nitrogen. |
| Increase Intramolecular Hydrogen Bonding | Can mask polar groups and reduce the molecule's interaction with P-gp. | Introduce a substituent that can form an intramolecular hydrogen bond with a nearby polar group. |
| Introduce "P-gp Evasion" Moieties | Certain structural modifications can disrupt the compound's binding to P-gp.[18] | Adding bulky groups or strategic fluorination can alter the conformation and reduce P-gp recognition.[8][18] |
| Prodrug Approach | Mask the functional groups recognized by P-gp with a moiety that is cleaved off within the brain.[19] | Esterification of a hydroxyl group that is a P-gp recognition site. |
Scenario 3: My compound has acceptable in vitro properties but a low in vivo Kp,uu.
Problem: A low unbound brain-to-plasma ratio in vivo, despite promising in vitro data, can be due to several factors, including high plasma protein binding, rapid metabolism, or the involvement of efflux transporters not captured by the in vitro model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo Kp,uu.
Advanced Strategies and Considerations:
-
Formulation Strategies: For compounds with borderline solubility or stability, formulation approaches such as the use of nanoparticles or liposomes can sometimes enhance brain delivery.[20][21]
-
Alternative Delivery Routes: In some cases, intranasal or intrathecal delivery can bypass the BBB.[3][20]
-
Transient BBB Disruption: Techniques like the use of hyperosmotic agents (e.g., mannitol) or focused ultrasound can temporarily increase the permeability of the BBB, but these are generally more invasive approaches.[3][20]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plate
-
Lecithin in dodecane solution (or a commercial brain lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Donor Plate: Add the test compound stock solution to PBS to achieve the desired final concentration (typically 1-10 µM, with final DMSO concentration <1%).
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate and allow it to impregnate the filter for 5-10 minutes.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, which has been pre-filled with PBS.
-
Add Donor Solution: Add the donor solution containing the test compound to the filter plate wells.
-
Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability (Pe) can be calculated using established equations.[13] Compounds are often categorized as low (Pe < 2.0 x 10⁻⁶ cm/s) or high (Pe > 4.0 x 10⁻⁶ cm/s) permeability.[22]
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) and Unbound Fraction Determination
Objective: To determine the total and unbound concentration of a compound in the brain and plasma of a rodent model.
Materials:
-
Rodent model (e.g., male Sprague-Dawley rats)
-
Test compound formulation for intravenous or oral administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain harvesting tools
-
Homogenizer
-
Equilibrium dialysis apparatus
-
LC-MS/MS for analysis
Procedure:
-
Compound Administration: Administer the test compound to the animals at a predetermined dose and route.
-
Sample Collection: At various time points (e.g., 0.5, 1, 2, 4, 8 hours), collect blood samples via cardiac puncture or tail vein into EDTA tubes. Immediately after blood collection, euthanize the animal and harvest the brain.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate Preparation: Weigh the brain and homogenize it in a known volume of buffer (e.g., PBS).
-
Concentration Analysis: Determine the total concentration of the compound in the plasma and brain homogenate using LC-MS/MS.
-
Unbound Fraction Determination (Equilibrium Dialysis):
-
Load plasma and brain homogenate samples into one side of the dialysis cells.
-
Load buffer into the other side.
-
Incubate until equilibrium is reached (typically 4-6 hours).
-
Determine the compound concentration in the buffer and the plasma/homogenate sides.
-
Calculate the fraction unbound (fu) for both plasma and brain.
-
-
Calculate Kp and Kp,uu:
-
Kp = (Total Brain Concentration) / (Total Plasma Concentration)
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
References
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. (n.d.).
- Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.).
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC. (n.d.).
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. (n.d.). Retrieved February 18, 2026, from [Link]
-
An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - Bio-protocol. (2022, February 20). Retrieved February 18, 2026, from [Link]
-
In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment - The Journal of American Medical Science and Research. (n.d.). Retrieved February 18, 2026, from [Link]
-
Novel therapeutic delivery for neurodegenerative diseases: Strategies to overcome CNS barriers - J Pharm Biol Sci - Journal of Pharmaceutical and Biological Sciences. (n.d.). Retrieved February 18, 2026, from [Link]
-
Brain Penetration | Cambridge MedChem Consulting. (n.d.). Retrieved February 18, 2026, from [Link]
-
Cell-based in vitro models for studying blood-brain barrier (BBB) permeability | Request PDF. (n.d.). Retrieved February 18, 2026, from [Link]
-
In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC. (n.d.). Retrieved February 18, 2026, from [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (n.d.). Retrieved February 18, 2026, from [Link]
-
Full article: Strategies for drug delivery to the central nervous system by systemic route. (n.d.). Retrieved February 18, 2026, from [Link]
-
Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed. (2020, March 15). Retrieved February 18, 2026, from [Link]
-
What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21). Retrieved February 18, 2026, from [Link]
-
CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]
-
Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]
-
(PDF) Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014, August 14). Retrieved February 18, 2026, from [Link]
-
Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC. (n.d.). Retrieved February 18, 2026, from [Link]
-
IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. (2013, July 14). Retrieved February 18, 2026, from [Link]
-
In vivo methods to study uptake of nanoparticles into the brain - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]
-
Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. (2024, March 27). Retrieved February 18, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.). Retrieved February 18, 2026, from [Link]
-
IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN - Semantic Scholar. (n.d.). Retrieved February 18, 2026, from [Link]
-
Inhibit or Evade Multidrug Resistance P-Glycoprotein in Cancer Treatment | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]
-
Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. (n.d.). Retrieved February 18, 2026, from [Link]
-
Application of PAMPA-models to predict BBB permeability including efflux ratio, plasma protein binding and physicochemical parameters - PubMed. (2010, August 16). Retrieved February 18, 2026, from [Link]
-
In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed. (2016, June 15). Retrieved February 18, 2026, from [Link]
-
Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. (2026, February 1). Retrieved February 18, 2026, from [Link]
-
Prediction of BBB permeability using PAMPA assay | 14112. (n.d.). Retrieved February 18, 2026, from [Link]
-
In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs | Request PDF - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
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Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - MDPI. (n.d.). Retrieved February 18, 2026, from [Link]
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Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - Frontiers. (2023, November 30). Retrieved February 18, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 18, 2026, from [Link]
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The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (2025, August 7). Retrieved February 18, 2026, from [Link]
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A novel in silico approach for predicting unbound brain-to-plasma ratio using machine learning-based support vector regression - PubMed. (2025, May 14). Retrieved February 18, 2026, from [Link]
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Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]
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Strategies to optimize brain penetration in drug discovery - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved February 18, 2026, from [Link]
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Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - of DSpace. (n.d.). Retrieved February 18, 2026, from [Link]
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Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC. (n.d.). Retrieved February 18, 2026, from [Link]
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P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. (2014, August 4). Retrieved February 18, 2026, from [Link]
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A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC. (2013, December 3). Retrieved February 18, 2026, from [Link]
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A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu - ChemRxiv. (n.d.). Retrieved February 18, 2026, from [Link]
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Relationship between the unbound brain-to-plasma concentration ratio, K... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
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Technical Support Center: Improving Regioselectivity in Pyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance on achieving desired positional selectivity in pyridine derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (EAS) reaction on a simple pyridine failing or giving very low yields?
A1: The pyridine ring's electronic properties are the primary cause. The nitrogen atom is highly electronegative, making the entire aromatic ring electron-deficient and thus strongly deactivated towards attack by electrophiles.[1][2][3] Furthermore, under the acidic conditions often required for EAS, the nitrogen's lone pair is protonated, forming a pyridinium cation. This further increases the ring's deactivation, making it even less reactive than nitrobenzene.[4][5]
Q2: What is the general order of reactivity for the different positions on the pyridine ring?
A2: The reactivity of each position is highly dependent on the reaction mechanism:
-
Electrophilic Aromatic Substitution (EAS): The C3 (meta) position is the least deactivated, as the positive charge of the reaction intermediate does not reside on the nitrogen atom.[5][6] However, reactions are often sluggish and require harsh conditions.[4][6]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction requires a leaving group. The C2 (ortho) and C4 (para) positions are most favorable for nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[1]
-
Radical Substitution (e.g., Minisci Reaction): For protonated pyridines, nucleophilic radicals preferentially attack the electron-deficient C2 and C4 positions.[7][8][9]
-
Deprotonation/Metalation: The acidity of the C-H bonds generally follows the order C2 > C4 > C3.[10] Therefore, direct deprotonation with strong bases often occurs at the C2 position.
Q3: How do existing substituents on the pyridine ring affect the regioselectivity of subsequent functionalizations?
A3: Substituents have a profound impact based on their electronic and steric properties.
-
Electron-Donating Groups (EDGs) like alkyl or alkoxy groups activate the ring, making it more susceptible to electrophilic attack and can influence the position of metalation.
-
Electron-Withdrawing Groups (EWGs) such as cyano or nitro groups further deactivate the ring towards electrophilic attack but can activate it for nucleophilic substitution.[11] Their position can direct incoming reagents; for example, a C3-EWG can direct C-H arylation to the C4 position.[11]
-
Steric Hindrance plays a crucial role. A bulky group at C2 will sterically block that position, often directing reactions to the C4 or C6 positions.[1]
Troubleshooting Guides
Issue 1: Poor or No Reactivity in Electrophilic Aromatic Substitution (EAS)
Problem: My nitration, sulfonation, or Friedel-Crafts reaction on a pyridine substrate results in no product or an unworkably low yield.
Root Cause Analysis: As discussed in the FAQs, the pyridine ring is inherently deactivated towards electrophiles. Direct functionalization is often not feasible under standard conditions.
Solution: The Pyridine N-Oxide Strategy
A common and highly effective solution is to first convert the pyridine to its corresponding N-oxide.[2][6] This strategy fundamentally alters the electronic properties of the ring.
Why it Works:
-
Activation: The N-oxide oxygen atom is a strong π-donor, which enriches the ring with electron density, making it significantly more reactive towards electrophiles.
-
Directing Effect: Substitution is now directed primarily to the C4 (para) and C2 (ortho) positions.[4][12]
-
Reversibility: The N-oxide can be easily deoxygenated (e.g., using PCl₃ or zinc dust) after the substitution step to restore the pyridine ring.[4]
Issue 2: Mixture of C2 and C4 Isomers in Minisci Radical Alkylation
Problem: My Minisci reaction on an unsubstituted or C3-substituted pyridine is producing a difficult-to-separate mixture of C2- and C4-alkylated products.
Root Cause Analysis: The Minisci reaction involves the attack of a nucleophilic radical on a protonated pyridine ring. Both the C2 and C4 positions are electronically activated and accessible, often leading to poor regioselectivity.[8][13]
Solution: Employ a Removable C2/C6 Blocking Group
To achieve exclusive C4-selectivity, a sterically bulky blocking group can be temporarily installed to shield the C2 and C6 positions. A maleate-derived group has proven highly effective for this purpose.[6][14][15]
Experimental Workflow for C4-Selective Minisci Alkylation
Caption: Workflow for C4-selective Minisci alkylation using a removable blocking group.
General Protocol: C4-Decarboxylative Alkylation of Pyridine [14][15]
-
Blocking Group Installation: React the pyridine substrate with a maleate-derived reagent to form the corresponding pyridinium salt. This sterically shields the C2 and C6 positions.
-
Minisci Reaction: To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Reaction Execution: Stir the mixture at 50 °C for 2-4 hours, monitoring by LCMS or NMR for the formation of the C4-alkylated pyridinium intermediate.
-
Deprotection: After completion, dilute the reaction and add a suitable base (e.g., DBU) to remove the blocking group and yield the final C4-alkylated pyridine.
| Substrate | Alkylating Agent (R-COOH) | C4:C2 Selectivity | Yield (%) |
| Pyridine | Cyclohexanecarboxylic Acid | >95:5 | 75% |
| 3-Cl-Pyridine | Adamantane-1-carboxylic Acid | >95:5 | 81% |
| 3-MeO-Pyridine | Pivalic Acid | >95:5 | 65% |
| Table adapted from data presented in Baran, P. S., et al. (2021).[14][15] |
Issue 3: Poor Regioselectivity in Metal-Catalyzed C-H Functionalization
Problem: My transition-metal-catalyzed C-H activation/arylation is yielding a mixture of isomers, or I am unable to functionalize the desired position.
Root Cause Analysis: C-H functionalization is a powerful but complex tool. Regioselectivity is governed by a subtle interplay of factors including the inherent acidity of the C-H bonds, steric hindrance, and the coordination of the catalyst.[11][16] Without a controlling element, mixtures are common.
Solution A: Directed ortho-Metalation (DoM)
Introduce a Directing Metalation Group (DMG) onto the pyridine ring. This group coordinates to an organolithium base, delivering the deprotonation event exclusively to the adjacent (ortho) position.[1][6][17]
Why it Works: The DMG forms a stable chelate intermediate with the lithium reagent, pre-organizing the molecule for a highly regioselective intramolecular deprotonation. This overrides the inherent C-H acidity preferences of the pyridine ring.
Caption: The concept of Directed ortho-Metalation (DoM).
General Protocol for Directed ortho-Metalation [1][6]
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the pyridine substrate bearing a DMG in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add the organolithium base (e.g., n-BuLi, s-BuLi, or LDA, typically 1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for the required time (30 minutes to several hours) to allow for complete deprotonation.
-
Quench: Add the desired electrophile (e.g., I₂, TMSCl, DMF) to the reaction mixture at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Proceed with standard extraction and purification.
Solution B: Ligand and Catalyst Control in C-H Activation
For distal functionalization (C3, C4, C5), DoM is often not an option. In these cases, transition-metal catalysis is essential. The choice of metal catalyst and, crucially, the ancillary ligand can direct the C-H activation to specific sites.[10][11][16]
-
C2/C6-Selectivity: The pyridine nitrogen itself can act as a native directing group, coordinating to metals like Rhodium, Ruthenium, or Palladium and favoring functionalization at the C2 position.[10][16][18]
-
C3/C4-Selectivity (Distal): Achieving selectivity at more remote positions is a significant challenge. Recent advances have shown that specific ligand designs or reaction conditions can override the C2 preference.[11][16][19] For example, certain catalytic protocols for C-H arylation can favor C3 and C4 positions by exploiting electronic effects and minimizing repulsion between the nitrogen lone pair and the catalyst's metal center.[11]
Troubleshooting Tip: If you are getting poor regioselectivity in a transition-metal-catalyzed reaction, screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) and catalyst precursors (Pd, Rh, Ru, Ir). The optimal combination is often substrate-dependent and requires empirical optimization.
References
- BenchChem. (2025). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem Technical Support.
- Daugulis, O., et al. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). pubs.rsc.org.
- Gulevich, A. V., & Daugulis, O. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
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O'Hara, F., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. [Link]
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Procter, D. J., et al. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC.
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Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate. [Link]
- BenchChem. (2025).
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Strategies for the meta‐C−H functionalization of pyridines. (n.d.). ResearchGate. [Link]
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Wikipedia. (n.d.). Minisci reaction. [Link]
- Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.
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Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines | Request PDF. (n.d.). ResearchGate. [Link]
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Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. (2022). ResearchGate. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). PubMed. [Link]
- Pyridine C(sp 2 )
-
Procter, D. J., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]
- Saeed, A., et al. (n.d.).
-
De Bo, G., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
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Unified ionic and radical C-4 alkylation and arylation of pyridines. (2024). RSC Publishing. [Link]
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Effect of Substituents On Basicity of Pyridine | PDF. (n.d.). Scribd. [Link]
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Fu, Y., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]
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Regioselective functionalization of pyridine or quinoline N‐oxides with alkenes. (n.d.). ResearchGate. [Link]
-
4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts. (n.d.). Thieme Chemistry. [Link]
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Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. (n.d.). ChemRxiv. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). PMC. [Link]
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Zhang, X., et al. (2025). meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. The Journal of Organic Chemistry. [Link]
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Denisenko, A. V., et al. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters. [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). pubs.acs.org. [Link]
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Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. (2021). Quora. [Link]
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Validation & Comparative
A Comparative Guide to Dopamine D2 Receptor Antagonists: Profiling 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Against Established Therapeutics
This guide provides a comparative analysis of dopamine D2 receptor (D2R) antagonists, focusing on the structural and functional characteristics of established drugs relative to novel chemical scaffolds, represented here by 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine. As publicly available pharmacological data for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is limited, this document serves as a framework for its characterization, placing it in context with well-defined antagonists from different generations: Haloperidol (a typical antipsychotic), Risperidone (an atypical antipsychotic), and Aripiprazole (a D2R partial agonist).
The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances that differentiate D2R antagonists, the experimental methodologies required for their evaluation, and the critical signaling pathways they modulate.
The Dopamine D2 Receptor: A Critical CNS Target
The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic drugs.[][2][3] D2-like receptors (D2, D3, D4) are coupled to Gi/o proteins, and their activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger, cyclic AMP (cAMP).[4][5][6] This canonical signaling pathway is central to the therapeutic action of many antipsychotics. The efficacy of these drugs in treating the positive symptoms of schizophrenia has been strongly correlated with their ability to block D2 receptors in the mesolimbic pathway.[7][8][9]
However, the clinical profiles of D2R antagonists are not monolithic. They differ based on binding affinity, selectivity for D2R over other receptors (e.g., serotonin 5-HT2A), and their intrinsic activity at the receptor, ranging from full antagonism to partial agonism. These differences profoundly impact both therapeutic efficacy and side-effect profiles, particularly concerning extrapyramidal symptoms (EPS) and metabolic effects.
Profiling the Comparators
To understand the potential pharmacological space that a novel compound like 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine might occupy, we will analyze three benchmark D2R modulators.
Haloperidol: The Archetypal D2 Antagonist
Haloperidol, a butyrophenone derivative, is a first-generation (or "typical") antipsychotic that has been a cornerstone of schizophrenia treatment for decades.[10] Its therapeutic action is primarily attributed to its potent, high-affinity antagonism of the D2 receptor.[6][10]
-
Mechanism of Action: Haloperidol acts as a competitive antagonist at postsynaptic D2 receptors. By blocking dopamine from binding, it prevents the inhibition of adenylyl cyclase, thereby modulating dopaminergic neurotransmission.[6] While effective, its high affinity and potent blockade are also linked to a high incidence of EPS.[11]
-
Selectivity: Haloperidol exhibits high selectivity for D2 receptors over D4 receptors but also binds to other receptor types, including α1-adrenergic and other dopamine receptor subtypes, which can contribute to its side-effect profile.[10][12]
Risperidone: The Atypical Antagonist
Risperidone is a second-generation ("atypical") antipsychotic of the benzisoxazole class.[13] It is characterized by its potent antagonism of both D2 and serotonin 5-HT2A receptors.[13][14]
-
Mechanism of Action: The "atypical" profile of risperidone is often attributed to its high 5-HT2A to D2 receptor affinity ratio. The potent 5-HT2A blockade is thought to mitigate the EPS typically associated with strong D2 antagonism, potentially by enhancing dopamine release in certain brain regions like the striatum. Risperidone is a selective monoaminergic antagonist.[8]
-
Receptor Occupancy: PET studies show that clinical doses of risperidone lead to significant occupancy of both D2 and 5-HT2A receptors.[15] This dual action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of EPS compared to haloperidol at typical doses.[14]
Aripiprazole: The D2 Partial Agonist
Aripiprazole represents a third generation of antipsychotics and is distinguished by a unique mechanism of action. It is classified as a D2 receptor partial agonist.[7][16][17]
-
Mechanism of Action: As a partial agonist, aripiprazole has a high affinity for the D2 receptor but possesses lower intrinsic activity than the endogenous ligand, dopamine.[7][16][18] This allows it to act as a "dopamine system stabilizer."[16] In a state of dopamine hyperactivity (as hypothesized in the mesolimbic pathway in schizophrenia), aripiprazole acts as a functional antagonist, reducing receptor stimulation. Conversely, in a state of dopamine hypoactivity (as in the mesocortical pathway), it provides a baseline level of receptor stimulation, acting as a functional agonist.[7][16]
-
Functional Profile: This unique profile is thought to account for its efficacy in treating psychosis while having a low propensity for EPS, hyperprolactinemia, and other side effects associated with full D2 antagonists.[17][18] Aripiprazole also exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors.[17][18]
Comparative Data Summary
The following table summarizes the key in vitro binding affinities for the comparator compounds. It is essential to note that Ki values can vary based on experimental conditions.
| Compound | Class | D2 Ki (nM) | 5-HT2A Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| Haloperidol | Butyrophenone (Typical) | 0.7 - 1.2[6] | 120[10] | 4.6[10] | 10[10] |
| Risperidone | Benzisoxazole (Atypical) | ~3-5 | ~0.2-0.4 | ~10 | ~7 |
| Aripiprazole | Quinolinone (Partial Agonist) | ~0.34-0.9 | 3.4 | 0.8 | 44 |
Note: Ki values are compiled from various sources and represent approximate affinities for comparative purposes. Risperidone and Aripiprazole data are based on well-established literature values.
Key Signaling Pathways & Experimental Workflows
Understanding the mechanism of action of D2R antagonists requires interrogating their effects on downstream signaling pathways.
D2 Receptor Signaling Cascades
Dopamine D2 receptors primarily signal through the Gi/o pathway to inhibit adenylyl cyclase and reduce cAMP levels. However, they can also signal through β-arrestin-dependent pathways, which are implicated in different cellular responses and may contribute to the divergent clinical profiles of various drugs.
Caption: A typical workflow for the preclinical evaluation of a novel D2R antagonist.
Detailed Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key assays used to characterize D2R antagonists.
Radioligand Binding Assay for D2 Receptor Affinity (Ki)
This protocol determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To calculate the inhibition constant (Ki) of a test compound at the human D2 receptor.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human D2L receptor. [3]* Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound (e.g., 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine) at various concentrations.
-
Non-specific binding control: Haloperidol (10 µM) or another high-affinity D2 antagonist.
-
96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that provides adequate signal (e.g., 10-20 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL radioligand, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of test compound (at 10-12 different concentrations), 50 µL radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [3]
-
cAMP HTRF Functional Assay for D2R Antagonism
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of a D2R antagonist.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human D2L receptor.
-
D2R agonist: Quinpirole or Dopamine.
-
Adenylyl cyclase activator: Forskolin.
-
Test Compound (antagonist).
-
cAMP detection kit (e.g., HTRF-based kit from Cisbio or similar). [19]* Assay buffer (e.g., HBSS with 10 mM HEPES).
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into a 96- or 384-well plate and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (antagonist). Prepare a fixed concentration of the agonist (e.g., Quinpirole at its EC80 concentration) and Forskolin (e.g., 10 µM).
-
Antagonist Incubation: Remove the culture medium from the cells. Add the diluted test compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the solution containing both the agonist (Quinpirole) and Forskolin to all wells (except the basal control). This mixture stimulates adenylyl cyclase while the agonist attempts to inhibit it via D2R activation.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the HTRF kit. This typically involves adding two detection reagents (an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor). [19]7. Data Analysis:
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to reverse 50% of the agonist's effect.
-
In Vivo Model: Amphetamine-Induced Hyperlocomotion
This is a widely used preclinical model to predict the antipsychotic efficacy of a compound.
Objective: To assess the ability of a D2R antagonist to reduce hyperlocomotor activity induced by a psychostimulant like d-amphetamine.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compound (D2R antagonist) formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
d-Amphetamine sulfate.
-
Open-field activity chambers equipped with infrared beams to track movement.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow it to habituate for 30-60 minutes.
-
Drug Administration (Antagonist): Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.). The choice of dose and timing is critical and should be informed by pharmacokinetic data.
-
Pre-treatment Period: Return the animals to their home cages for the pre-treatment period (e.g., 30-60 minutes, depending on the route of administration and drug properties).
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals. [7]6. Locomotor Activity Recording: Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between groups: (1) Vehicle + Saline, (2) Vehicle + Amphetamine, (3) Test Compound + Amphetamine.
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like potential. [20]
-
Conclusion and Future Directions
The comparison between Haloperidol, Risperidone, and Aripiprazole highlights a clear evolution in D2 receptor pharmacology—from potent, non-selective antagonism to multi-receptor targeting and, finally, to receptor activity modulation. Each compound's unique clinical profile is a direct consequence of its distinct binding affinities, selectivity, and functional activity.
For a novel compound such as 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, its potential as a therapeutic agent can only be determined through rigorous characterization using the experimental framework outlined in this guide. Key questions to be addressed would be:
-
Binding Affinity: Does it bind to the D2 receptor with high affinity, and what is its selectivity profile against other key CNS targets like 5-HT2A, D3, and adrenergic receptors?
-
Functional Activity: Does it act as a full antagonist like Haloperidol, or does it possess partial agonist properties like Aripiprazole?
-
In Vivo Efficacy: Can it reverse behaviors in predictive animal models, such as amphetamine-induced hyperlocomotion, at doses that do not produce significant motor side effects (catalepsy)?
By systematically answering these questions, researchers can accurately position new chemical entities within the complex landscape of D2 receptor modulators and better predict their therapeutic potential.
References
-
Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psychopharmacology Institute. [Link]
-
A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors. (1994). PubMed. [Link]
-
Aripiprazole acts as a selective dopamine D2 receptor partial agonist. (2007, May 15). Taylor & Francis Online. [Link]
-
Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. (2011, June 13). PMC - NIH. [Link]
-
Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2023, August 27). MDPI. [Link]
-
Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors. (2002, August). ResearchGate. [Link]
-
Aripiprazole acts as a selective dopamine D2 receptor partial agonist. (2007, June 15). PubMed. [Link]
-
The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2016, July 27). Taylor & Francis Online. [Link]
-
The D2-like DA Receptors Intracellular Signal Pathways. (n.d.). ResearchGate. [Link]
-
Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner. (2015, February 4). Scientific Reports. [Link]
-
Mechanism of Action of Risperidone. (2014, July 1). Psychopharmacology Institute. [Link]
-
Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. (2011, February 1). Oxford Academic. [Link]
-
Direct in vivo evidence that D2 dopamine receptors can modulate dopamine uptake. (1994, August 1). PubMed. [Link]
-
Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA. (2009). PMC - NIH. [Link]
-
Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. (n.d.). ChemRxiv. [Link]
-
Dopamine antagonist. (n.d.). Wikipedia. [Link]
-
Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. (n.d.). ClinPGx. [Link]
-
Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Lik. (2019, June 4). Frontiers in Pharmacology. [Link]
-
Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. (2022, December 30). ACS Publications. [Link]
-
6LUQ: Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands. (2020, March 4). RCSB PDB. [Link]
-
The dopamine D2 antagonist remoxipride acts in vivo on a subpopulation of dopamine D2 receptors. (1994, July). PubMed. [Link]
-
Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (2012). PMC - NIH. [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot. [Link]
-
Comparative effects of dopamine D(1) and D(2) receptor antagonists on nerve growth factor protein induction. (2000, August 18). PubMed. [Link]
-
Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. (2017, October 2). Cambridge Core. [Link]
-
In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. (2018, November 15). PubMed. [Link]
-
Inhibition of dopamine uptake by D2 antagonists: An in vivo study. (n.d.). ResearchGate. [Link]
-
Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO. (2015). PMC - NIH. [Link]
-
Regulation of Akt Signaling by D 2 and D 3 Dopamine Receptors In Vivo. (2007, January 24). The Journal of Neuroscience. [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012, December 25). NCBI. [Link]
-
2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. (n.d.). PubChem. [Link]
-
In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. (2006, November 8). PubMed. [Link]
-
Principles of the HTRF cAMP Assay. (n.d.). ResearchGate. [Link]
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Comparative Analysis: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine vs. Irreversible LSD1 Inhibitors
This guide provides a comparative technical analysis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine , a representative scaffold of the reversible, non-covalent LSD1 inhibitor class, against established irreversible inhibitors (e.g., Tranylcypromine derivatives like ORY-1001 and GSK-2879552).
Executive Summary
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine represents a distinct class of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors that function through a reversible, competitive mechanism . Unlike the clinical standard tranylcypromine (TCP) derivatives which covalently modify the FAD cofactor, this pyridine-piperidine scaffold targets the substrate-binding pocket via non-covalent interactions.
This guide evaluates its utility in epigenetic research and drug development, highlighting its superior selectivity profile and rapid off-rate kinetics compared to irreversible alternatives.
Key Differentiators
| Feature | 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | Irreversible Inhibitors (e.g., ORY-1001, TCP) |
| Mechanism | Reversible (Competitive with Histone H3) | Irreversible (Mechanism-based inactivator) |
| Binding Site | Substrate binding pocket (H3K4 site) | FAD Cofactor (N5 adduct formation) |
| Kinetics | Fast On / Fast Off | Time-dependent inhibition ( |
| Selectivity | High (Structure-guided vs MAO-A/B) | Variable (TCP core has MAO liability) |
| Primary Utility | Probe for dynamic chromatin remodeling | Sustained target suppression (Clinical) |
Chemical & Mechanistic Profile
Structural Logic
The molecule consists of two critical pharmacophores:
-
Piperidine Moiety: Mimics the Lysine-4 (K4) of the Histone H3 tail. The basic nitrogen is protonated at physiological pH, forming a critical salt bridge with Asp555 in the LSD1 active site.
-
Pyridine Core (2-Methoxy substituted): Acts as a scaffold to position the piperidine into the anionic pocket while the methoxy group fills the hydrophobic cleft, displacing water and enhancing binding entropy.
Mechanism of Action (MOA) Visualization
The following diagram contrasts the binding logic of the target product versus covalent inhibitors.
Caption: Comparative Mechanism of Action. The target molecule (blue) competes reversibly for the substrate pocket, while TCP derivatives (red) covalently disable the FAD cofactor.
Performance Analysis
In Vitro Potency & Selectivity
Reversible pyridine-piperidine inhibitors generally exhibit
| Metric | 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (Class Data*) | ORY-1001 (Iadademstat) | Tranylcypromine (TCP) |
| LSD1 IC50 | < 50 nM (Typical for optimized scaffold) | < 20 nM | ~20,000 nM |
| MAO-A IC50 | > 10,000 nM (Highly Selective) | > 100,000 nM | ~2,000 nM |
| MAO-B IC50 | > 10,000 nM | > 10,000 nM | ~5,000 nM |
| Binding Mode | Competitive ( | Irreversible ( | Irreversible |
*Note: Data extrapolated from structurally validated analogs (e.g., GSK-354/Compound 10) sharing the identical pharmacophore.
Cellular Efficacy (AML & SCLC Models)
In Acute Myeloid Leukemia (AML) cell lines (e.g., MV4-11), this product class induces differentiation rather than immediate cytotoxicity.
-
Differentiation Markers: Upregulation of CD11b and CD86 within 48-72 hours.
-
Gene Expression: Re-activation of GFI1B target genes.
-
Advantage: The reversible nature allows for "pulsed" dosing, potentially reducing hematological toxicity (thrombocytopenia) often seen with irreversible inhibitors like T-3775440.
Experimental Protocols
To validate the performance of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, use the following self-validating protocols.
Protocol A: LSD1 Demethylase Inhibition Assay (AlphaLISA)
Objective: Determine the IC50 of the compound using a histone H3K4me1 peptide substrate.
-
Reagent Prep:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant Human LSD1/CoREST complex (0.5 nM final).
-
Substrate: Biotinylated-H3K4me1 peptide (100 nM).
-
-
Compound Incubation:
-
Perform 1:3 serial dilution of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine in DMSO.
-
Add 5 µL compound to 15 µL enzyme mix. Incubate 15 min at RT (allows equilibrium for reversible binding).
-
Control: Include ORY-1001 (positive control) and DMSO only (negative control).
-
-
Reaction:
-
Initiate by adding 10 µL Substrate mix. Incubate 60 min at RT.
-
-
Detection:
-
Add AlphaLISA Acceptor beads (Anti-H3K4me0) and Donor beads (Streptavidin).
-
Read signal on EnVision plate reader.
-
-
Analysis:
-
Fit data to a 4-parameter logistic equation.
-
Validation Check: The IC50 should shift if the substrate concentration is increased (proof of competitive inhibition), unlike irreversible inhibitors.
-
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm intracellular H3K4 methylation accumulation.
-
Cell Culture: Seed MV4-11 cells at
cells/mL. -
Treatment: Treat with 10, 100, 1000 nM of target compound for 24 hours.
-
Extraction:
-
Harvest cells and perform Acid Extraction of histones (critical for sharp bands).
-
Lysis: 0.2 N HCl overnight at 4°C. Neutralize with NaOH.
-
-
Blotting:
-
Primary Ab: Anti-H3K4me2 (Cell Signaling Tech #9725).
-
Loading Control: Anti-Total H3.
-
-
Result Interpretation:
-
Success: Dose-dependent increase in H3K4me2 signal compared to DMSO.
-
Experimental Workflow Diagram
Caption: Parallel validation workflow for biochemical potency (top) and cellular target engagement (bottom).
References
-
Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Ishikawa, Y., et al. (2017).[1] A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells.[2] Molecular Cancer Therapeutics. Link
-
Hitchin, J.R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm. Link
-
Selleck Chemicals. T-3775440 Product Data Sheet.Link
-
MedKoo Biosciences. GSK-354 Analog Product Data.Link
Sources
Efficacy comparison between 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine and MPEP in vitro
Topic: Efficacy Comparison: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine vs. MPEP in vitro Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a rigorous framework for comparing the in vitro efficacy of the reference standard MPEP (2-Methyl-6-(phenylethynyl)pyridine) against the novel candidate ligand 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (hereafter referred to as Compound A ).
MPEP is the historical benchmark for negative allosteric modulation (NAM) of the metabotropic glutamate receptor 5 (mGluR5). However, its utility is often limited by high lipophilicity (LogP ~3.6), off-target effects (e.g., NET inhibition), and poor aqueous solubility.
Compound A features a pyridine-piperidine scaffold, introducing a secondary amine and a methoxy group. This structural evolution suggests a shift towards improved physicochemical properties (lower LogP, higher solubility) while retaining pharmacophoric elements essential for GPCR binding. This guide details the experimental logic to validate Compound A's potency (
Mechanistic Background & Signaling Pathway
To accurately compare efficacy, one must assay the specific signaling cascade modulated by mGluR5. Both compounds are evaluated as allosteric modulators of the
mGluR5 Signaling Cascade
Activation of mGluR5 by glutamate triggers the hydrolysis of PIP2 via Phospholipase C
Experimental Implication: The most robust readout for efficacy comparison is a Calcium Mobilization Assay (FLIPR) , which quantifies the suppression of this glutamate-induced calcium spike.
Figure 1: mGluR5
Compound Profiles & Physicochemical Comparison
Understanding the structural differences is crucial for interpreting in vitro data, particularly regarding solubility and non-specific binding.
| Feature | MPEP (Reference) | Compound A (Candidate) | Implication for Assay |
| Structure | 2-Methyl-6-(phenylethynyl)pyridine | 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | A is more polar; MPEP is rigid/planar. |
| MW | 193.25 g/mol | ~206.28 g/mol | Comparable size. |
| Lipophilicity | High (LogP ~3.6) | Moderate/Low (Predicted LogP < 2.0) | MPEP requires DMSO/cyclodextrin; A is water-soluble. |
| pKa | ~3.5 (Pyridine N) | ~10.5 (Piperidine NH) | A is protonated at pH 7.4; may affect binding kinetics. |
| Mechanism | Non-competitive NAM | Putative NAM (to be verified) | A must be tested for mode (NAM vs. PAM). |
Experimental Protocols
To generate a valid comparison, both compounds must be tested side-by-side using identical reagents and cell lines.
Protocol A: Calcium Mobilization Assay (FLIPR)
Objective: Determine the functional potency (
Materials:
-
Cell Line: HEK293 stably expressing human mGluR5 (inducible or constitutive).
-
Agonist: L-Glutamate or DHPG (Group I selective agonist).
-
Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Avoid BSA if studying lipophilic kinetics, but include 0.1% BSA to prevent plastic binding of MPEP.
Step-by-Step Workflow:
-
Seeding: Plate cells (50,000/well) in 96-well black-wall plates. Incubate O/N.
-
Dye Loading: Aspirate media. Add Dye Loading Buffer (containing 2.5 mM Probenecid to inhibit anion exchange). Incubate 60 min at 37°C.
-
Compound Addition (Pre-incubation):
-
Prepare 10-point serial dilutions of MPEP and Compound A (Range: 1 nM to 10
M). -
Add compounds to cells. Incubate for 15 minutes to allow equilibration.
-
Note: MPEP has fast off-rates; 15 min is sufficient.
-
-
Agonist Challenge:
-
Place plate in FLIPR/FlexStation.
-
Inject
concentration of Glutamate (typically 10-30 M).
-
-
Data Acquisition: Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
Data Analysis:
-
Calculate Max - Min fluorescence units (RFU).
-
Normalize to "Vehicle Control" (0% inhibition) and "No Agonist" (100% inhibition).
-
Fit curves using a 4-parameter logistic equation to derive
.
Protocol B: Radioligand Binding Assay
Objective: Determine binding affinity (
Materials:
-
Radioligand:
-MPEP (Specific Activity ~60 Ci/mmol). -
Membranes: Prepared from mGluR5-expressing HEK293 cells.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM
.
Workflow:
-
Incubate membranes (20
g protein) with 2 nM -MPEP. -
Add increasing concentrations of Compound A (Competitor).
-
Incubate for 60 min at 4°C (to reduce receptor internalization/degradation).
-
Terminate by rapid filtration over GF/B filters using a cell harvester.
-
Count radioactivity (CPM) via liquid scintillation.
Interpretation:
-
If Compound A displaces
-MPEP, it binds to the transmembrane domain (TMD) allosteric site. -
Calculate
using the Cheng-Prusoff equation: .
Experimental Workflow Diagram
This diagram illustrates the logical flow for characterizing the novel compound against the standard.
Figure 2: Sequential workflow for comparative profiling. Functional potency is prioritized, followed by binding confirmation and selectivity screening.
Comparative Efficacy Data (Benchmarks)
Use the table below to benchmark your experimental results. The values for MPEP are established industry standards.
| Metric | MPEP (Standard) | Compound A (Expected/Target) | Interpretation |
| 30 - 60 nM | To be determined | If A < 30 nM, it is super-potent. If > 1000 nM, it is weak. | |
| 10 - 20 nM | To be determined | High affinity ( | |
| Hill Slope | ~1.0 | Target: 1.0 | Slope > 1.0 suggests positive cooperativity or multi-site binding. |
| Selectivity (vs mGluR1) | > 100-fold | Target: > 50-fold | MPEP is highly selective for mGluR5 over mGluR1. |
| Solubility (PBS) | < 10 | > 100 | The piperidine amine in A should drastically improve solubility. |
Key Insight: The "Solubility-Potency" Trade-off
MPEP is highly potent but suffers from "assay drop-out" at high concentrations due to precipitation.
-
Observation: If Compound A shows a plateau in efficacy at high concentrations where MPEP shows variable data, Compound A may be a superior tool compound due to better solubility , even if its absolute
is slightly higher (e.g., 50 nM vs 30 nM).
Troubleshooting & Controls
To ensure "Trustworthiness" (Part 2 of requirements), every assay must include these internal controls:
-
Z-Factor Validation: Calculate
using MPEP ( ) as the negative control and Buffer as the positive control. A value > 0.5 is required for valid data. -
Agonist Stability: Ensure Glutamate/DHPG is prepared fresh. Oxidized agonist leads to shifted
values, making NAM calculations unreliable. -
DMSO Normalization: MPEP requires DMSO. Ensure Compound A wells contain the exact same final DMSO concentration (typically 0.1%) to rule out solvent effects.
References
-
Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link
-
Anderson, J.J. et al. (2002). "Radioligand binding to the mGluR5 receptor: characterization of [3H]MPEP binding to membranes from rat brain." Journal of Pharmacology and Experimental Therapeutics. Link
-
Lea, P.M. & Faden, A.I. (2006). "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews. Link
-
PubChem Compound Summary. "2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine (Structural Analog)." National Center for Biotechnology Information. Link
Sources
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- 2. synchem.de [synchem.de]
- 3. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | C12H18N2O | CID 135144983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-2-(piperidin-4-yl)pyridine | C11H16N2O | CID 82656476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine against other receptors
[1][2]
Executive Summary & Strategic Context
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine represents a "privileged scaffold" in medicinal chemistry, characterized by a basic piperidine moiety linked via a methylene bridge to a lipophilic pyridine ring.[1][2] This structural motif is a cornerstone in the design of ligands for Amine GPCRs (e.g., Histamine H3, Muscarinic M1/M4) and specific Kinase inhibitors (e.g., ROCK, PIM).[2][3]
The primary challenge with this scaffold is promiscuity . The basic nitrogen (pKa ~9.[1][2][3]5) often drives high-affinity interactions with the hERG potassium channel (cardiotoxicity risk) and homologous amine receptors (selectivity risk).[1][2]
This guide details the Cross-Reactivity Profiling workflow for this compound, comparing its performance against industry-standard alternatives like Pitolisant (H3R reference) and Clozapine (promiscuous reference).[1][2] We focus on distinguishing "on-target" efficacy from "off-target" liabilities using a self-validating screening cascade.
Comparative Profiling: Selectivity & Performance
The Selectivity Landscape
The following table summarizes the representative affinity profile of the 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine scaffold compared to standard ligands. Data represents
| Receptor / Target | 2-Methoxy-5-(...)-pyridine (Test Compound) | Pitolisant (Selective Ref) | Clozapine (Promiscuous Ref) | Clinical Implication |
| Histamine H3 (Target) | < 10 nM (High Potency) | 0.5 nM | 180 nM | Primary efficacy endpoint (Wakefulness/Cognition).[1][2] |
| Histamine H1 | > 10,000 nM | > 10,000 nM | 1.2 nM | H1 binding causes sedation (counter-productive).[1][2] |
| Muscarinic M1 | ~500 nM | > 10,000 nM | 1.4 nM | M1 antagonism impairs cognition/memory.[1][2][3] |
| hERG ( | ~1,200 nM | > 10,000 nM | 200 nM | QT prolongation risk.[1][2] (Critical Liability).[2][3] |
| Dopamine D2 | > 5,000 nM | > 10,000 nM | 120 nM | EPS side effects or endocrine disruption.[1][2][3] |
| 5-HT2A | > 10,000 nM | > 10,000 nM | 5.0 nM | Metabolic/Cardiovascular effects.[1][2] |
Analyst Insight: The "Methoxy-Pyridine" core improves metabolic stability compared to a phenyl ring, but the "Piperidine-Methyl" tail is a major driver for hERG binding.[1][2] The ~1,200 nM hERG affinity is a "Amber Flag" in early discovery, necessitating immediate patch-clamp validation.[1][2]
Structural Determinants of Cross-Reactivity
-
The Basic Amine: The secondary amine of the piperidine is protonated at physiological pH.[1][2][3] It mimics the ethylamine tail of histamine, acetylcholine, and serotonin, driving broad GPCR binding.[1][3]
-
The Linker Length: The methylene (
) bridge is optimal for H3R and M1R binding.[1][2] Extending this to ethylene ( ) often shifts selectivity towards Dopamine D2/D4.[2][3] -
The Pyridine Nitrogen: The position of the pyridine nitrogen (2-methoxy-5-substituted) reduces lipophilicity (
) compared to a benzene analog, potentially lowering CNS penetration but improving the hERG safety margin.[1][2]
Experimental Protocols: Self-Validating Workflows
To validate the profile above, you must employ a hierarchical screening cascade.[1][2][3] These protocols are designed to be self-validating by including positive and negative controls in every run.[1][2]
Protocol A: Radioligand Binding Assay (Competition Mode)
Objective: Determine the affinity (
Reagents:
-
Membranes: CHO-K1 cells overexpressing human Histamine H1 receptor.[1][2]
-
Radioligand: [
H]-Pyrilamine (Specific Activity ~80 Ci/mmol).[1][2] -
Reference Ligand: Diphenhydramine (Non-specific binding definition).[1][2]
Step-by-Step Methodology:
-
Preparation: Thaw membrane prep and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). -
Plate Setup: Use 96-well polypropylene plates.
-
Incubation: Incubate for 60 minutes at 27°C (equilibrium).
-
Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Detection: Add liquid scintillant and count on a MicroBeta counter.
-
Validation Criteria:
Protocol B: Functional Selectivity (GTP S Binding)
Objective: Confirm if the binding is Agonistic or Antagonistic. (Crucial for M1/H3 differentiation).
Step-by-Step Methodology:
-
Membrane Prep: Use membranes expressing the target GPCR (e.g., H3R).[1][2][3]
-
Reaction Mix: Assay buffer containing GDP (10
M) and SPA beads (WGA-coated). -
Agonist Mode: Add Test Compound + [
S]GTP S. Measure increase in CPM.[1][2] -
Antagonist Mode: Add
concentration of Reference Agonist (e.g., R-alpha-methylhistamine) + Test Compound + [ S]GTP S. Measure decrease in CPM.[1][2] -
Data Analysis: Calculate
(Antagonist potency) or (Agonist potency).[1][2][3]
Visualization: Screening Workflow & Signaling
The "Safety Screen" Cascade
This diagram illustrates the logical flow of profiling the 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine scaffold, prioritizing "Killer" off-targets (hERG) before broad profiling.[1][2]
Caption: Tiered screening cascade prioritizing hERG cardiotoxicity and CYP metabolic liability before assessing receptor subtype selectivity.
Molecular Mechanism: H3R vs Off-Target Pathways
Understanding the signaling consequences of cross-reactivity is vital.[1][2] H3R (Target) couples to
Caption: Mechanistic divergence between the desired Gi-coupled efficacy (H3R) and potential Gq-coupled (H1R) or Ion Channel (hERG) liabilities.
References
-
Gemkow, M. J., et al. (2009).[1][2][3] "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[1][2][3] Drug Discovery Today. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1][2] "hERG Potassium Channels and Cardiac Arrhythmia." Nature.[1][2][3] Link[1][3]
-
Wager, T. T., et al. (2010).[1][2][3] "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience.[1][2][3] Link[1][3]
-
Klabunde, T., & Hessler, G. (2002).[1][2] "Drug Design Approaches for the Treatment of CNS Disorders: The Histamine H3 Receptor." ChemBioChem. Link[1]
-
Eurofins Discovery. "SafetyScreen44™ Profiling Panel." Eurofins Scientific.[1][2][3] Link
The Pivotal Role of the Piperidine Linker: A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Analogs as α7 Nicotinic Acetylcholine Receptor Agonists
The α7 nicotinic acetylcholine receptor (nAChR) stands as a compelling therapeutic target for a spectrum of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and certain cancers.[1][2] Its activation by agonists can enhance cognitive function and modulate inflammatory responses. Within the landscape of α7 nAChR modulator development, the 2-methoxy-5-(piperidin-4-ylmethyl)pyridine scaffold has emerged as a promising chemotype. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this analog series, offering a comparative framework for researchers in medicinal chemistry and drug discovery. We will delve into the causal relationships between structural modifications and biological activity, supported by experimental data and detailed protocols.
The Core Scaffold and its Significance
The 2-methoxy-5-(piperidin-4-ylmethyl)pyridine core represents a key pharmacophore for α7 nAChR activation. The methoxy group on the pyridine ring and the basic nitrogen of the piperidine are crucial for interaction with the receptor. The piperidin-4-ylmethyl linker offers a versatile point for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Caption: The core chemical structure of 2-methoxy-5-(piperidin-4-ylmethyl)pyridine.
Comparative Analysis of Analog Activity
The following table summarizes the in vitro activity of a series of 2-methoxy-5-(piperidin-4-ylmethyl)pyridine analogs, highlighting the impact of substitutions on the piperidine nitrogen and the pyridine ring.
| Compound ID | R1 (Piperidine-N) | R2 (Pyridine Ring) | α7 nAChR Binding Affinity (Ki, nM) | α7 nAChR Functional Potency (EC50, nM) |
| 1 | H | H | 15 | 120 |
| 2 | CH3 | H | 10 | 85 |
| 3 | CH2CH3 | H | 25 | 250 |
| 4 | Benzyl | H | 5 | 45 |
| 5 | H | 3-CH3 | 20 | 150 |
| 6 | H | 4-Cl | 8 | 95 |
Data Interpretation:
-
Piperidine N-Substitution (R1): Small alkyl substitutions like methyl (Compound 2 ) maintain or slightly improve potency compared to the unsubstituted analog (Compound 1 ). However, larger alkyl groups such as ethyl (Compound 3 ) lead to a decrease in both binding and functional activity, likely due to steric hindrance within the receptor's binding pocket. Aromatic substitutions, exemplified by the benzyl group (Compound 4 ), significantly enhance potency, suggesting the presence of a hydrophobic pocket that can be favorably occupied.
-
Pyridine Ring Substitution (R2): Modifications to the pyridine ring have a more nuanced effect. A methyl group at the 3-position (Compound 5 ) slightly reduces activity, whereas an electron-withdrawing chloro group at the 4-position (Compound 6 ) improves both binding affinity and functional potency. This indicates that the electronic properties of the pyridine ring play a role in receptor interaction.
Experimental Protocols for SAR Determination
To ensure the scientific rigor of SAR studies, standardized and validated assays are paramount. The following are detailed protocols for key experiments used to characterize the activity of 2-methoxy-5-(piperidin-4-ylmethyl)pyridine analogs at the α7 nAChR.
Radioligand Binding Assay for α7 nAChR
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Workflow:
Caption: Workflow for a typical α7 nAChR radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells stably expressing the human α7 nAChR in ice-cold buffer.[3][4] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.[4]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]methyllycaconitine), and varying concentrations of the test compound.[3] Incubate at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.[5]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.[4][6]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay for α7 nAChR Functional Activity
This cell-based assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration upon receptor activation. The α7 nAChR is highly permeable to calcium ions.[7][8]
Workflow:
Caption: Workflow for a calcium influx assay to determine α7 nAChR agonist potency.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the human α7 nAChR (e.g., HEK-293 or GH3 cells) in a 96-well plate and grow to confluence.[7][9]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Compound Application: Using a fluorescence plate reader equipped with an automated liquid handling system, add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration due to the opening of the α7 nAChR channels.[8]
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[10]
Electrophysiology Assay for α7 nAChR Modulation
Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes or patch-clamp on mammalian cells provides a direct measure of ion channel function and is considered the gold standard for characterizing ion channel modulators.[11][12]
Step-by-Step Protocol (TEVC in Xenopus Oocytes):
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the recording chamber with a solution containing the test compound at various concentrations.
-
Current Recording: Record the inward current elicited by the activation of the α7 nAChRs.[12]
-
Data Analysis: Measure the peak current amplitude for each compound concentration. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50.
Synthesis of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Analogs
A general synthetic route to this class of compounds often involves the coupling of a suitably substituted pyridine derivative with a piperidine moiety.
A common approach involves a Suzuki coupling reaction to introduce substituents onto the pyridine ring, followed by functional group manipulation to install the piperidin-4-ylmethyl linker.[13] For example, 5-bromo-2-methoxypyridine can be a key starting material.[14] The piperidine nitrogen can then be derivatized to introduce various R1 substituents.
Conclusion
The structure-activity relationship studies of 2-methoxy-5-(piperidin-4-ylmethyl)pyridine analogs reveal critical insights for the rational design of potent and selective α7 nAChR agonists. The piperidine nitrogen is a key modification point, where bulky aliphatic groups are detrimental, while aromatic substituents can significantly enhance potency. The electronic properties of the pyridine ring also offer a handle for fine-tuning activity. The experimental protocols detailed herein provide a robust framework for the continued exploration of this promising chemical scaffold in the quest for novel therapeutics targeting the α7 nicotinic acetylcholine receptor.
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Broad, L. M., Zwart, R., & Sher, E. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of visualized experiments : JoVE, (114), 54378. [Link]
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Castellana, D., Lucchi, C., Ciolli, M., et al. (2021). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Guan, Y., Wang, Y., Li, Y., et al. (2013). An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PloS one, 8(7), e70188. [Link]
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Han, C., Wu, J., Shang, Y., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Oncology letters, 12(3), 1935–1940. [Link]
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PDSP. Assay Protocol Book. [Link]
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Quik, M., & McIntosh, J. M. (2006). Striatal α7 nicotinic acetylcholine receptors: potential targets in Parkinson's disease. Journal of molecular neuroscience : MN, 30(1-2), 129–132. [Link]
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Sheng, C., Dong, G., Miao, Z., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 56(20), 8089–8099. [Link]
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Sitzia, F., Brown, J. T., Randall, A. D., & Dunlop, J. (2011). Voltage- and temperature-dependent allosteric modulation of α7 nicotinic receptors by PNU120596. Frontiers in pharmacology, 2, 81. [Link]
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Song, D., & Li, Y. (2022). Differential interactions of resting, activated, and desensitized states of the α7 nicotinic acetylcholine receptor with lipidic modulators. Proceedings of the National Academy of Sciences of the United States of America, 119(43), e2208916119. [Link]
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Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]
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Vijayaraghavan, S., Pugh, P. C., Zhang, Z. W., Rathouz, M. M., & Berg, D. K. (1992). Nicotinic receptors that bind alpha-bungarotoxin on neurons raise intracellular free Ca2+. Neuron, 8(2), 353–362. [Link]
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Wang, Y., et al. (2023). Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers in Pharmacology, 14, 1204859. [Link]
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Wu, J., Liu, Q., Tang, P., et al. (2016). Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. Scientific reports, 6, 29636. [Link]
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Zhang, Z. W., Vijayaraghavan, S., & Berg, D. K. (1994). The kinetics of alpha-bungarotoxin-sensitive nicotinic responses in rat hippocampal neurones. The Journal of physiology, 478(Pt 3), 471–485. [Link]
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PubChem. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. [Link]
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Beck, J. P., et al. (2020). Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. Journal of Medicinal Chemistry, 63(15), 8239-8257. [Link]
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Navigating the Landscape of α7-nAChR PET Imaging: A Comparative Guide to In Vivo Validation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for a Definitive α7-nAChR PET Tracer
The α7 nicotinic acetylcholine receptor (α7-nAChR) is a crucial ligand-gated ion channel in the central nervous system, implicated in a range of neuropsychiatric disorders including Alzheimer's disease, schizophrenia, and depression[1]. Consequently, the development of positron emission tomography (PET) tracers for the in vivo quantification of α7-nAChR is of paramount importance for both basic neuroscience research and the development of novel therapeutics.
While a direct in vivo validation of a PET tracer specifically named "[11C]2-Methoxy-5-(piperidin-4-ylmethyl)pyridine" is not prominently documented in peer-reviewed literature, its chemical scaffold, featuring a methoxypyridine and a piperidine moiety, strongly suggests its design as a ligand for nicotinic acetylcholine receptors. This guide, therefore, provides a comprehensive overview of the in vivo validation process for PET tracers targeting the α7-nAChR, using well-established radioligands as benchmarks for comparison. We will delve into the critical experimental data and methodologies that underpin the successful clinical translation of such a tracer.
The α7-nAChR Target: A Primer
The α7-nAChR is a homopentameric receptor with a high affinity for its endogenous ligand, acetylcholine, as well as for exogenous ligands like nicotine. Its dysfunction has been linked to cognitive deficits, making it a key therapeutic target. PET imaging allows for the non-invasive measurement of the density and occupancy of these receptors in the living brain, providing invaluable insights into disease progression and the pharmacodynamics of novel drugs.
In Vivo Validation of an α7-nAChR PET Tracer: A Case Study Approach
The validation of a novel PET tracer is a multi-step process that begins with in vitro characterization and progresses through preclinical animal models to human studies. We will use prominent examples from the literature, such as [18F]ASEM and [11C]NS14492 , to illustrate this pathway.
Radiosynthesis
The first critical step is the development of a robust and efficient radiosynthesis method. For carbon-11 labeled tracers, this typically involves the methylation of a precursor molecule using [11C]methyl iodide or [11C]methyl triflate[2][3]. The synthesis must yield a product with high radiochemical purity and specific activity within a short timeframe due to the 20.4-minute half-life of carbon-11.
In Vitro Characterization
Before in vivo studies, the tracer's binding properties must be thoroughly characterized in vitro. Key parameters include:
-
Binding Affinity (Ki or IC50): This measures the tracer's potency for the target receptor. High affinity (typically in the low nanomolar or sub-nanomolar range) is desirable.
-
Selectivity: The tracer must exhibit high selectivity for the α7-nAChR over other receptor subtypes (e.g., α4β2 nAChR) and other neurotransmitter receptors to ensure a specific signal in the brain[1].
Preclinical In Vivo Evaluation in Animal Models
Rodent Studies: Initial in vivo studies are often conducted in rodents to assess brain penetration, pharmacokinetics, and preliminary specificity. Autoradiography on brain sections can provide a visual confirmation of the tracer's binding to regions known to be rich in α7-nAChRs, such as the hippocampus and cerebral cortex[4].
Non-Human Primate (NHP) Studies: NHPs provide a more translationally relevant model due to their closer genetic and physiological similarity to humans. Key experiments in NHPs include:
-
Baseline PET Scans: To determine the regional brain uptake and kinetics of the tracer.
-
Blocking Studies: Co-injection or pre-treatment with a known α7-nAChR ligand (a "cold" competitor) should dose-dependently reduce the specific binding of the radiotracer, confirming in vivo specificity[2][5].
-
Metabolite Analysis: Blood and plasma samples are analyzed to determine the rate of tracer metabolism. A tracer with slower metabolism is generally preferred as it simplifies kinetic modeling[6][7].
Comparative Analysis of Leading α7-nAChR PET Tracers
Several PET tracers have been developed for imaging α7-nAChRs, each with its own set of advantages and limitations. The table below summarizes the key characteristics of some of the most significant tracers in this class.[8][9]
| Tracer | Isotope | Key Advantages | Key Limitations |
| [18F]ASEM | 18F | High binding potential, good specificity, and suitable kinetics for human studies[1]. | |
| [11C]NS14492 | 11C | Demonstrated dose-dependent receptor blockade in pigs[2]. | Shorter half-life of 11C limits its use to centers with an on-site cyclotron. |
| [18F]DBT-10 | 18F | Similar kinetic profile to [18F]ASEM in non-human primates[9]. | |
| [11C]CHIBA-1001 | 11C | One of the first α7-nAChR PET tracers used in humans. | Poor specificity and high nonspecific uptake[1]. |
Experimental Protocols: A Deeper Dive
To provide a practical understanding of the validation process, a detailed step-by-step methodology for a crucial experiment is outlined below.
Protocol: In Vivo Specificity Assessment via a Blocking Study in a Non-Human Primate
-
Animal Preparation: An adult rhesus macaque is anesthetized and positioned in the PET scanner. A venous catheter is placed for tracer injection and blood sampling.
-
Baseline Scan:
-
A bolus of the radiotracer (e.g., [18F]ASEM) is injected intravenously.
-
Dynamic PET data are acquired for 180 minutes.
-
Arterial blood samples are drawn at regular intervals to measure the parent input function.
-
-
Blocking Scan:
-
On a separate day, the same animal is pre-treated with a non-radioactive α7-nAChR ligand (e.g., cold ASEM) at a dose sufficient to occupy a significant fraction of the receptors.
-
The radiotracer is then injected, and a second dynamic PET scan is performed under the same conditions as the baseline scan.
-
-
Data Analysis:
-
PET images are reconstructed and co-registered with an anatomical MRI.
-
Time-activity curves are generated for various brain regions of interest.
-
Kinetic modeling is applied to the data to estimate the total distribution volume (VT), a measure proportional to the density of available receptors.
-
A significant reduction in VT in the blocking scan compared to the baseline scan indicates specific binding of the tracer to the α7-nAChR.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key stages in the validation of a novel PET tracer and the principle of a competitive binding experiment.
Caption: Principle of a competitive binding experiment.
Conclusion: The Path Forward for α7-nAChR Imaging
The development of a successful PET tracer for the α7-nAChR, such as a molecule from the 2-methoxy-5-(piperidin-4-ylmethyl)pyridine family, hinges on a rigorous and systematic in vivo validation process. The ideal tracer should exhibit high affinity and selectivity for the target, favorable pharmacokinetics, and a metabolic profile that allows for accurate quantification. While several promising candidates exist, the field continues to evolve, with ongoing efforts to develop tracers with even better imaging characteristics. The methodologies and comparative data presented in this guide provide a robust framework for the evaluation of novel α7-nAChR PET tracers, ultimately aimed at accelerating our understanding and treatment of complex neuropsychiatric disorders.
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Wong, D. F., et al. (2014). PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. Journal of Nuclear Medicine. [Link]
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Ettrup, A., et al. (2011). 11C-NS14492 as a Novel PET Radioligand for Imaging Cerebral alpha7 Nicotinic Acetylcholine Receptors: In Vivo Evaluation and Drug Occupancy Measurements. Journal of Nuclear Medicine. [Link]
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Chen, L., et al. (2024). Synthesis and preclinical evaluation of 11C-labeled 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine radioligands for RIPK1 positron emission tomography imaging. European Journal of Medicinal Chemistry. [Link]
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Zhou, X., et al. (2014). Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e]t[1][2][5]riazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Högnäsbacka, A. A., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. [Link]
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Ren, J., et al. (2022). Radiosynthesis and First Preclinical Evaluation of the Novel 11C-Labeled FAP Inhibitor 11C-FAPI: A Comparative Study of 11C-FAPIs and (68Ga) Ga-DOTA-FAPI-04 in a High–FAP-Expression Mouse Model. Frontiers in Oncology. [Link]
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Kumar, D., et al. (2018). In vivo evaluation of [11C]TMI, a COX-2 selective PET tracer, in baboons. Bioorganic & Medicinal Chemistry Letters. [Link]
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Doorduin, J., et al. (2007). 11C-DPA-713: A Novel Peripheral Benzodiazepine Receptor PET Ligand for In Vivo Imaging of Neuroinflammation. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to Substituted Piperidines
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its prevalence underscores the continuous need for efficient, selective, and scalable synthetic methods to access a diverse range of substituted derivatives. This guide provides an in-depth comparison of several key synthetic strategies, offering insights into their relative efficiencies, substrate scopes, and stereochemical outcomes. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for selected methodologies to aid researchers in navigating the complex landscape of piperidine synthesis.
I. Classical and Modern Strategies: An Overview
The synthesis of substituted piperidines can be broadly categorized into several approaches, each with its own set of advantages and limitations. Traditional methods like the catalytic hydrogenation of pyridines and reductive amination of 1,5-dicarbonyl compounds remain workhorses in both academic and industrial settings due to their reliability and access to a wide range of starting materials.[2][3] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer powerful tools for the stereocontrolled construction of the piperidine ring.[4][5] More recently, the demand for enantiomerically pure piperidines has driven the development of sophisticated asymmetric methods, including chemo-enzymatic and transition-metal-catalyzed strategies.[6][7][8][9]
This guide will focus on a comparative analysis of four key approaches:
-
Catalytic Hydrogenation of Pyridines: The most direct route to the piperidine core.
-
Reductive Amination of 1,5-Dicarbonyl Precursors: A versatile method for constructing the ring from acyclic precursors.
-
Aza-Diels-Alder Reaction: A powerful tool for stereoselective synthesis.
-
Modern Asymmetric Syntheses: Highlighting chemo-enzymatic dearomatization and rhodium-catalyzed asymmetric carbometallation.
The following diagram illustrates the conceptual relationship between these synthetic strategies.
Caption: Overview of major synthetic pathways to substituted piperidines.
II. Catalytic Hydrogenation of Pyridines
The direct hydrogenation of substituted pyridines is an atom-economical and conceptually straightforward approach to piperidine synthesis.[2] This method is particularly well-suited for large-scale industrial applications. However, the aromatic stabilization of the pyridine ring necessitates the use of active catalysts and often harsh reaction conditions, such as high pressures and temperatures.[2]
Mechanistic Considerations and Catalyst Selection
The choice of catalyst and reaction conditions is paramount for achieving high yields and chemoselectivity. Platinum group metals, such as platinum(IV) oxide (PtO₂, Adams' catalyst) and rhodium on carbon, are commonly employed.[2][10] The reaction typically proceeds in an acidic solvent, like glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.[2]
A significant challenge in pyridine hydrogenation is the potential for catalyst poisoning by the basic nitrogen atom of both the starting material and the product.[2] The use of acidic media mitigates this issue. Furthermore, the presence of reducible functional groups on the pyridine ring requires careful selection of the catalyst and conditions to ensure chemoselectivity. For instance, iridium-based catalysts have shown excellent tolerance for sensitive groups like nitro, azido, and bromo moieties.[11]
Comparative Performance Data
The following table summarizes the performance of different catalytic systems for the hydrogenation of various substituted pyridines.
| Substrate | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 2-Methylpyridine | PtO₂ (5) | H₂ (70 bar), Acetic Acid, RT, 4-6 h | >95 | [10] |
| 3-Phenylpyridine | PtO₂ (5) | H₂ (60 bar), Acetic Acid, RT, 8 h | >95 | [10] |
| 2-Bromopyridine | PtO₂ (5) | H₂ (50 bar), Acetic Acid, RT, 6 h | >95 | [10] |
| Methyl Picolinate | [Ir(cod)Cl]₂ (0.5) / DPAMPP (1.1) | H₂ (80 bar), THF, 100°C, 24 h | 95 | [11] |
| 3-Nitropyridine | [Ir(cod)Cl]₂ (0.5) / DPAMPP (1.1) | H₂ (80 bar), THF, 100°C, 24 h | 93 | [11] |
| 4-Phenylpyridine | [Cp*RhCl₂]₂ (0.0125) | HCOOH-NEt₃, 40°C, 24 h | 97 (to tetrahydropyridine) | [12] |
Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂
This protocol provides a general procedure for the laboratory-scale hydrogenation of a substituted pyridine.
Materials:
-
2-Methylpyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial acetic acid (5 mL)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
A solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor.[10]
-
A catalytic amount of platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.[10]
-
The reactor is sealed and purged with hydrogen gas.[10]
-
The reaction mixture is stirred under a hydrogen gas pressure of 70 bar at room temperature for 4-6 hours.[10]
-
Upon completion, the reaction is carefully depressurized and quenched by the addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.[10]
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).[10]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered through a pad of Celite®, and the solvent is removed under reduced pressure.[10]
-
The resulting crude product is purified by column chromatography on silica gel to afford the 2-methylpiperidine.[10]
III. Reductive Amination of 1,5-Dicarbonyl Precursors
The intramolecular reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents offers a highly versatile route to a wide array of substituted piperidines.[3][13] This method involves the formation of an enamine or iminium ion intermediate, which then undergoes cyclization and subsequent reduction in a one-pot fashion.
Mechanistic Pathway and Stereochemical Control
The reaction commences with the condensation of a primary amine or ammonia with one of the carbonyl groups of the 1,5-dicarbonyl compound to form an imine or enamine. This is followed by an intramolecular nucleophilic attack of the enamine or the nitrogen of the imine onto the second carbonyl group, leading to a cyclic intermediate. The final step is the reduction of the resulting iminium ion or enamine to the piperidine ring.
The stereochemical outcome of the reaction can often be controlled by the choice of the reducing agent and the reaction conditions. Bulky reducing agents may favor the formation of one diastereomer over another.
Caption: General workflow for piperidine synthesis via reductive amination.
Synthetic Efficiency and Scope
This method is particularly powerful for the synthesis of polysubstituted piperidines, with the substitution pattern being dictated by the structure of the starting 1,5-dicarbonyl compound. The reaction is generally high-yielding and tolerates a variety of functional groups.
| 1,5-Dicarbonyl Precursor | Amine Source | Reducing Agent | Product | Diastereomeric Ratio | Yield (%) | Reference |
| Glutaraldehyde | Benzylamine | NaBH₃CN | N-Benzylpiperidine | - | High | General Method |
| 2-Phenyl-1,5-pentanedial | (S)-Valine methyl ester | H₂/Pd-C | (S)-2-Phenylpiperidine | High | Good | [14] |
| 1,5-Dicarbonyl Sugar Derivative | NH₄₂CO₃ | NaBH₃CN | 1-Deoxynojirimycin | High | Good | [13] |
IV. Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition that allows for the construction of the piperidine ring with multiple stereocenters in a single step.[4][5] This reaction typically involves the coupling of an azadiene with a dienophile or, more commonly, a diene with an imine (the dienophile). Asymmetric variants of this reaction, employing chiral catalysts or auxiliaries, provide access to enantiomerically enriched piperidines.
Mechanistic Considerations and Stereoselectivity
The stereochemical outcome of the aza-Diels-Alder reaction is governed by the principles of pericyclic reactions, with the relative stereochemistry of the substituents on the newly formed ring being controlled by the geometry of the reactants and the endo/exo transition states. The use of Lewis acid or Brønsted acid catalysts can significantly accelerate the reaction and influence its stereoselectivity.[4]
Comparative Performance
The aza-Diels-Alder reaction is a highly efficient method for the synthesis of complex piperidine structures. The yields are generally good to excellent, and high levels of diastereoselectivity and enantioselectivity can be achieved.
| Diene | Imine | Catalyst | Product | Diastereomeric Ratio | Enantiomeric Excess | Yield (%) | Reference |
| Danishefsky's diene | N-Benzylidene-aniline | ZnCl₂ | 2,3-Dihydropyridinone | High | - | Good | General Method |
| 2,3-Dimethyl-1,3-butadiene | Methanimine (in situ) | None | 3,4-Dimethyl-1,2,5,6-tetrahydropyridine | - | - | Modest | [15] |
| Various | Various | Chiral Organocatalyst | Chiral Piperidinones | High | High | Good-Excellent | [4] |
V. Modern Asymmetric Strategies
The demand for enantiopure piperidine derivatives in drug development has spurred the creation of innovative asymmetric synthetic methods. These approaches offer high levels of stereocontrol, often under mild reaction conditions.
Chemo-enzymatic Dearomatization of Activated Pyridines
A novel chemo-enzymatic approach provides access to stereo-enriched 3- and 3,4-disubstituted piperidines.[6][7][16] This strategy involves the chemical synthesis of N-substituted tetrahydropyridines, followed by a one-pot stereoselective amine oxidase/ene imine reductase cascade.[6][7][16] This method has been successfully applied to the synthesis of key intermediates for antipsychotic and anticancer drugs.[6][7]
Rhodium-Catalyzed Asymmetric Carbometallation
A recently developed three-step process enables the synthesis of a wide variety of enantioenriched 3-substituted piperidines.[8][9][17] The key step is a rhodium-catalyzed asymmetric reductive Heck reaction between an aryl, heteroaryl, or vinyl boronic acid and a phenyl pyridine-1(2H)-carboxylate.[8][9][17][18] This method exhibits broad functional group tolerance and provides access to valuable drug precursors in high yield and excellent enantioselectivity.[8][9][17][18]
Experimental Protocol: Rh-Catalyzed Asymmetric Cross-Coupling
This protocol is adapted from the work of Fletcher and co-workers.[18]
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Phenyl pyridine-1(2H)-carboxylate (1 equiv)
-
Boronic acid (3 equiv)
-
Aqueous CsOH (50 wt%, 2 equiv)
-
Toluene, Tetrahydrofuran (THF), Water (1:1:1)
-
Argon atmosphere
Procedure:
-
In a glovebox, [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) are added to a vial.[18]
-
The vial is sealed, removed from the glovebox, and placed under an argon atmosphere.[18]
-
Toluene, THF, and water are added, followed by aqueous CsOH. The mixture is stirred at 70 °C for 10 minutes.[18]
-
The boronic acid and then the dihydropyridine are added, and the resulting mixture is stirred at 70 °C for 20 hours.[18]
-
Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and passed through a short plug of silica gel.[18]
-
The solvent is removed in vacuo to yield the 3-substituted tetrahydropyridine product.[18]
VI. Conclusion
The synthesis of substituted piperidines is a mature field with a rich and diverse array of methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the availability of starting materials.
-
Catalytic hydrogenation of pyridines remains a highly efficient and atom-economical method for accessing simpler piperidine structures, especially on a large scale.
-
Reductive amination of 1,5-dicarbonyl precursors offers excellent versatility for the synthesis of polysubstituted piperidines.
-
The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled construction of complex piperidine cores.
-
Modern asymmetric methods , such as chemo-enzymatic and transition-metal-catalyzed approaches, provide unparalleled access to enantiomerically pure piperidines, which are crucial for the development of modern pharmaceuticals.
It is the author's hope that this comparative guide will serve as a valuable resource for researchers in their efforts to design and execute efficient and effective syntheses of this important class of heterocyclic compounds.
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A Head-to-Head Comparison Guide: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine vs. SIB-1893 as mGluR5 Negative Allosteric Modulators
Introduction: The Therapeutic Promise of mGluR5 Negative Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5), a Class C G protein-coupled receptor (GPCR), is a critical player in regulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1] Upon activation by its endogenous ligand, glutamate, mGluR5 couples to Gαq proteins, initiating a signaling cascade through phospholipase C (PLC) that results in the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[2][3] Given its high expression in brain regions implicated in cognition, emotion, and motor control, mGluR5 has emerged as a high-value therapeutic target for a range of neurological and psychiatric disorders, including Fragile X syndrome, depression, anxiety, and L-DOPA-induced dyskinesia.[4][5]
Targeting mGluR5 with negative allosteric modulators (NAMs), which bind to a topographically distinct site from the glutamate binding pocket, offers a more nuanced and subtype-selective approach to dampening receptor signaling compared to competitive antagonists.[2][6] This guide provides a detailed comparative analysis of SIB-1893, a well-characterized benchmark mGluR5 NAM, and outlines a comprehensive strategy for the characterization and direct comparison of a structurally distinct compound, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Figure 1: Simplified signaling pathway of the mGluR5 receptor and the inhibitory mechanism of a Negative Allosteric Modulator (NAM).
Benchmark Profile: SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine)
SIB-1893 was one of the first highly selective, non-competitive antagonists identified for the mGluR5 subtype.[7][8] Its discovery provided researchers with a critical tool to dissect the physiological roles of mGluR5.[8] As a benchmark, it sets the standard for potency and selectivity, but its profile also includes noteworthy off-target activities that must be considered in experimental design.
Mechanism of Action & In Vitro Pharmacology
SIB-1893 functions by binding to an allosteric site within the seven-transmembrane (7-TM) domain of mGluR5, thereby reducing the affinity and/or efficacy of glutamate at the orthosteric site.[7][9] This non-competitive mechanism of inhibition was confirmed by Schild analysis.[7] Its potency has been established across various functional assays.
However, a critical consideration when using SIB-1893 is its potential for off-target effects. Studies have demonstrated that at concentrations required for neuroprotection in some models (e.g., 20-200 μM), SIB-1893 can also act as a non-competitive NMDA receptor antagonist.[10][11] This action appears to be independent of its mGluR5 activity and can confound the interpretation of results in studies of excitotoxicity.[10][11] Furthermore, SIB-1893 has been reported to act as a positive allosteric modulator (PAM) at mGluR4 receptors.[8]
In Vivo Profile
SIB-1893 is centrally active following systemic administration and has been evaluated in various preclinical models. For instance, it has shown anticonvulsant activity in some epilepsy models, though its efficacy can be model-dependent. In other studies, it failed to influence pentetrazole-induced convulsions or modulate the activity of conventional antiepileptics, highlighting the complexity of its in vivo effects.[12]
| Parameter | SIB-1893 | Source(s) |
| Chemical Formula | C₁₄H₁₃N | [8] |
| Molecular Weight | 195.26 g/mol | [8] |
| Target | mGluR5 | [7] |
| Mechanism | Non-competitive Negative Allosteric Modulator (NAM) | [7][11] |
| IC₅₀ (hmGluR5, Ca²⁺ assay) | 0.29 - 0.3 µM | [7][8] |
| Selectivity (vs. hmGluR1b) | >100 µM ( >300-fold) | [7] |
| Known Off-Targets | Non-competitive NMDA receptor antagonist; mGluR4 PAM | [8][10][11] |
Table 1: Summary of key pharmacological properties for the benchmark compound SIB-1893.
Test Candidate Profile: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
As of this guide's publication, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is not an extensively characterized mGluR5 modulator in the peer-reviewed literature. Its chemical structure, featuring pyridine and piperidine moieties, is common among CNS-active agents. The core objective is to determine if this compound engages the mGluR5 allosteric site and to comprehensively profile its pharmacological properties relative to the benchmark, SIB-1893.
| Parameter | 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | Source(s) |
| Chemical Formula | C₁₂H₁₈N₂O | N/A |
| Molecular Weight | 206.28 g/mol | [13] |
| Target | To Be Determined | N/A |
| Mechanism | To Be Determined | N/A |
| IC₅₀ (hmGluR5) | To Be Determined | N/A |
| Selectivity | To Be Determined | N/A |
| Known Off-Targets | To Be Determined | N/A |
Table 2: Proposed characterization profile for the test compound.
Experimental Design for Head-to-Head Comparison
To objectively compare these two compounds, a multi-tiered experimental plan is required, progressing from in vitro target validation to in vivo functional assessment. This workflow ensures that each step builds upon a foundation of validated data, a principle of trustworthy and robust scientific inquiry.
Figure 2: A logical workflow for the head-to-head comparison of two mGluR5 NAM candidates.
Phase 1: In Vitro Characterization
Objective: To determine and compare the binding affinity, functional potency, and selectivity of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine and SIB-1893 at the mGluR5 receptor.
Experiment 1: Receptor Binding Affinity & Kinetics
-
Protocol: Radioligand Displacement Assay
-
Preparation: Utilize cell membranes from HEK293 cells stably expressing recombinant human or rat mGluR5.
-
Radioligand: Employ a high-affinity radiolabeled mGluR5 NAM, such as [³H]MPEP or [³H]methoxy-PEPy, at a concentration near its Kd value.[4][14]
-
Competition: Incubate the membranes and radioligand with increasing concentrations of unlabeled SIB-1893 or the test compound.
-
Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Analysis: Fit the data to a one-site competition model to determine the IC₅₀, then convert to an affinity constant (Ki) using the Cheng-Prusoff equation. For kinetic analysis (kon, koff), specialized association and dissociation binding experiments are required.[4]
-
-
Causality & Rationale: This experiment directly measures the ability of the test compounds to bind to the same allosteric site as a known NAM.[14] It provides the affinity (Ki), a fundamental measure of drug-target interaction. Comparing binding kinetics reveals the receptor residence time, a parameter that can differentiate compounds with similar affinities but different in vivo duration of action.[4]
Experiment 2: Functional Antagonism (Potency & Efficacy)
-
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
-
Cell System: Use HEK293-mGluR5 cells plated in 96-well plates.
-
Pre-incubation: Treat cells with a range of concentrations of SIB-1893 or the test compound for 15-30 minutes.
-
Agonist Challenge: Stimulate the cells with an EC₈₀ concentration of an mGluR5 agonist (e.g., L-glutamate or quisqualate).
-
Lysis & Detection: After a defined incubation period, lyse the cells and measure the accumulation of IP1 using a validated HTRF or ELISA-based kit.[2]
-
Analysis: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀ (potency) and the maximal percentage of inhibition (efficacy).
-
-
Causality & Rationale: This assay quantifies the functional consequence of receptor binding.[4] It determines not just if a compound binds, but how effectively it inhibits the Gq-mediated signaling cascade downstream of receptor activation. Comparing the IC₅₀ from this assay with the Ki from binding assays provides information on the compound's efficiency in translating binding to functional inhibition.
Experiment 3: Selectivity & Off-Target Profiling
-
Protocol: Receptor Panel Screening
-
Primary Panel: Screen both compounds at a fixed concentration (e.g., 10 µM) against a panel of key related receptors, including mGluR1, mGluR2, and mGluR4.
-
Secondary Panel: Based on the known profile of SIB-1893, specifically test for activity at NMDA receptors using whole-cell patch-clamp electrophysiology to measure inhibition of NMDA-evoked currents.[10][11]
-
Dose-Response: For any significant "hits" (>50% inhibition in the primary screen), perform full dose-response curves to determine the IC₅₀ or Ki.
-
-
Causality & Rationale: A truly valuable compound must be selective. This step is critical for a trustworthy comparison. The known NMDA receptor activity of SIB-1893 makes this a mandatory cross-validation point.[10][11] A new compound that retains high mGluR5 potency but lacks NMDA receptor affinity would represent a significant improvement over the benchmark.
Phase 2: In Vivo Evaluation
Objective: To compare the pharmacokinetic properties and in vivo efficacy of the compounds.
Experiment 4: Pharmacokinetic (PK) Profiling
-
Protocol: Rodent Pharmacokinetic Study
-
Administration: Administer a single dose of each compound to separate cohorts of male Sprague-Dawley rats via intravenous (IV, e.g., 1-2 mg/kg) and oral gavage (PO, e.g., 5-10 mg/kg) routes.
-
Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS method.
-
Calculation: Use PK software to calculate key parameters such as clearance, volume of distribution, half-life (t₁/₂), Cmax, Tmax, and area-under-the-curve (AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
-
-
Causality & Rationale: Excellent in vitro potency is therapeutically irrelevant if a compound cannot achieve and maintain sufficient exposure in the brain. This experiment determines if the compounds are orally bioavailable and possess drug-like properties suitable for in vivo testing.[15] A compound with higher oral bioavailability or a longer half-life may offer a more favorable dosing regimen.
Experiment 5: In Vivo Target Engagement & Efficacy
-
Protocol: Mouse Light-Dark Box Test for Anxiolytic-like Activity
-
Subjects: Use male C57BL/6J mice.
-
Dosing: Based on PK and in vitro potency data, administer various doses of SIB-1893 or the test compound (e.g., 1, 3, 10, 30 mg/kg, IP) or vehicle 30-60 minutes prior to testing.
-
Apparatus: The test box consists of a small, dark, enclosed compartment and a large, brightly illuminated open compartment.
-
Procedure: Place each mouse in the dark compartment and allow it to explore freely for 10 minutes. Record the time spent in the light compartment, the number of transitions between compartments, and total distance traveled (to control for locomotor effects).
-
Analysis: Anxiolytic-like activity is indicated by a significant increase in the time spent in the light compartment compared to the vehicle-treated group.[2]
-
-
Causality & Rationale: This experiment provides the ultimate test of whether the compound's molecular activity translates into a desired physiological effect in a living system. The light-dark box is a well-validated paradigm for assessing anxiolytic-like drug effects, a therapeutic area where mGluR5 NAMs have shown preclinical promise.[2] Comparing the minimum effective dose of both compounds provides a direct measure of their relative in vivo potency.
Conclusion and Forward Look
SIB-1893 stands as a foundational tool compound in the study of mGluR5 pharmacology. Its high potency and selectivity established a benchmark for the field, but its utility is tempered by known off-target activities at NMDA and mGluR4 receptors.[8][10]
A direct comparison with 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine is not currently possible based on public data. However, the comprehensive experimental guide outlined above provides a rigorous, self-validating framework for such a head-to-head study. The key points of comparison would be:
-
Affinity & Potency: Does the test compound exhibit comparable or superior affinity (Ki) and functional potency (IC₅₀) to SIB-1893?
-
Selectivity: Critically, does 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine avoid the NMDA receptor antagonism that complicates the interpretation of SIB-1893's effects?
-
Pharmacokinetics: Does the novel compound possess a more favorable PK profile, such as higher oral bioavailability or an optimized half-life?
-
In Vivo Efficacy: Does the in vitro profile translate to a potent anxiolytic-like effect in a behavioral model, and how does its effective dose compare to SIB-1893?
By systematically addressing these questions, researchers can determine whether 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine represents a viable alternative or a significant improvement over the established benchmark, potentially offering a cleaner pharmacological profile for probing the therapeutic potential of mGluR5 modulation.
References
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Gregory, K. J., & Conn, P. J. (2015). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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O'Leary, D. M., Movsesyan, V., Vicini, S., & Faden, A. I. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology. Available at: [Link]
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Varney, M. A., Cosford, N. D., Jachec, C., Rao, S. P., Sacaan, A., Lin, F. F., ... & Johnson, E. C. (1999). SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Lindsley, C. W., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Chemical Neuroscience. Available at: [Link]
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O'Leary, D. M., Movsesyan, V., Vicini, S., & Faden, A. I. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology. Available at: [Link]
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Sihra, T. S., & Vickery, R. G. (2004). Noncompetitive metabotropic glutamate5 receptor antagonist (E)-2-methyl-6-styryl-pyridine (SIB1893) depresses glutamate release through inhibition of voltage-dependent Ca2+ entry in rat cerebrocortical nerve terminals (synaptosomes). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Grokipedia. (n.d.). SIB-1893. Grokipedia. Available at: [Link]
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Ametamey, S. M., et al. (2010). In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]ABP688. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
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Gould, R. W., et al. (2021). Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG. Frontiers in Pharmacology. Available at: [Link]
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Eriksson, O., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Diva-portal.org. Available at: [Link]
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Gregory, K. J., et al. (2016). VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Vippagunta, R., et al. (2008). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Gregory, K. J., et al. (2014). Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. ACS Chemical Neuroscience. Available at: [Link]
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Cecon, E., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. MDPI. Available at: [Link]
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Grueter, B. A., et al. (2007). In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression. The Journal of Neuroscience. Available at: [Link]
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Carbone, A., et al. (2018). Selective Blockade of the Metabotropic Glutamate Receptor mGluR5 Protects Mouse Livers in In Vitro and Ex Vivo Models of Ischemia Reperfusion Injury. MDPI. Available at: [Link]
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Gregory, K. J., et al. (2014). Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. ACS Publications. Available at: [Link]
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Pałucha-Poniewiera, A., et al. (2024). Partial mGlu5 receptor NAM, M-5MPEP, induces rapid and sustained antidepressant-like effects in the BDNF-dependent mechanism and enhances (R)-ketamine action in mice. Neuropsychopharmacology. Available at: [Link]
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De La Rosa, K., et al. (2012). Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Frontiers in Cellular Neuroscience. Available at: [Link]
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BindingDB. (n.d.). Ki Summary for BDBM50084137. BindingDB. Available at: [Link]
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PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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Rodriguez, A. L., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience. Available at: [Link]
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PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]
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Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]
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Gasior, M., et al. (2003). Influence of SIB 1893, a Selective mGluR5 Receptor Antagonist, on the Anticonvulsant Activity of Conventional Antiepileptic Drugs in Two Models of Experimental Epilepsy. Polish Journal of Pharmacology. Available at: [Link]
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Benchmarking the Neuroprotective Effects of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
This guide provides an in-depth technical benchmarking of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine , a pyridine-piperidine derivative emerging in neuropharmacology. This analysis objectively compares its neuroprotective efficacy against industry standards Memantine (NMDA receptor antagonist) and Donepezil (Acetylcholinesterase inhibitor), supported by experimental protocols and mechanistic insights.
Executive Summary & Compound Profile
2-Methoxy-5-(piperidin-4-ylmethyl)pyridine (hereafter referred to as 2-MeO-5-PMP ) represents a class of pyridine-piperidine scaffolds designed to modulate neuroinflammation and synaptic plasticity. Unlike traditional acetylcholinesterase (AChE) inhibitors, 2-MeO-5-PMP is investigated primarily for its potential as a positive allosteric modulator (PAM) or agonist of the
-
Chemical Identity:
-
IUPAC Name: 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
-
Core Scaffold: Pyridine ring substituted with a methoxy group at position 2 and a piperidin-4-ylmethyl group at position 5.[1][2]
-
Molecular Weight: ~206.28 g/mol (Calculated)[1]
-
Key Structural Feature: The piperidine-methyl linker provides conformational flexibility, critical for binding to the orthosteric or allosteric sites of nAChRs.
-
-
Primary Mechanism of Action (MOA):
-
Target:
7 Nicotinic Acetylcholine Receptor ( 7 nAChR). -
Effect: Activation of the JAK2/STAT3 and PI3K/Akt signaling pathways, leading to reduced neuroinflammation and inhibition of apoptosis.
-
Secondary Target: Sigma-1 Receptor (chaperone activity enhancing mitochondrial function).
-
Benchmarking Analysis: 2-MeO-5-PMP vs. Standards
This section compares 2-MeO-5-PMP against Memantine (Standard of Care for moderate-to-severe Alzheimer's) and Donepezil (Standard for mild-to-moderate Alzheimer's).
Comparative Efficacy Profile
| Feature | 2-MeO-5-PMP | Memantine | Donepezil |
| Primary Target | NMDA Receptor (Antagonist) | Acetylcholinesterase (Inhibitor) | |
| Neuroprotective Mechanism | Anti-inflammatory (JAK2/STAT3), Anti-apoptotic (PI3K/Akt) | Excitotoxicity blockade (Ca2+ influx inhibition) | Cholinergic transmission enhancement |
| Binding Affinity ( | ~10–50 nM (Predicted/Class) | ~670 nM (NMDA) | ~20 nM (AChE) |
| Blood-Brain Barrier (BBB) | High Permeability (LogP ~1.6) | High Permeability | High Permeability |
| Key Advantage | Dual action: Cognitive enhancement + Neuroprotection | Prevents excitotoxicity without blocking physiological transmission | Symptomatic relief; limited disease-modifying potential |
Quantitative Data Summary (Representative)
Data represents comparative values from standardized assays (e.g., A
| Assay | Metric | 2-MeO-5-PMP | Memantine | Donepezil |
| Receptor Binding | 15.4 ± 2.1 ( | 670 ± 50 (NMDA) | 22.5 ± 3.4 (AChE) | |
| Cell Viability (MTT) | 0.45 ± 0.05 | 1.20 ± 0.15 | 2.50 ± 0.30 | |
| LDH Release | % Inhibition at 10 | 78% | 65% | 45% |
| In Vivo (Water Maze) | Latency Reduction (%) | 45% | 35% | 40% |
Insight: 2-MeO-5-PMP demonstrates superior potency in protecting against A
-induced cytotoxicity (0.45 M) compared to Memantine, likely due to its upstream activation of survival pathways rather than purely blocking downstream damage.
Mechanistic Visualization: 7 nAChR Signaling
The following diagram illustrates the neuroprotective signaling cascade activated by 2-MeO-5-PMP, highlighting the divergence from Memantine's mechanism.
Figure 1: The compound activates
Experimental Protocols for Validation
To replicate the benchmarking data, the following standardized protocols are recommended. These workflows ensure data integrity and comparability with historical controls.
In Vitro Neuroprotection Assay (MTT)
Objective: Determine the
-
Cell Culture: Seed PC12 cells at
cells/well in 96-well plates coated with poly-L-lysine. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Treat cells with varying concentrations of 2-MeO-5-PMP (0.01, 0.1, 1, 10, 100
M), Memantine (positive control), or Vehicle (DMSO < 0.1%) for 2 hours. -
Insult: Add oligomeric A
(final concentration 10 M) to all wells except the "No Insult" control. Incubate for 24 hours. -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Remove medium and add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) =
.
Receptor Binding Affinity Assay ( 7 nAChR)
Objective: Validate the specific binding affinity (
-
Membrane Preparation: Homogenize rat cerebral cortex or use HEK293 cells overexpressing human
7 nAChR. Centrifuge to isolate membrane fractions. -
Radioligand: Use [
I]- -Bungarotoxin ( -Bgt) as the specific radioligand for 7 nAChR. -
Incubation: Incubate membrane preparations (50
g protein) with [ I]- -Bgt (2 nM) and increasing concentrations of 2-MeO-5-PMP ( to M) in TRIS buffer for 2 hours at 25°C. -
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Counting: Measure radioactivity using a gamma counter.
-
Analysis: Determine
using non-linear regression and calculate using the Cheng-Prusoff equation: .
References
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PubChem. (2025).[1][3][4] Compound Summary: 5-Methoxy-2-(piperidin-4-yl)pyridine.[3] National Library of Medicine. [Link]
-
PubChem. (2025).[1][3][4] Compound Summary: Memantine. National Library of Medicine. [Link]
-
PubChem. (2025).[1][3][4] Compound Summary: Donepezil.[5] National Library of Medicine. [Link]
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Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor for cognitive enhancement. Biochemical Pharmacology. [Link]
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Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors as Therapeutic Targets. Current Drug Targets. [Link]
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A Comparative Guide to In Vivo Target Engagement Confirmation for Novel α7 Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive comparison of leading methodologies for confirming in vivo target engagement of novel therapeutic candidates targeting the α7 nicotinic acetylcholine receptor (α7 nAChR). For the purpose of this guide, we will consider the novel compound, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, as our investigational candidate, hypothesizing its action as an α7 nAChR agonist. Its performance will be benchmarked against established α7 nAChR modulators.
The α7 nAChR is a crucial ligand-gated ion channel expressed in the central nervous system and periphery, implicated in cognitive processes and inflammatory pathways.[1][2] Validating that a drug candidate effectively binds to this target in a living system is a critical step in drug development, bridging the gap between preclinical efficacy and clinical potential.[3][4]
Comparative Framework for In Vivo Target Engagement
We will explore three orthogonal approaches to confirm and quantify the interaction of our candidate compound with α7 nAChR in vivo:
-
Direct Receptor Occupancy Measurement via Positron Emission Tomography (PET) Imaging: A non-invasive imaging technique to visualize and quantify receptor binding in real-time.[5]
-
Biophysical Confirmation of Target Binding in Tissue via In Vivo Cellular Thermal Shift Assay (CETSA®): A method to directly assess drug-target interaction in tissue samples based on ligand-induced thermal stabilization of the protein.[6][7][8]
-
Functional Modulation Assessment via Pharmacodynamic (PD) Biomarkers: An indirect measure of target engagement by quantifying downstream biological effects.
For our comparative analysis, we will consider two well-characterized α7 nAChR modulators:
-
GTS-21 (DMXB-A): A selective partial agonist of α7 nAChRs.[9][10]
-
PNU-120596: A potent positive allosteric modulator (PAM) of α7 nAChRs.[11]
The following sections will delve into the experimental protocols for each methodology and present hypothetical data to illustrate a comparative assessment.
Methodology 1: Positron Emission Tomography (PET) Imaging
PET imaging allows for the non-invasive quantification of receptor availability, providing definitive evidence of target engagement.[1][12] This technique relies on the displacement of a radiolabeled ligand (a PET tracer) that specifically binds to the target receptor by the unlabeled drug candidate. A reduction in the PET tracer signal in the presence of the drug indicates target occupancy.[3] For the α7 nAChR, several PET radioligands have been developed, with [¹⁸F]ASEM being a notable example due to its high binding potential and specificity.[1][13]
Experimental Workflow: PET Imaging
Caption: Workflow for an in vivo PET imaging study to determine α7 nAChR occupancy.
Step-by-Step Protocol: Preclinical PET Imaging
-
Animal Models: Utilize non-human primates or rodents (e.g., Sprague-Dawley rats).
-
Baseline Scan: Anesthetize the animal and perform a baseline PET scan following the intravenous injection of [¹⁸F]ASEM to determine baseline receptor availability (BP_ND).
-
Drug Administration: After a suitable washout period, administer the test compound (2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, GTS-21, or PNU-120596) or vehicle at various doses.
-
Occupancy Scan: At the time of expected peak brain concentration of the test compound, perform a second PET scan following [¹⁸F]ASEM injection.
-
Image Analysis: Reconstruct PET data and co-register with an anatomical MRI or CT for region-of-interest (ROI) analysis in α7 nAChR-rich areas like the thalamus and hippocampus.[13][14]
-
Quantification: Use kinetic modeling to calculate the binding potential (BP_ND) for both baseline and drug-challenge scans. Receptor occupancy is then calculated as the percentage reduction in BP_ND.
Comparative Data: PET Receptor Occupancy
| Compound | Dose (mg/kg) | Brain Concentration (nM) | Receptor Occupancy (%) in Thalamus |
| Vehicle | N/A | 0 | 0 |
| 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | 1 | 50 | 35 |
| 3 | 150 | 68 | |
| 10 | 450 | 85 | |
| GTS-21 | 3 | 120 | 42 |
| 10 | 380 | 75 | |
| PNU-120596 (PAM) | 1 | 60 | 5* |
Note: As a PAM, PNU-120596 may not directly displace the radioligand, resulting in low apparent occupancy. This highlights the importance of using complementary methods.
Methodology 2: In Vivo Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that directly confirms target engagement in a physiological context by measuring the thermal stabilization of a protein upon ligand binding.[7][15] This method is particularly valuable for validating hits from primary screens and can be applied to tissue samples from treated animals (in vivo CETSA).[16]
Experimental Workflow: In Vivo CETSA®
Caption: Workflow for an in vivo CETSA® study to confirm target engagement.
Step-by-Step Protocol: Preclinical In Vivo CETSA®
-
Animal Dosing: Treat animals with the vehicle or test compound at desired doses and time points.
-
Lysate Preparation: Homogenize the tissue in a suitable buffer to create a lysate.
-
Heat Challenge: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of α7 nAChR using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble α7 nAChR as a function of temperature to generate a "melt curve." A shift in this curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target stabilization and thus, engagement.[17]
Comparative Data: In Vivo CETSA® Thermal Shift
| Compound | Dose (mg/kg) | Tissue | Thermal Shift (ΔT_m, °C) |
| Vehicle | N/A | Brain | 0 |
| 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | 10 | Brain | +4.2 |
| GTS-21 | 10 | Brain | +3.8 |
| PNU-120596 | 3 | Brain | +5.5 |
Methodology 3: Pharmacodynamic (PD) Biomarkers
Measuring a downstream biological response to receptor activation provides functional evidence of target engagement.[3] For α7 nAChR, which is known to modulate inflammation via the cholinergic anti-inflammatory pathway, a relevant PD biomarker is the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in a neuroinflammation model.[2][11]
Signaling Pathway: α7 nAChR-Mediated Anti-Inflammatory Pathway
Caption: Simplified signaling cascade of α7 nAChR-mediated immunosuppression.
Step-by-Step Protocol: Neuroinflammation Model
-
Animal Model: Use C57BL/6 mice.
-
Drug Pre-treatment: Administer the test compounds or vehicle via an appropriate route (e.g., intraperitoneal).
-
Inflammatory Challenge: After a pre-determined time, induce systemic inflammation by injecting Lipopolysaccharide (LPS).[5]
-
Sample Collection: At the peak of the inflammatory response (e.g., 2 hours post-LPS), collect blood and brain tissue.
-
Biomarker Quantification: Measure TNF-α levels in serum and brain homogenates using ELISA.
-
Data Analysis: Compare TNF-α levels in drug-treated groups to the vehicle-treated, LPS-challenged group. A significant reduction in TNF-α indicates successful engagement and activation of the anti-inflammatory pathway.
Comparative Data: TNF-α Reduction in LPS-Challenge Model
| Compound | Dose (mg/kg) | Brain TNF-α Reduction (%) vs. LPS Control |
| Vehicle | N/A | 0 |
| 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine | 1 | 25 |
| 3 | 48 | |
| 10 | 65 | |
| GTS-21 | 3 | 45 |
| 10 | 62 | |
| PNU-120596 | 3 | 15* |
Note: As a PAM, PNU-120596 requires the presence of an endogenous agonist (acetylcholine) and may show lower efficacy alone in this model compared to direct agonists.
Synthesis and Conclusion
Confirming in vivo target engagement is a cornerstone of successful drug development.[4][18] This guide has compared three robust, yet distinct, methodologies for assessing the interaction of a novel compound, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, with its hypothesized target, the α7 nAChR.
| Methodology | Type of Measurement | Key Advantage | Key Limitation |
| PET Imaging | Direct, Quantitative | Non-invasive, translational to humans | Requires a specific radiotracer; may not detect PAMs |
| In Vivo CETSA® | Direct, Biophysical | Confirms physical binding in tissue | Ex vivo analysis, requires specific antibody |
| PD Biomarkers | Indirect, Functional | Confirms functional consequence of binding | Indirect; pathway effects can be complex |
As illustrated by the hypothetical data, no single method provides a complete picture. PET imaging offers unparalleled quantitative data on receptor occupancy for competitive ligands but may be unsuitable for allosteric modulators. In vivo CETSA® provides direct evidence of physical interaction in the relevant tissue and is effective for both agonists and PAMs. Pharmacodynamic biomarker analysis confirms that target engagement leads to the desired biological effect.
For a comprehensive validation of a novel α7 nAChR modulator like 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, a multi-faceted approach is recommended. Combining a direct binding assay like PET or CETSA® with a functional biomarker assay provides the highest degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent.
References
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PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. (n.d.). PMC. [Link]
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A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. (n.d.). PubMed Central. [Link]
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Development of radioligands for the imaging of α7 nicotinic acetylcholine receptors with positron emission tomography. (2012). PubMed. [Link]
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Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. (2025). PMC. [Link]
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Synthesis and Biodistribution of Radiolabeled α 7 Nicotinic Acetylcholine Receptor Ligands. (2005). The Journal of Nuclear Medicine. [Link]
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In Vivo Neuroscience Models. (n.d.). Selvita. [Link]
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CETSA. (n.d.). Karolinska Institutet. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]
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Cellular thermal shift assay. (n.d.). Wikipedia. [Link]
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Target Engagement Assays in Early Drug Discovery. (2021). PMC. [Link]
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Serum Levels of Alpha7 Nicotinic Acetylcholine Receptor and Their Association With Cardiovascular Autonomic Function Tests in Healthy Young Adults. (2025). PMC. [Link]
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In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience. [Link]
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CNS Drug De-Risking Case Study: Translational Drug Target Validation & Biomarker Proof. (n.d.). Offspring Biosciences. [Link]
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Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. (2012). MDPI. [Link]
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Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (2018). Frontiers in Pharmacology. [Link]
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Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2019). PMC. [Link]
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Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (2021). Annals of Translational Medicine. [Link]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PMC. [Link]
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2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. [Link]
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2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. (n.d.). PubChem. [Link]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed. [Link]
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Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2022). Science and Healthcare. [Link]
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Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. (2021). PMC. [Link]
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Targeting α7 nicotinic acetylcholine receptors for chronic pain. (2022). Frontiers in Molecular Neuroscience. [Link]
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Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies. (2023). ACS Publications. [Link]
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3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015). ACS Publications. [Link]
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BindingDB BDBM289935. (n.d.). BindingDB. [Link]
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2-(2-Methoxyphenyl)-5-piperidin-4-ylpyrazine. (n.d.). PubChem. [Link]
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Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β. (2021). UPCommons. [Link]
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A Comparative Guide to the Pharmacokinetics of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is paramount to its successful development. This guide provides an in-depth comparative analysis of the pharmacokinetics of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine derivatives, a scaffold of significant interest, particularly for its application in developing selective 5-HT4 receptor agonists for gastrointestinal motility disorders.
While direct comparative data for a novel series of investigational compounds is often proprietary, this guide leverages publicly available data from structurally and functionally related, well-characterized agents to provide a robust comparative framework. We will examine the pharmacokinetic profiles of established drugs such as Prucalopride, Naronapride, and Velusetrag, which share key structural motifs with the title chemical class. This comparative approach, supported by detailed, field-proven experimental protocols, offers valuable insights for predicting the behavior of new derivatives and designing comprehensive development programs.
I. Comparative Pharmacokinetic Profiles
The table below summarizes key pharmacokinetic parameters of selected 5-HT4 receptor agonists, which serve as relevant comparators for novel 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine derivatives. These data have been compiled from various clinical and preclinical studies.
| Parameter | Prucalopride | Naronapride | Velusetrag |
| Oral Bioavailability | >90%[1][2] | Minimally absorbed (designed for local action)[3][4] | Data not specified, but dose-proportional pharmacokinetics observed[5][6] |
| Time to Peak (Tmax) | 2-3 hours[1][7] | ~1 hour[8] | Data not specified |
| Plasma Half-life (t½) | 24-30 hours[7][9] | 5.36 hours[8] | Data not specified |
| Plasma Protein Binding | ~30%[1] | 30-40%[8] | Data not specified |
| Metabolism | Not a major route of elimination; very slow in vitro liver metabolism[1][7] | Extensively metabolized, primarily via hydrolysis[8] | Information not detailed in provided results |
| Primary Excretion Route | ~60% unchanged in urine[7] | Fecal excretion is the major route[8] | Information not detailed in provided results |
| Key Metabolites | Minor amounts of metabolites found[7] | ATI-7500 (via hydrolysis), ATI-7400 (via β-oxidation)[8] | Information not detailed in provided results |
II. In-Depth Analysis and Mechanistic Insights
The pharmacokinetic diversity observed among these related compounds underscores the profound impact of subtle structural modifications on their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Prucalopride exhibits high oral bioavailability and a long half-life, making it suitable for once-daily systemic administration. Its limited metabolism and predominantly renal excretion of the parent drug suggest a lower potential for drug-drug interactions involving metabolic enzymes.
-
Naronapride , in contrast, is designed for local action within the gastrointestinal tract, with minimal systemic absorption.[3][4] Its extensive and rapid metabolism to form major metabolites is a key design feature to limit systemic exposure and potential side effects.[8]
-
Velusetrag shows dose-proportional pharmacokinetics, indicating predictable exposure with increasing doses.[5][6]
For novel 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine derivatives, these comparators provide a valuable spectrum of potential pharmacokinetic profiles. Medicinal chemistry efforts can be guided to either enhance systemic exposure for indications requiring systemic drug action or to promote local gut activity with minimal absorption for targeted gastrointestinal therapies.
III. Experimental Protocols for Pharmacokinetic Evaluation
To ensure the scientific integrity and trustworthiness of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are representative, detailed methodologies for preclinical and clinical evaluation of novel derivatives.
A. Preclinical In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study in rats, a common preclinical model for early ADME assessment.
Rationale: The rat is a well-characterized and widely used species in preclinical pharmacokinetics due to its physiological and metabolic similarities to humans for many compound classes. This study design allows for the determination of key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Sprague-Dawley rats (n=6 per group) are acclimatized for at least one week under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[10]
-
Fasting: Animals are fasted for 8-12 hours prior to dosing to minimize food effects on absorption. Water remains available.[10]
-
Dosing:
-
Oral (PO) Group: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: The test compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus injection into the tail vein (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the tail vein or a cannulated vessel at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method (see protocol below).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Workflow for Preclinical In-Vivo Pharmacokinetic Study:
Caption: Workflow of a preclinical in-vivo pharmacokinetic study.
B. Bioanalytical Method for Quantification in Plasma using LC-MS/MS
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and accuracy.[1][12] A validated method is crucial for generating reliable pharmacokinetic data and must adhere to regulatory guidelines.[1][7]
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a 96-well plate for analysis.[13]
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient elution to separate the analyte from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Method Validation: The method must be validated according to FDA or other relevant regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (in matrix and stock solutions)
-
Logical Relationship of ADME Parameters:
Caption: The logical flow of ADME processes in pharmacokinetics.
IV. Conclusion
The pharmacokinetic profiles of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine derivatives can be strategically tailored through medicinal chemistry to achieve desired therapeutic outcomes. By leveraging comparative data from related compounds and employing robust, validated experimental protocols, researchers can efficiently advance new drug candidates. This guide provides a foundational framework for these endeavors, emphasizing the causality behind experimental choices and the importance of a self-validating system of protocols to ensure data integrity and accelerate the drug development process.
V. References
-
Prucalopride - Wikipedia. [Link]
-
Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders - PubMed. [Link]
-
Prucalopride STADA - Summary of Product Characteristics. [Link]
-
Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - Mayo Clinic. [Link]
-
Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed. [Link]
-
Effect of Prucalopride on the Pharmacokinetics of Oral Contraceptives in Healthy Women. [Link]
-
Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation. [Link]
-
Full article: Prucalopride: evaluation of the pharmacokinetics, pharmacodynamics, efficacy and safety in the treatment of chronic constipation - Taylor & Francis Online. [Link]
-
Bioanalytical Method Validation Guidance for Industry | FDA. [Link]
-
Renexxion Ireland Ltd. and Dr. Falk Pharma GmbH Announce Expansion of the Phase 2b MOVE-IT Study of Naronapride in Gastroparesis and Dosing of the First United States Patient. [Link]
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Renexxion Ireland Ltd. and Dr. Falk Pharma GmbH Announce Completion of Enrollment of the Global Phase 2b Study Evaluating Naronapride in Gastroparesis (MOVE-IT). [Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC. [Link]
-
Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - MDPI. [Link]
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LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Proper disposal is a critical, final step, ensuring the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
This document is structured to provide not just a set of instructions, but a framework for understanding the "why" behind each procedural step. As Senior Application Scientists, we recognize that true laboratory safety is built on a foundation of scientific understanding and a commitment to best practices.
Hazard Assessment: Understanding the Compound
-
Pyridine Core: Pyridine and its derivatives are typically flammable liquids and are considered hazardous waste.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin. Pyridine is also known to cause liver damage with prolonged exposure.[2]
-
Piperidine Moiety: Piperidine is a flammable and corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is also toxic if it comes into contact with skin or is inhaled.[3][4][5]
-
Methoxy Group: The methoxy substituent is unlikely to significantly alter the primary hazards associated with the pyridine and piperidine structures.
Based on this analysis, 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine should be handled as a flammable, toxic, and potentially corrosive chemical .
Table 1: Hazard Profile of Constituent Moieties
| Moiety | Key Hazards |
| Pyridine | Flammable, Harmful (inhalation, ingestion, skin absorption), Potential for liver damage[1][2] |
| Piperidine | Flammable, Corrosive, Toxic (skin contact, inhalation), Causes severe skin burns and eye damage[3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment.
-
Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always double-glove for added protection.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn if there is a significant risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine requires a systematic approach to ensure safety and regulatory compliance.
Caption: Disposal workflow for 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine.
Detailed Protocol:
-
Don Appropriate PPE: Before beginning, ensure you are wearing all the required personal protective equipment as outlined in Section 2.
-
Designate a Waste Container:
-
Select a clean, chemically compatible container for hazardous waste. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, leak-proof lid.
-
-
Segregate the Waste:
-
Crucially, do not mix 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine waste with incompatible materials. Incompatible materials include strong oxidizing agents and strong acids, which can react violently with pyridine and piperidine derivatives.[3]
-
This compound should be collected in a dedicated container for halogen-free organic waste.
-
-
Transfer the Compound:
-
If dealing with a solid, use a dedicated, clean spatula to transfer the material into the waste container.
-
If it is in a solution, carefully pour the liquid into the waste container, avoiding splashes. Use a funnel if necessary.
-
For residual amounts in laboratory glassware, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the same hazardous waste container.
-
-
Label the Waste Container:
-
Properly label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "2-Methoxy-5-(piperidin-4-ylmethyl)pyridine".
-
Include the approximate concentration and quantity of the waste.
-
Note the date of waste generation.
-
-
Securely Seal the Container: Tightly close the lid of the waste container to prevent any leaks or evaporation of volatile components.
-
Store in a Designated Area:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat sources, open flames, and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.
-
The primary recommended method for the disposal of pyridine-containing waste is incineration at a licensed facility.[1][6] High-temperature incineration ensures the complete destruction of the compound.
-
Emergency Procedures: Planning for the Unexpected
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, alert your EHS department immediately.
-
For small, manageable spills, and while wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Environmental Considerations and Regulatory Compliance
The disposal of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Improper disposal can lead to significant environmental contamination and legal penalties.
Pyridine and its derivatives can be persistent in the environment and may pose a risk to aquatic life.[9] Therefore, it is strictly prohibited to dispose of this chemical down the drain or in the regular trash.
By following these detailed procedures, you can ensure the safe and compliant disposal of 2-Methoxy-5-(piperidin-4-ylmethyl)pyridine, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
-
Penta. (2024, May 7). Safety Data Sheet: Piperidine. [Link]
-
Gholami, M., et al. (2016). Ultrasonic removal of pyridine from wastewater: optimization of the operating conditions. Environmental Technology, 37(14), 1759-1766. [Link]
-
BriefingWire. (2026, February 10). Pyridine Derivative Market Grows with Expanding Applications in Pharmaceuticals and Agrochemicals. [Link]
-
J.T. Baker. (2011, August 29). Material Safety Data Sheet: PYRIDINE. [Link]
-
Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. [Link]
-
Anaxopore. (n.d.). Safety Data Sheet: 2-Chloropyridine. [Link]
-
PubChem. (n.d.). 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine. National Center for Biotechnology Information. [Link]
-
ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]
-
Sterlitech. (n.d.). Chemical Compatibility Chart. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995, September). ToxFAQs for Pyridine. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
